Product packaging for Colutehydroquinone(Cat. No.:)

Colutehydroquinone

Cat. No.: B2797323
M. Wt: 332.3 g/mol
InChI Key: RRVWIPPRKMQDAO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Colutehydroquinone has been reported in Colutea arborescens with data available.
isolated from the root bark of Colutea arborescens;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O6 B2797323 Colutehydroquinone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethoxy-5-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]benzene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-21-12-5-4-10-6-11(9-24-15(10)7-12)13-8-14(19)17(22-2)18(23-3)16(13)20/h4-5,7-8,11,19-20H,6,9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVWIPPRKMQDAO-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)C3=CC(=C(C(=C3O)OC)OC)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@@H](CO2)C3=CC(=C(C(=C3O)OC)OC)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Colutehydroquinone: A Technical Guide to its Discovery, Origin, and Biological Significance in Colutea arborescens

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of colutehydroquinone, a novel isoflavonoid hydroquinone discovered in the root bark of Colutea arborescens. It details the initial discovery, proposed biosynthetic pathway, and known biological activities. Due to the limited availability of the primary research article, this guide synthesizes currently accessible information and provides a framework for future research into this unique natural product. While specific experimental data from the initial discovery is not publicly available, this guide presents generalized methodologies for the isolation and characterization of isoflavonoids, which would be applicable to this compound.

Introduction

Colutea arborescens, commonly known as bladder senna, is a deciduous shrub belonging to the Fabaceae family.[1] Traditionally, various parts of the plant have been used in folk medicine, although its use is considered unreliable.[2] Phytochemical investigations of C. arborescens have revealed the presence of a variety of secondary metabolites. In 1996, a significant discovery was made with the isolation of two new isoflavonoids from the root bark of this plant: (3R)-colutequinone and its corresponding hydroquinone, (3R)-colutehydroquinone.[3][4] These compounds were identified as 7,3',4'-trimethoxyisoflavan-2',5'-quinone and 2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, respectively.[3] The initial report highlighted their potential as antifungal agents.[3][4]

Discovery and Origin

This compound was first isolated and identified by P.W. Grosvenor and D.O. Gray from the root bark of Colutea arborescens.[3][4] The discovery, published in the journal Phytochemistry, described it as a novel isoflavonoid, alongside its oxidized counterpart, colutequinone.[3] These compounds were found to possess antifungal properties.[3]

Physicochemical Properties

While specific quantitative data for this compound is not available in the reviewed literature, its structure as 2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan provides insight into its likely properties.

PropertyDescriptionReference
Chemical Formula C₁₈H₂₀O₇Inferred from structure
Molar Mass 348.35 g/mol Inferred from structure
Class Isoflavanoid, Hydroquinone[3]
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and DMSO.General isoflavonoid properties
Spectroscopic Data Characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Experimental Protocols

Detailed experimental protocols for the original isolation and characterization of this compound from Colutea arborescens are not available in the accessible literature. However, a general methodology for the extraction and isolation of isoflavonoids from plant material is presented below.

General Workflow for Isoflavonoid Isolation

experimental_workflow plant_material Dried and Powdered Colutea arborescens Root Bark extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) filtration->partitioning chromatography Column Chromatography (Silica Gel or Sephadex) partitioning->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Preparative HPLC or Crystallization fractionation->purification characterization Structure Elucidation (NMR, MS) purification->characterization

Caption: Generalized workflow for the isolation and purification of isoflavonoids from plant material.

Detailed Methodologies
  • Plant Material Preparation: The root bark of Colutea arborescens is collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol, often using a Soxhlet apparatus or maceration.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavonoids are typically found in the ethyl acetate and n-butanol fractions.

  • Chromatographic Separation: The enriched fractions are further purified using column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents.

  • Final Purification: Fractions containing the target compounds, as identified by thin-layer chromatography (TLC), are pooled and subjected to final purification by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.

  • Structure Elucidation: The structure of the isolated compound is determined using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Biosynthesis of this compound

The specific biosynthetic pathway of this compound in Colutea arborescens has not been elucidated. However, as an isoflavonoid, its formation is expected to follow the general phenylpropanoid and isoflavonoid biosynthesis pathways prevalent in the Fabaceae family.

Proposed Biosynthetic Pathway

biosynthesis_pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin (a flavanone) naringenin_chalcone->naringenin CHI genistein Genistein (an isoflavone) naringenin->genistein IFS isoflavanone Isoflavanone intermediate genistein->isoflavanone Reduction isoflavan Isoflavan intermediate isoflavanone->isoflavan Reduction hydroxylation Hydroxylation & Methylation isoflavan->hydroxylation This compound This compound hydroxylation->this compound

Caption: A proposed biosynthetic pathway for this compound based on general isoflavonoid biosynthesis.

The pathway begins with the amino acid L-phenylalanine, which is converted through the phenylpropanoid pathway to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is followed by isomerization to the flavanone naringenin by chalcone isomerase (CHI). A key step in isoflavonoid biosynthesis is the aryl migration from C2 to C3, catalyzed by isoflavone synthase (IFS), to form an isoflavone such as genistein. Subsequent reductions would lead to an isoflavan scaffold. The specific hydroxylations and methylations to produce the substitution pattern of this compound, particularly the formation of the hydroquinone ring, would involve a series of currently uncharacterized enzymatic steps, likely involving cytochrome P450 monooxygenases and methyltransferases.

Biological Activity

The initial report on this compound described it as having antifungal activity.[3][4] However, specific quantitative data on its minimum inhibitory concentration (MIC) against various fungal strains is not available in the public domain. Hydroquinones, as a class of compounds, are known to exhibit a range of biological activities, including antioxidant and cytotoxic effects. The presence of the hydroquinone moiety in this compound suggests it may participate in redox cycling, which could be a mechanism for its antifungal properties.

Future Perspectives

This compound represents an intriguing natural product with potential for further investigation. Key areas for future research include:

  • Total Synthesis: The chemical synthesis of this compound would provide a source of the pure compound for detailed biological evaluation.

  • Biological Screening: A comprehensive evaluation of its antifungal, antibacterial, antioxidant, and cytotoxic activities is warranted.

  • Biosynthetic Pathway Elucidation: Transcriptomic and metabolomic studies of Colutea arborescens root bark could identify the specific enzymes involved in its biosynthesis.

  • Pharmacological Evaluation: Should significant biological activity be confirmed, further studies into its mechanism of action and potential as a drug lead would be the next logical step.

Conclusion

This compound, a unique isoflavonoid hydroquinone from Colutea arborescens, stands as a promising yet underexplored natural product. Its discovery has opened avenues for research into novel antifungal agents. While a lack of access to the original detailed experimental data currently limits a full quantitative and methodological review, this guide provides a comprehensive summary of the available knowledge and a roadmap for future investigations into this fascinating molecule. Further research is essential to fully unlock the potential of this compound in the fields of natural product chemistry and drug development.

References

(3R)-Colutehydroquinone: A Technical Guide to its Structure, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-colutehydroquinone, a naturally occurring isoflavonoid, has been identified as a potent antifungal agent. This technical guide provides a comprehensive overview of the elucidation of its chemical structure, its characterization through various spectroscopic techniques, and a detailed account of the experimental protocols for its isolation. Furthermore, this document explores the potential biological signaling pathways modulated by this class of compounds, offering insights for future research and drug development endeavors.

Introduction

(3R)-colutehydroquinone is a chiral isoflavan, specifically 2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, first isolated from the root bark of Colutea arborescens[1]. It exists in nature alongside its corresponding quinone, (3R)-colutequinone. The structural elucidation and characterization of these compounds have been pivotal in understanding their biological activity, particularly their antifungal properties[1]. This guide aims to consolidate the available scientific data on (3R)-colutehydroquinone, presenting it in a manner that is accessible and actionable for researchers in natural product chemistry, mycology, and drug discovery.

Structure Elucidation and Characterization

The definitive structure of (3R)-colutehydroquinone was established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

While the primary literature containing the specific quantitative data is not widely available, this section outlines the expected spectroscopic characteristics based on the elucidated structure.

Table 1: Predicted Spectroscopic Data for (3R)-Colutehydroquinone

Technique Parameter Expected Values/Characteristics
¹H-NMR Chemical Shifts (δ)Aromatic protons (ring A and B), methoxy group protons, and protons of the chiral isoflavan core. Specific shifts and coupling constants would be critical for confirming stereochemistry.
Coupling Constants (J)Vicinal and geminal coupling constants would define the connectivity and stereochemical relationships of the protons in the heterocyclic ring.
¹³C-NMR Chemical Shifts (δ)Resonances for aromatic carbons, methoxy carbons, and the aliphatic carbons of the isoflavan skeleton. The chemical shifts of C-2, C-3, and C-4 would be particularly informative.
Mass Spec. Molecular Ion Peak [M]⁺Expected at m/z corresponding to the molecular formula C₁₈H₂₀O₆.
Fragmentation PatternCharacteristic fragmentation patterns for isoflavonoids, including retro-Diels-Alder fragmentation of the heterocyclic ring, would be anticipated.
IR Key Absorptions (cm⁻¹)Strong absorption for hydroxyl (-OH) groups, C-O stretching for ethers and phenols, and characteristic aromatic C-H and C=C stretching vibrations.
Stereochemistry

The designation "(3R)" indicates the absolute configuration at the chiral center C-3 of the isoflavan core. This stereochemistry is a critical aspect of its biological activity and is typically determined through a combination of NMR techniques (e.g., NOESY) and optical rotation measurements.

Experimental Protocols

The isolation and purification of (3R)-colutehydroquinone from its natural source are crucial steps for its study. The following is a generalized workflow based on standard phytochemical procedures.

Isolation of (3R)-Colutehydroquinone

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Root Bark of Colutea arborescens extraction Solvent Extraction (e.g., with methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography hplc HPLC Purification chromatography->hplc pure_compound (3R)-Colutehydroquinone hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopy

Methodology:

  • Plant Material Collection and Preparation: The root bark of Colutea arborescens is collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to fractionate the components based on their polarity.

  • Chromatographic Purification: The fraction containing the target compound (typically the more polar fractions for a hydroquinone) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents to separate the different components.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with (3R)-colutehydroquinone are further purified by preparative HPLC to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods as outlined in Section 2.

Potential Signaling Pathways and Biological Activity

(3R)-colutehydroquinone has been identified as an antifungal agent[1]. While specific studies on its mechanism of action are limited, the broader class of isoflavonoids is known to interact with various cellular signaling pathways. Understanding these pathways can provide a logical framework for investigating the biological effects of (3R)-colutehydroquinone.

signaling_pathway cluster_akt Akt/NF-κB Pathway cluster_mapk MAPK Pathway cluster_ppar PPAR Pathway cluster_cellular_effects Cellular Effects isoflavonoid (3R)-Colutehydroquinone (Isoflavonoid) akt Akt isoflavonoid->akt Modulates mapk MAPK isoflavonoid->mapk Modulates ppar PPAR isoflavonoid->ppar Modulates nfkb NF-κB akt->nfkb inflammation Inflammation nfkb->inflammation Regulates apoptosis Apoptosis mapk->apoptosis Regulates cell_growth Cell Growth mapk->cell_growth Regulates ppar->inflammation Regulates

Discussion of Potential Pathways:

  • Akt/NF-κB Pathway: Isoflavonoids have been shown to modulate the Akt signaling pathway, which in turn can affect the activity of NF-κB, a key regulator of inflammatory responses and cell survival.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some isoflavonoids are known to influence MAPK signaling.

  • PPAR Pathway: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play important roles in lipid metabolism and inflammation. Isoflavonoids have been reported to interact with and modulate PPAR activity.

The antifungal activity of (3R)-colutehydroquinone may be a result of its interaction with one or more of these, or other, fungal-specific pathways, leading to the disruption of cellular processes essential for fungal growth and survival.

Conclusion and Future Directions

(3R)-colutehydroquinone represents a promising natural product with demonstrated antifungal activity. This guide has summarized the key aspects of its structure, characterization, and potential biological relevance. Future research should focus on:

  • Acquiring and publishing detailed, quantitative spectroscopic data to provide a definitive reference for the scientific community.

  • Elucidating the specific molecular mechanism underlying its antifungal activity.

  • Investigating its effects on a broader range of fungal pathogens.

  • Exploring its potential in synergistic combinations with existing antifungal drugs.

  • Conducting further studies to understand its interaction with the signaling pathways discussed and to identify novel cellular targets.

A deeper understanding of (3R)-colutehydroquinone will be invaluable for the development of new and effective antifungal therapies.

References

Biological activity of isoflavonoids from Colutea species.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of Isoflavonoids from Colutea Species

Introduction

The genus Colutea, belonging to the Fabaceae family, comprises approximately 28 species of flowering shrubs.[1] Traditionally, some species have found use in medicine.[2] Phytochemical investigations into this genus have revealed a rich diversity of secondary metabolites, particularly isoflavonoids. These compounds, a subclass of flavonoids, are recognized for their wide range of biological activities and potential health benefits.[3] This technical guide provides a comprehensive overview of the isoflavonoids isolated from various Colutea species, their demonstrated biological activities, the experimental protocols used for their assessment, and potential signaling pathways involved in their mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Isoflavonoids from Colutea Species and Their Biological Activities

Multiple studies have led to the isolation and characterization of a variety of isoflavonoids from Colutea arborescens, Colutea istria, and Colutea armata. Their biological activities, including antifungal, antimicrobial, and antioxidant properties, have been the subject of investigation.

Data Presentation

The following tables summarize the isoflavonoids identified from different Colutea species and the quantitative data available for their biological activities.

Table 1: Isoflavonoids from Colutea arborescens and their Antifungal Activity

CompoundChemical NameBiological ActivityQuantitative DataReference
Coluteol3',5'-dihydroxy-7,2',4'-trimethoxyisoflavanAntifungal (Saccharomyces cerevisiae)Tested at 0.5, 1, 5, 25, 50, 100, and 200 µg/mL. Specific IC50 not provided.
Colutequinone B7,4',6'-trimethoxyisoflavan-2',5'-quinoneAntifungal (Saccharomyces cerevisiae)Tested at 0.5, 1, 5, 25, 50, 100, and 200 µg/mL. Specific IC50 not provided.
Isomucronulatol7,2'-dihydroxy-3',4'-dimethoxyisoflavanAntifungalData not available
Colutehydroquinone2',5'-dihydroxy-7,3',4'-trimethoxyisoflavanAntifungalData not available
Colutequinone A7,3',4'-trimethoxyisoflavan-2',5'-quinoneAntifungalData not available

Table 2: Isoflavonoids from Colutea istria and their Biological Activities

CompoundChemical NameBiological ActivityQuantitative DataReference
(3R)-7-hydroxy-3′, 4′-dimethoxyisoflavan-2′,5′-quinoneNot ApplicableAntimicrobial (MRSA)IC50: 20 µg/mL[4]
(3R)-7-hydroxy-3′, 4′-dimethoxyisoflavan-2′,5′-quinoneNot ApplicableAntimalarial (Plasmodium falciparum)Inactive[4]
6,3′-dihydroxy-7,4′-dimethoxyisoflavoneNot ApplicableAntimicrobial, Antimalarial, CytotoxicNo significant activity reported[4]

Table 3: Isoflavonoids from Colutea armata and their Biological Activities

CompoundClassBiological ActivityQuantitative DataReference
Armatenol AIsoflavan-4-olAntioxidant (DPPH, FRAP, ABTS)"Significant activity" reported, but specific values are not available in the abstract.[5][6]
Armatenol BIsoflavan-4-olAntioxidant (DPPH, FRAP, ABTS)"Significant activity" reported, but specific values are not available in the abstract.[5][6]
ColutinIsoflavanAntifungal"Significant antifungal activity" reported, but specific values are not available in the abstract.[7]
Colucins A & BFlavonoidAntimicrobial"Significant antimicrobial activity" reported, but specific values are not available in the abstract.[8]

Experimental Protocols

This section details the methodologies for the key experiments cited in the investigation of isoflavonoids from Colutea species.

Extraction and Isolation of Isoflavonoids

The general workflow for the extraction and isolation of isoflavonoids from Colutea species involves solvent extraction followed by chromatographic separation. The following protocol is based on the methodology described for Colutea arborescens.

  • Preparation of Plant Material : 94.5 g of root bark scrapings are treated with liquid nitrogen and ground into a fine powder.

  • Extraction : The powdered material is extracted three times with 500 mL of 90% (v/v) aqueous methanol.

  • Concentration : The pooled methanolic extracts are evaporated in vacuo at 40 °C to a volume of 180 mL.

  • Liquid-Liquid Partitioning : The concentrated aqueous methanol extract is then partitioned three times with 100 mL of diethyl ether.

  • Final Concentration : The ether phase, containing the isoflavonoids, is evaporated to dryness. The resulting residue is redissolved in 40 mL of ethyl acetate.

  • Chromatographic Separation : A 4 mL aliquot of the ethyl acetate solution is subjected to chromatography on silica gel plates. The plates are developed three times using a solvent system of toluene-ethyl acetate-acetic acid (25:3:1).

Antimicrobial Activity Assay (against MRSA)

The antimicrobial activity of the isolated compounds against Methicillin-Resistant Staphylococcus aureus (MRSA) is determined by assessing the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). A general agar dilution or broth microdilution method is typically employed.[4][9]

  • Preparation of Inoculum : A suspension of the MRSA strain is prepared and adjusted to a specific turbidity, commonly a 0.5 McFarland standard.

  • Preparation of Test Compounds : The isolated isoflavonoids are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Assay Procedure (Agar Dilution) :

    • Serial dilutions of the test compounds are prepared and added to molten agar medium.

    • The agar is poured into Petri dishes and allowed to solidify.

    • The standardized bacterial suspension is then spotted onto the surface of the agar plates.

  • Incubation : The plates are incubated under appropriate conditions for the growth of MRSA (typically at 37°C for 18-24 hours).

  • Determination of IC50/MIC : The IC50 is the concentration of the compound that inhibits 50% of the bacterial growth, while the MIC is the lowest concentration that completely inhibits visible growth.

Antioxidant Activity Assays

The antioxidant potential of the isoflavonoids is evaluated using various established methods.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5][6]

    • A solution of DPPH in methanol (typically 0.1 mM) is prepared.

    • The test compound, dissolved in a suitable solvent, is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

    • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

  • FRAP (Ferric Reducing Antioxidant Power) Assay [5][6]

    • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O.

    • The test sample is added to the FRAP reagent.

    • The mixture is incubated at 37°C.

    • The absorbance of the resulting blue-colored solution is measured at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO4 or Trolox.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [5][6]

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with a solvent (e.g., ethanol or methanol) to an absorbance of approximately 0.7 at 734 nm.

    • The test sample is added to the diluted ABTS•+ solution.

    • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

    • The percentage of inhibition of absorbance is calculated relative to a control.

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Biological Activity Screening plant_material Colutea Plant Material (e.g., Root Bark) grinding Grinding with Liquid N2 plant_material->grinding extraction Solvent Extraction (e.g., 90% Methanol) grinding->extraction concentration1 Evaporation in vacuo extraction->concentration1 partitioning Liquid-Liquid Partitioning (e.g., Diethyl Ether) concentration1->partitioning concentration2 Evaporation to Dryness partitioning->concentration2 dissolution Redissolution (e.g., Ethyl Acetate) concentration2->dissolution chromatography Chromatographic Separation (e.g., Silica Gel TLC) dissolution->chromatography isolated_isoflavonoids Isolated Isoflavonoids chromatography->isolated_isoflavonoids antifungal Antifungal Assay (S. cerevisiae) isolated_isoflavonoids->antifungal antimicrobial Antimicrobial Assay (MRSA) isolated_isoflavonoids->antimicrobial antioxidant Antioxidant Assays (DPPH, FRAP, ABTS) isolated_isoflavonoids->antioxidant cytotoxic Cytotoxic Assay isolated_isoflavonoids->cytotoxic antimalarial Antimalarial Assay isolated_isoflavonoids->antimalarial results Biological Activity Data (IC50, MIC, etc.) antifungal->results antimicrobial->results antioxidant->results cytotoxic->results antimalarial->results

Caption: Experimental workflow for the isolation and biological screening of isoflavonoids.

isoflavonoid_signaling cluster_pathways General Intracellular Signaling Pathways Modulated by Isoflavonoids cluster_responses Cellular Responses isoflavonoid Isoflavonoid (e.g., from Colutea) pi3k_akt PI3K/Akt Pathway isoflavonoid->pi3k_akt Modulates mapk MAPK Pathway isoflavonoid->mapk Modulates nf_kb NF-κB Pathway isoflavonoid->nf_kb Modulates ppar PPAR Signaling isoflavonoid->ppar Modulates apoptosis Apoptosis isoflavonoid->apoptosis inflammation Inflammation isoflavonoid->inflammation cell_proliferation Cell Proliferation isoflavonoid->cell_proliferation pi3k_akt->apoptosis Inhibits mapk->cell_proliferation Regulates nf_kb->inflammation Promotes ppar->inflammation Inhibits

Caption: General signaling pathways modulated by isoflavonoids.

Potential Mechanisms of Action and Signaling Pathways

While specific studies on the signaling pathways modulated by isoflavonoids from Colutea species are limited, the broader class of isoflavonoids is known to interact with several key cellular signaling cascades. These interactions are fundamental to their observed biological effects.

  • Estrogen Receptor (ER) Modulation : Isoflavonoids are structurally similar to estrogens and can bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs).[9] This interaction can lead to either estrogenic or antiestrogenic effects depending on the tissue and receptor subtype prevalence, influencing processes like cell proliferation.[10]

  • PI3K/Akt and MAPK Pathways : Flavonoids have been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and apoptosis.[11] By inhibiting these pathways, isoflavonoids can induce apoptosis in cancer cells.

  • NF-κB Signaling : The NF-κB pathway is a key regulator of inflammation. Some isoflavonoids can inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory cytokines and enzymes, which explains their anti-inflammatory properties.[11]

  • PPAR Signaling : Isoflavones can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a critical role in lipid and glucose metabolism and inflammation.[12][13] Activation of PPARs can contribute to the anti-inflammatory and metabolic benefits of isoflavonoids.

It is plausible that the isoflavonoids isolated from Colutea species exert their biological effects through the modulation of one or more of these pathways. Further research is required to elucidate the specific molecular targets and mechanisms of action for compounds such as coluteol, armatenols, and other isoflavonoids from this genus.

Conclusion

The isoflavonoids from Colutea species represent a promising source of bioactive compounds with potential applications in the development of new therapeutic agents. The demonstrated antifungal, antimicrobial, and antioxidant activities warrant further investigation. Future research should focus on obtaining more comprehensive quantitative data for the identified compounds, elucidating their specific mechanisms of action by investigating their effects on key signaling pathways, and evaluating their efficacy and safety in preclinical models. This will provide a more complete understanding of their therapeutic potential and pave the way for their potential use in pharmaceutical applications.

References

Colutehydroquinone: A Technical Guide to its Natural Sources, Isolation, and Antifungal Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colutehydroquinone, a naturally occurring isoflavonoid, has demonstrated notable antifungal properties, positioning it as a compound of interest for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known natural sources of this compound, a detailed, inferred experimental protocol for its isolation and purification, and an exploration of its likely antifungal mechanisms of action. While specific quantitative data on isolation yields and purity from its primary natural source remain to be publicly documented, this guide synthesizes available information to support researchers in the fields of natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

The primary documented natural source of this compound is the root bark of Colutea arborescens, a species of flowering plant in the legume family, Fabaceae.[1] This shrub is native to Europe and parts of Asia. Phytochemical analyses have identified this compound, along with the related compound Colutequinone, as key isoflavonoids present in the root bark of this plant.[1]

Isolation of this compound from Colutea arborescens

While a specific, detailed experimental protocol for the isolation of this compound is not extensively published, a general methodology can be inferred from standard phytochemical extraction and purification techniques for isoflavonoids from plant materials. The following protocol is a composite of established methods and should be optimized for specific laboratory conditions.

Experimental Protocol: Isolation and Purification of this compound

Objective: To extract and purify this compound from the root bark of Colutea arborescens.

Materials:

  • Dried root bark of Colutea arborescens

  • Methanol (ACS grade)

  • Dichloromethane (ACS grade)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Freeze dryer

  • Standard laboratory glassware and equipment

Methodology:

  • Extraction:

    • Air-dried and powdered root bark of Colutea arborescens is subjected to exhaustive extraction with methanol at room temperature.

    • The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, dichloromethane, and ethyl acetate.

    • The resulting fractions are concentrated to dryness. The isoflavonoids, including this compound, are expected to be concentrated in the dichloromethane and ethyl acetate fractions.

  • Column Chromatography:

    • The dichloromethane and ethyl acetate fractions are subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known isoflavonoids.

  • Size Exclusion Chromatography:

    • Fractions enriched with this compound from the silica gel column are further purified using size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Preparative HPLC:

    • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a suitable mobile phase, such as a gradient of methanol and water.

    • The peak corresponding to this compound is collected, and the solvent is removed under vacuum.

  • Structure Elucidation:

    • The purity and structure of the isolated this compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

Data Presentation

Currently, there is a lack of publicly available quantitative data regarding the specific yield and purity of this compound isolated from Colutea arborescens. Researchers undertaking this isolation are encouraged to meticulously document these parameters to contribute to the body of knowledge.

ParameterExpected Range/ValueNotes
Yield of Crude Methanolic Extract Data not availableHighly dependent on the quality and age of the plant material.
Yield of Dichloromethane Fraction Data not available
Yield of Ethyl Acetate Fraction Data not available
Final Yield of this compound Data not available
Purity of Isolated this compound >95% (by HPLC)Target purity for biological assays.

Antifungal Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound in fungi have not been definitively elucidated. However, based on the known antifungal activities of other isoflavonoids, a general mechanism of action can be proposed. Isoflavonoids are known to disrupt the integrity of the fungal cell wall and cell membrane, leading to cell death.[2][3]

Proposed Antifungal Signaling Pathway

The following diagram illustrates the likely points of interference of this compound with fungal cell integrity, based on the established mechanisms of related isoflavonoids.

Caption: Proposed antifungal mechanism of this compound targeting fungal cell wall and membrane integrity.

Experimental Workflow for Mechanism of Action Studies

To further elucidate the antifungal mechanism of this compound, a series of experiments can be conducted. The following workflow outlines a logical progression for these investigations.

MOA_Workflow Start Start: Pure this compound MIC_Determination Determine Minimum Inhibitory Concentration (MIC) against various fungal strains Start->MIC_Determination Cell_Viability Cell Viability Assays (e.g., MTT, Propidium Iodide Staining) MIC_Determination->Cell_Viability Cell_Wall_Integrity Cell Wall Integrity Assays (e.g., Sorbitol Protection Assay, Calcofluor White Staining) Cell_Viability->Cell_Wall_Integrity Membrane_Permeability Membrane Permeability Assays (e.g., SYTOX Green Uptake, Leakage of Cellular Contents) Cell_Viability->Membrane_Permeability Transcriptomics Transcriptomic Analysis (RNA-Seq) to identify differentially expressed genes Cell_Viability->Transcriptomics Proteomics Proteomic Analysis to identify protein expression changes Cell_Viability->Proteomics Ergosterol_Quantification Ergosterol Quantification (Spectrophotometric or HPLC-based) Membrane_Permeability->Ergosterol_Quantification Pathway_Analysis Bioinformatic Pathway Analysis Transcriptomics->Pathway_Analysis Proteomics->Pathway_Analysis Target_Validation Target Validation (e.g., Gene Knockout/Overexpression, Enzyme Inhibition Assays) Pathway_Analysis->Target_Validation

Caption: Experimental workflow for elucidating the antifungal mechanism of action of this compound.

Conclusion

This compound, an isoflavonoid from the root bark of Colutea arborescens, presents a promising scaffold for the development of new antifungal agents. This guide provides a foundational framework for its isolation and the investigation of its biological activity. Further research is critically needed to establish a standardized, high-yield isolation protocol, to quantify its presence in its natural source, and to precisely define its molecular targets and the signaling pathways it modulates in pathogenic fungi. Such studies will be instrumental in unlocking the full therapeutic potential of this natural compound.

References

Colutehydroquinone and Colutequinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colutehydroquinone and its oxidized counterpart, colutequinone, are isoflavonoids isolated from the root bark of Colutea arborescens. These compounds have garnered interest due to their antifungal properties. This technical guide provides a comprehensive overview of the relationship between this compound and colutequinone, including their chemical structures, their redox relationship, and available data on their biological activity. This document also outlines general experimental protocols for the isolation of similar isoflavonoids and discusses the broader context of isoflavonoid signaling pathways.

Introduction

This compound and colutequinone are two isoflavonoid compounds first identified in the root bark of the plant Colutea arborescens[1]. Structurally, they represent a redox pair, with this compound being the reduced hydroquinone form and colutequinone being the oxidized quinone form. This reversible oxidation-reduction is a key feature of their chemical relationship and is fundamental to the biological activity of many quinone-containing natural products. Isoflavonoids, as a class of compounds, are known to possess a wide range of biological activities, and the presence of a quinone moiety in colutequinone suggests a potential for engaging in various cellular redox processes.

Chemical Structures and Properties

The chemical structures of this compound and colutequinone are presented in Table 1. Colutequinone is identified as 7,3',4'-trimethoxyisoflavan-2',5'-quinone, while this compound is the corresponding 2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan[1].

Table 1: Chemical Properties of this compound and Colutequinone

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
This compound2',5'-dihydroxy-7,3',4'-trimethoxyisoflavanC₁₈H₂₀O₆332.35
Colutequinone7,3',4'-trimethoxyisoflavan-2',5'-quinoneC₁₈H₁₈O₆330.33

Relationship between this compound and Colutequinone: A Redox Couple

The fundamental relationship between this compound and colutequinone is that of a hydroquinone-quinone redox couple. This relationship is central to their chemical and biological behavior.

Caption: Reversible oxidation-reduction of this compound to colutequinone.

This redox cycling capability is a hallmark of quinone-containing compounds and is often implicated in their biological activities. The generation of reactive oxygen species (ROS) through redox cycling is a known mechanism of action for some quinones.

Biological Activity: Antifungal Properties

Experimental Protocols

Detailed experimental protocols for the specific isolation and synthesis of this compound and colutequinone are not fully available in the reviewed literature. However, this section provides generalized methodologies based on common practices for isoflavonoid research.

General Protocol for the Isolation of Isoflavonoids from Plant Material

The isolation of isoflavonoids from plant sources like Colutea arborescens typically involves solvent extraction followed by chromatographic separation.

G A Plant Material (e.g., Root Bark of Colutea arborescens) B Grinding and Extraction (e.g., with Methanol or Ethanol) A->B C Filtration and Concentration B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Column Chromatography (Silica Gel or Sephadex) D->E F Further Purification (e.g., HPLC) E->F G Isolated Isoflavonoids (this compound and Colutequinone) F->G

Caption: General workflow for the isolation of isoflavonoids from plant material.

Methodology:

  • Extraction: The dried and powdered root bark of Colutea arborescens is extracted with a polar solvent such as methanol or ethanol at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions are then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to separate the isoflavonoid constituents.

  • Purification: Final purification of the isolated compounds is typically achieved using high-performance liquid chromatography (HPLC).

General Approach to the Synthesis of Isoflavonoid Quinones

The chemical synthesis of isoflavonoid quinones can be complex. While a specific protocol for (3R)-colutequinone is not available, general strategies for the synthesis of similar structures often involve the construction of the isoflavan core followed by oxidation to the quinone.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound and colutequinone have not been elucidated. However, isoflavonoids and quinones are known to interact with various cellular signaling cascades.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects A Isoflavonoid Quinone (e.g., Colutequinone) B Redox Cycling A->B C Interaction with Cellular Thiols A->C D Modulation of Kinase Pathways A->D E Generation of ROS B->E F Alteration of Protein Function C->F G Inhibition of Cell Proliferation D->G H Induction of Apoptosis D->H

Caption: Potential signaling interactions of isoflavonoid quinones.

Isoflavonoids have been shown to affect signaling pathways involved in cell proliferation and apoptosis, such as MAP kinase and PI3K/Akt pathways. Quinones, through their ability to undergo redox cycling and generate reactive oxygen species, can induce oxidative stress and modulate redox-sensitive signaling pathways.

Conclusion and Future Directions

This compound and colutequinone represent an interesting pair of antifungal isoflavonoids with a clear redox relationship. While their fundamental chemical structures and biological activity have been identified, there is a significant lack of detailed quantitative data and mechanistic studies. Future research should focus on:

  • Quantitative Antifungal Assays: Determining the IC50 values of both compounds against a panel of clinically relevant fungal pathogens.

  • Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways affected by these compounds in fungal cells.

  • Total Synthesis: Developing a robust synthetic route to produce these compounds in larger quantities for further biological evaluation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify the key structural features required for antifungal activity.

A deeper understanding of these aspects will be crucial for evaluating the potential of this compound and colutequinone as leads for the development of new antifungal agents.

References

A Technical Guide to the Spectroscopic and Biological Data of Colutehydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colutehydroquinone, scientifically known as (3R)-2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, is a naturally occurring isoflavonoid. Isoflavonoids, a class of polyphenolic compounds, are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a summary of the available spectroscopic data, relevant experimental protocols, and insights into the potential biological signaling pathways of this compound.

Spectroscopic Data of this compound

Definitive, published ¹H and ¹³C NMR spectra and mass spectrometry data for this compound are not currently available. The tables below provide predicted chemical shifts for the core structure of this compound, based on established ranges for isoflavonoids and the specific functional groups present in the molecule. These predictions are valuable for the identification and structural elucidation of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-24.50 - 5.00m
H-33.50 - 4.00m
H-42.80 - 3.20m
H-57.00 - 7.50d
H-66.40 - 6.80dd
H-86.30 - 6.70d
H-6'6.50 - 6.90s
7-OCH₃3.70 - 3.90s
3'-OCH₃3.70 - 3.90s
4'-OCH₃3.70 - 3.90s
2'-OH8.00 - 9.00sChemical shift can be variable and concentration-dependent.
5'-OH8.00 - 9.00sChemical shift can be variable and concentration-dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-270 - 75
C-345 - 50
C-4110 - 115
C-4a155 - 160
C-5125 - 130
C-6100 - 105
C-7160 - 165
C-895 - 100
C-8a150 - 155
C-1'115 - 120
C-2'140 - 145
C-3'145 - 150
C-4'140 - 145
C-5'145 - 150
C-6'110 - 115
7-OCH₃55 - 60
3'-OCH₃55 - 60
4'-OCH₃55 - 60

Mass Spectrometry (MS) Data

Specific mass spectrometry data for this compound is not available. However, based on its molecular formula (C₁₈H₂₀O₇), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be the definitive technique for confirming the elemental composition.

  • Molecular Formula: C₁₈H₂₀O₇

  • Monoisotopic Mass: 348.1209 g/mol

In a typical Electrospray Ionization (ESI) mass spectrum, this compound would be expected to be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. Tandem mass spectrometry (MS/MS) would likely reveal characteristic fragmentation patterns of the isoflavan core, including retro-Diels-Alder (RDA) reactions and losses of small molecules like water and methyl groups.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of isoflavonoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isoflavonoid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a wider spectral width.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals and elucidate the complete structure.

Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the isoflavonoid (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Employ a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular weight.

    • Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation patterns. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the elemental composition from the accurate mass measurement obtained from a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

    • Analyze the fragmentation pattern to confirm the isoflavan core structure and the nature and position of substituents.

Biological Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, isoflavonoids as a class are known to modulate various signaling pathways. The diagram below illustrates a generalized signaling pathway that can be influenced by isoflavonoids.

Isoflavonoid_Signaling_Pathway Isoflavonoid This compound (Isoflavonoid) ER Estrogen Receptor (ERα / ERβ) Isoflavonoid->ER Binds to Kinase_Pathways Kinase Signaling Pathways (e.g., MAPK, PI3K/Akt) Isoflavonoid->Kinase_Pathways Modulates ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Cell_Cycle Cell Cycle Regulation Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation Cell Proliferation Gene_Expression->Proliferation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Kinase_Pathways->Transcription_Factors Transcription_Factors->Gene_Expression

Caption: Generalized isoflavonoid signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted spectroscopic data should be confirmed by experimental analysis. The signaling pathway diagram represents a general model for isoflavonoids and may not be entirely representative of the specific actions of this compound.

Colutehydroquinone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colutehydroquinone, an isoflavonoid identified from Colutea arborescens, has demonstrated potential as an antifungal agent. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of this compound. While specific experimental data for this compound is limited in publicly available literature, this document outlines best-practice experimental protocols and data presentation strategies based on established knowledge of analogous compounds, namely hydroquinones and isoflavonoids. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling robust and standardized data generation for formulation development and regulatory submissions.

Introduction

This compound is a (3R)-2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, a compound belonging to the isoflavonoid class.[1] It was first isolated from the root bark of Colutea arborescens and has been noted for its antifungal properties.[1] Isoflavonoids, in general, are a class of phytoestrogens that are known to possess a range of biological activities and are of significant interest in pharmaceutical and nutraceutical research.[2][3] The hydroquinone moiety within the structure of this compound suggests a potential for antioxidant activity but also a susceptibility to oxidation, a critical factor in its stability.

The development of any pharmacologically active compound into a viable drug product is critically dependent on its solubility and stability characteristics. Solubility influences bioavailability and the feasibility of different formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy. This guide provides a framework for systematically evaluating these key parameters for this compound.

Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is crucial for preclinical and formulation development. The following sections detail the experimental protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Materials:

    • This compound (solid form)

    • Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

    • Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • HPLC-UV or other suitable analytical instrumentation

  • Procedure:

    • Add an excess amount of solid this compound to vials containing a known volume of the desired solvent.

    • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, visually inspect for the presence of undissolved solid.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

The solubility data for this compound should be presented in a clear and concise tabular format.

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Solubility (mM)
0.1 N HCl251.2[Experimental Value][Calculated Value]
Acetate Buffer254.5[Experimental Value][Calculated Value]
Phosphate Buffer256.8[Experimental Value][Calculated Value]
Phosphate Buffer257.4[Experimental Value][Calculated Value]
Borate Buffer259.0[Experimental Value][Calculated Value]
Water25~7.0[Experimental Value][Calculated Value]
DMSO25N/A>50[4]>150.44[4]
Ethanol25N/A[Experimental Value][Calculated Value]

Note: The value for DMSO is based on available data for this compound. Other values are placeholders for experimental determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that can be dissolved from a solid or a concentrated stock solution in an aqueous buffer over a shorter period. It is often more relevant for early drug discovery screening.

  • Materials:

    • Concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Aqueous buffers (e.g., pH 7.4 phosphate-buffered saline).

    • 96-well microplates.

    • Plate reader with turbidity or nephelometry detection.

    • Automated liquid handler (recommended).

  • Procedure:

    • Dispense the aqueous buffer into the wells of a microplate.

    • Add a small volume of the DMSO stock solution of this compound to the buffer to achieve a range of final concentrations.

    • Mix the solutions and incubate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours).

    • Measure the turbidity or light scattering of the solutions at a specific wavelength.

    • The highest concentration that does not show a significant increase in turbidity compared to the blank is considered the kinetic solubility.

Stability Assessment

Stability testing is essential to determine the intrinsic stability of this compound and to identify potential degradation products. Forced degradation studies are a key component of this assessment.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.

  • Hydrolytic Stability:

    • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method.

  • Oxidative Stability:

    • Prepare a solution of this compound and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature for a defined period.

    • At specified time points, withdraw samples and analyze by HPLC.

  • Thermal Stability (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

    • At specified time points, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5][6][7][8]

    • A dark control sample should be stored under the same conditions but protected from light.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC.

The results of the forced degradation studies should be summarized in a table.

Stress ConditionReagent/ConditionTemperature (°C)TimeDegradation (%)Major Degradation Products (Retention Time)
Acid Hydrolysis0.1 N HCl6024h[Value][RTs]
Base Hydrolysis0.1 N NaOH602h[Value][RTs]
Neutral HydrolysisWater6024h[Value][RTs]
Oxidation3% H₂O₂2524h[Value][RTs]
Thermal (Solid)N/A807 days[Value][RTs]
Photolytic (Solid)ICH Q1B25[Exposure][Value][RTs]
Photolytic (Solution)ICH Q1B25[Exposure][Value][RTs]

Note: Values are placeholders for experimental determination.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for solubility and stability testing of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_exp Equilibration & Separation cluster_analysis Analysis A This compound (Solid) C Excess Solid in Solvent A->C B Solvent/Buffer B->C D Shake-Flask Incubation (24-72h, 25°C) C->D E Centrifugation D->E F Supernatant Collection E->F G Dilution F->G H HPLC-UV Analysis G->H I Solubility Calculation H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow cluster_stress Forced Degradation Conditions A This compound Sample (Solid or Solution) B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Thermal (Heat) A->D E Photolytic (Light) A->E F Time-Point Sampling B->F C->F D->F E->F G Sample Neutralization/Quenching F->G H Stability-Indicating HPLC Analysis G->H I Quantify Degradation & Identify Products H->I

Caption: Workflow for Forced Degradation Stability Studies.

Potential Signaling Pathway

Based on the known mechanism of action of hydroquinone, a related compound, this compound may interfere with melanin synthesis by inhibiting the tyrosinase enzyme.[9][10][11][12]

Melanin_Synthesis_Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibition

Caption: Potential Inhibition of Melanogenesis by this compound.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains scarce, the detailed protocols and data presentation formats outlined herein, based on established methodologies for analogous compounds, offer a robust starting point for researchers. The successful execution of these studies will be critical in advancing the development of this compound as a potential therapeutic agent by providing the necessary data for formulation design, shelf-life determination, and regulatory compliance. It is recommended that future work focuses on generating empirical data for this compound to validate and expand upon the foundational knowledge presented in this guide.

References

The Bioactive Potential of Colutehydroquinone: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colutehydroquinone, a naturally occurring isoflavonoid, has garnered attention within the scientific community for its potential biological activities. First isolated from the root bark of Colutea arborescens, a leguminous shrub, this hydroquinone has demonstrated notable antifungal properties.[1] This technical guide provides a comprehensive review of the existing literature on the bioactivity of this compound, with a focus on its antifungal effects. It aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating the available data, outlining experimental methodologies, and visualizing potential mechanisms of action.

Antifungal Activity of this compound

The primary bioactivity associated with this compound is its ability to inhibit fungal growth. While the body of research is not extensive, the initial findings warrant further investigation into its potential as a lead compound for novel antifungal agents.

Quantitative Data on Antifungal Activity

The available quantitative data on the antifungal activity of this compound and its related compounds isolated from Colutea arborescens are summarized below. The primary fungal species used for testing in the foundational study was Saccharomyces cerevisiae.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
This compoundSaccharomyces cerevisiaeActivity reported, specific MIC not statedGrosvenor & Gray, 1996
Colutequinone BSaccharomyces cerevisiae<50 µg/mLGrosvenor & Gray, 1998 (as cited in Macías-Villamizar et al., 2019)
ColuteolSaccharomyces cerevisiae<100 µg/mLGrosvenor & Gray, 1998 (as cited in Macías-Villamizar et al., 2019)

Experimental Protocols

A detailed understanding of the methodologies employed in assessing the bioactivity of this compound is crucial for the replication and advancement of research. The following outlines the likely experimental protocol for the antifungal assays based on standard practices and the limited information available.

Antifungal Susceptibility Testing: Broth Microdilution Method (Probable)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Fungal Inoculum (e.g., Saccharomyces cerevisiae) C Add Fungal Inoculum to each well A->C B Serially Dilute this compound in 96-well plate B->C D Incubate at optimal temperature (e.g., 30-35°C) for 24-72 hours C->D E Visually or Spectrophotometrically Assess Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology Steps:

  • Preparation of Fungal Inoculum: A standardized suspension of the test fungus (e.g., Saccharomyces cerevisiae) is prepared in a suitable broth medium (e.g., RPMI 1640). The concentration of the fungal cells is adjusted to a specific density.

  • Serial Dilution of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the different concentrations of this compound.

  • Incubation: The plate is incubated under conditions optimal for fungal growth (e.g., specific temperature and duration).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus. This can be assessed visually or by measuring the absorbance using a microplate reader.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying the antifungal activity of this compound has not been elucidated in the available literature. However, based on the known activities of other isoflavonoids and hydroquinones, a plausible hypothesis can be formulated. These compounds are known to interfere with cellular processes such as membrane integrity, enzyme function, and redox balance.

Hypothesized Antifungal Mechanism of this compound

G cluster_compound This compound cluster_cellular_targets Potential Cellular Targets in Fungi cluster_cellular_effects Resulting Cellular Effects cluster_outcome Outcome A This compound B Fungal Cell Membrane A->B C Mitochondrial Electron Transport Chain A->C D Key Fungal Enzymes A->D E Disruption of Membrane Potential and Permeability B->E F Increased Reactive Oxygen Species (ROS) Production C->F G Inhibition of Essential Metabolic Pathways D->G H Inhibition of Fungal Growth and Proliferation E->H F->H G->H

Caption: Hypothesized mechanisms of antifungal action for this compound.

Discussion of Potential Mechanisms:

  • Membrane Disruption: Like other phenolic compounds, this compound may intercalate into the fungal cell membrane, disrupting its structure and function. This could lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

  • Inhibition of Respiratory Chain: Hydroquinones can interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components and trigger apoptosis.

  • Enzyme Inhibition: Isoflavonoids are known to inhibit various enzymes essential for fungal survival. This compound could potentially target key enzymes involved in cell wall synthesis, nucleic acid replication, or other vital metabolic pathways.

Future Directions and Conclusion

The current body of literature, while limited, suggests that this compound is a promising natural product with antifungal activity. To fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

  • Determining the specific MIC values of this compound against a broader range of clinically relevant fungal pathogens.

  • Elucidating the precise mechanism of action through detailed molecular studies, including identifying its cellular targets.

  • Investigating the structure-activity relationship of this compound and its derivatives to optimize its antifungal potency and pharmacological properties.

  • Conducting in vivo studies to evaluate its efficacy and safety in animal models of fungal infections.

References

An In-depth Technical Guide on the Antifungal Mechanism of Action of Colutehydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colutehydroquinone, an isoflavonoid isolated from Colutea arborescens, has demonstrated notable antifungal properties.[1] While direct and extensive research on the specific molecular mechanisms of this compound is limited, this technical guide synthesizes the current understanding by examining the well-documented antifungal activities of its core chemical classes: isoflavonoids and hydroquinones. The proposed mechanisms of action are multifaceted, primarily targeting the disruption of fungal cell integrity and key cellular processes. This document provides a comprehensive overview of the likely antifungal pathways, quantitative data from related compounds, detailed experimental protocols for mechanism elucidation, and visual representations of the involved signaling cascades and workflows.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and development of novel therapeutic agents. Natural products remain a promising reservoir for such compounds. This compound, a (3R)-2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, belongs to the isoflavonoid family, a class of polyphenolic compounds known for their broad biological activities, including antimicrobial effects.[1][2] This guide consolidates the available scientific evidence to build a robust hypothesis for the antifungal action of this compound, providing a foundational resource for further research and drug development.

Proposed Antifungal Mechanisms of Action

The antifungal activity of this compound is likely attributable to a combination of mechanisms characteristic of isoflavonoids and hydroquinones. These include disruption of the cell envelope, inhibition of virulence factors, and interference with cellular metabolism.

Disruption of Fungal Cell Wall and Membrane Integrity

A primary mechanism for many antifungal compounds is the compromise of the fungal cell's physical barriers.

  • Cell Wall Damage: Isoflavonoids have been shown to interfere with the synthesis of essential cell wall components like β-glucans and chitin.[3] This disruption leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis. Hydroquinones can also contribute to cell wall destruction.[4][5]

  • Cell Membrane Permeabilization: Both isoflavonoids and hydroquinones can intercalate into the fungal cell membrane, altering its fluidity and integrity. This leads to increased permeability, leakage of intracellular contents such as ions and small molecules, and ultimately, cell death.[1][4][5]

Inhibition of Virulence Factors

This compound likely mitigates fungal pathogenicity by inhibiting key virulence factors.

  • Inhibition of Hyphal Formation: The morphological transition from yeast to hyphae is critical for tissue invasion by pathogenic fungi like Candida albicans. Hydroquinones have been demonstrated to repress hyphae-related genes, thereby inhibiting this crucial step in pathogenesis.[6]

  • Biofilm Formation Inhibition: Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers significant resistance to antifungal agents. Certain hydroquinones, such as Tetrachlorohydroquinone (TCHQ), have been shown to effectively inhibit biofilm formation in C. albicans at sub-inhibitory concentrations.[6]

Interference with Cellular Processes
  • Enzyme Inhibition: Flavonoids are known to inhibit various fungal enzymes. For instance, some flavonoids can inhibit fatty acid synthase, which is essential for membrane biosynthesis.[3]

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another potential mechanism. This can lead to damage of mitochondria and other cellular components.[1]

  • Disruption of Signaling Pathways: The antifungal effect of some compounds is achieved through the hyperactivation of certain fungal signal transduction pathways, leading to cellular dysfunction.[5] For example, some hydroquinones have been found to suppress the expression of genes related to quorum sensing.[7]

Quantitative Data: Antifungal Activity of Related Compounds

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Isoflavonoids against Fungal Pathogens

CompoundFungal SpeciesMIC (µg/mL)Reference
GlabridinCandida albicans16 - 64[3]
Candida tropicalis16 - 64[3]
Cryptococcus neoformans16 - 64[3]
Candida glabrata16 - 64[3]
GenisteinTrichophyton rubrum1000[3]
QuercetinTrichophyton rubrum125[3]

Table 2: Inhibitory Concentrations of Representative Hydroquinones against Fungal Pathogens

CompoundFungal SpeciesMIC (µg/mL)IC50 (µg/mL)Reference
Tetrachlorohydroquinone (TCHQ)Candida albicans50-[6]
2,5-bis(1,1,3,3-tetramethylbutyl) hydroquinone (TBHQ)Staphylococcus aureus5-[7]

Note: Data for S. aureus is included to show the antimicrobial potential of hydroquinones, though it is a bacterium.

Experimental Protocols for Mechanism of Action Studies

The following are detailed methodologies for key experiments to elucidate the antifungal mechanism of this compound, based on established protocols for similar compounds.

Antifungal Susceptibility Testing
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Serially dilute the compound in RPMI-1640 medium in a 96-well microtiter plate.

    • Prepare a fungal inoculum suspension standardized to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

    • Add the fungal suspension to each well.

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Cell Wall Integrity Assay
  • Objective: To assess if this compound targets the fungal cell wall.

  • Method: Sorbitol protection assay.

    • Perform the MIC assay as described in 5.1 in two sets of 96-well plates.

    • In one set of plates, supplement the RPMI-1640 medium with an osmotic stabilizer, such as 0.8 M sorbitol.

    • Compare the MIC values obtained in the presence and absence of sorbitol.

    • A significant increase in the MIC in the presence of sorbitol suggests that the compound targets the cell wall.

Membrane Permeability Assay
  • Objective: To determine if this compound disrupts the fungal cell membrane.

  • Method: Propidium iodide (PI) uptake assay.

    • Treat fungal cells with this compound at various concentrations (e.g., MIC, 2x MIC).

    • Incubate for a defined period.

    • Add propidium iodide, a fluorescent dye that only enters cells with compromised membranes.

    • Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

    • An increase in fluorescence indicates membrane damage.

Biofilm Inhibition Assay
  • Objective: To evaluate the effect of this compound on biofilm formation.

  • Method: Crystal violet staining.

    • Grow fungal cells in 96-well plates in a medium that promotes biofilm formation.

    • Add sub-inhibitory concentrations of this compound.

    • Incubate for 24-48 hours to allow biofilm formation.

    • Wash the wells to remove planktonic cells.

    • Stain the adherent biofilms with crystal violet.

    • Solubilize the stain and measure the absorbance to quantify biofilm mass.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Antifungal Action

Antifungal_Mechanism cluster_CellEnvelope Cell Envelope Disruption cluster_Virulence Virulence Factor Inhibition cluster_CellularProcess Cellular Process Interference This compound This compound CellWall Cell Wall Synthesis (β-glucan, Chitin) This compound->CellWall Inhibits CellMembrane Cell Membrane This compound->CellMembrane Permeabilizes HyphalFormation Hyphal Formation This compound->HyphalFormation Inhibits BiofilmFormation Biofilm Formation This compound->BiofilmFormation Inhibits Enzyme Enzyme Inhibition (e.g., Fatty Acid Synthase) This compound->Enzyme Inhibits ROS ROS Production This compound->ROS Induces Signaling Signaling Pathway Dysregulation This compound->Signaling Dysregulates FungalCellDeath Fungal Cell Death / Growth Inhibition CellWall->FungalCellDeath CellMembrane->FungalCellDeath HyphalFormation->FungalCellDeath BiofilmFormation->FungalCellDeath Enzyme->FungalCellDeath ROS->FungalCellDeath Signaling->FungalCellDeath

Caption: Proposed multifaceted antifungal mechanism of this compound.

Experimental Workflow for Mechanism of Action Elucidation

Experimental_Workflow Start Start: Antifungal Activity Confirmed MIC Determine MIC (Broth Microdilution) Start->MIC IsCellWallTarget Cell Wall Integrity Assay (Sorbitol Protection) MIC->IsCellWallTarget IsMembraneTarget Membrane Permeability Assay (Propidium Iodide Uptake) IsCellWallTarget->IsMembraneTarget No Mechanism Elucidate Specific Molecular Target (e.g., Transcriptomics, Proteomics) IsCellWallTarget->Mechanism Yes IsInhibitingVirulence Virulence Factor Assays (Biofilm, Hyphae) IsMembraneTarget->IsInhibitingVirulence No IsMembraneTarget->Mechanism Yes IsInhibitingVirulence->Mechanism Yes End End: Mechanism Characterized IsInhibitingVirulence->End No Mechanism->End

Caption: A logical workflow for investigating the antifungal mechanism.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antifungal agents. Based on the activities of related isoflavonoids and hydroquinones, its mechanism of action is likely multifactorial, involving the disruption of the fungal cell envelope and the inhibition of key virulence factors. The data and protocols presented in this guide offer a solid foundation for future research.

To fully realize the therapeutic potential of this compound, further studies are imperative. These should include:

  • The definitive determination of its MIC and MFC (Minimum Fungicidal Concentration) values against a broad panel of clinically relevant fungi.

  • Detailed investigations into its specific molecular targets using 'omics' approaches (genomics, proteomics, metabolomics).

  • In vivo efficacy and toxicity studies in animal models of fungal infections.

By systematically addressing these research gaps, the scientific community can thoroughly evaluate this compound as a viable candidate for the next generation of antifungal drugs.

References

Colutehydroquinone: A Technical Whitepaper on its Role as a Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Aspects of Colutehydroquinone

This document provides a comprehensive overview of this compound, an isoflavonoid secondary metabolite. It covers its origins, proposed biosynthetic pathway, known biological activities, and generalized experimental protocols for its isolation, characterization, and bioactivity assessment.

Executive Summary

This compound is a naturally occurring isoflavonoid, a class of secondary metabolites known for their diverse biological activities. First identified in the root bark of Colutea arborescens, this hydroquinone derivative has demonstrated notable antifungal properties[1]. As a secondary metabolite, this compound is not essential for the primary growth and development of the producing organism but is thought to play a crucial role in defense mechanisms against pathogens. The isoflavonoid scaffold is of significant interest in drug discovery, and understanding the biosynthesis, activity, and isolation of specific compounds like this compound is vital for further research and development.

Biosynthesis of this compound

The precise biosynthetic pathway for this compound has not been fully elucidated. However, based on the well-established general isoflavonoid pathway, a putative synthesis route can be proposed. Isoflavonoids are derived from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine[2][3][4].

The pathway involves the key enzyme isoflavone synthase, which catalyzes the characteristic B-ring migration that distinguishes isoflavonoids from flavonoids[2][4]. Subsequent tailoring enzymes, such as hydroxylases, methyltransferases, and reductases, would then modify the isoflavone core to produce the final structure of (3R)-2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, known as this compound.

Isoflavonoid Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Isoflavonoid Core Biosynthesis substance substance enzyme enzyme pathway pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cinnamate Cinnamic Acid PAL->Cinnamate C4H C4H Cinnamate->C4H pCoumarate p-Coumaric Acid C4H->pCoumarate CL4 4CL pCoumarate->CL4 pCoumaroylCoA p-Coumaroyl-CoA CL4->pCoumaroylCoA CHS CHS pCoumaroylCoA->CHS + 3x Malonyl-CoA NaringeninChalcone Naringenin Chalcone CHS->NaringeninChalcone CHI CHI NaringeninChalcone->CHI Naringenin Naringenin (Flavanone) CHI->Naringenin IFS IFS Naringenin->IFS B-ring migration Genistein Genistein (Isoflavone) IFS->Genistein Tailoring Tailoring Enzymes (Hydroxylases, OMTs, Reductases) Genistein->Tailoring This compound This compound Tailoring->this compound

Caption: Proposed biosynthetic pathway for this compound.

Biological Activity

This compound is classified as a secondary metabolite due to its role in ecological interactions, specifically as a defense compound. The primary reported biological activity is its antifungal nature[1].

Antifungal Activity

Experimental Protocols

The following sections outline generalized but detailed methodologies for the isolation, structure elucidation, and antifungal testing of this compound, based on standard practices for isoflavonoid research[5][8][9].

Isolation and Purification Workflow

The isolation of this compound from its natural source, such as the root bark of Colutea arborescens, follows a standard natural product chemistry workflow.

Isolation Workflow process process material material fraction fraction start Dried Root Bark of Colutea arborescens extraction Solvent Extraction (e.g., Methanol, Acetone) start->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) crude_extract->partition fractions Polar & Non-polar Fractions partition->fractions column Column Chromatography (Silica Gel or Polyamide) fractions->column semipure Semi-pure Fractions column->semipure hplc Preparative HPLC (Reverse Phase, e.g., C18) semipure->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology Details:

  • Extraction: Dried and powdered root bark is subjected to exhaustive extraction with a solvent such as methanol or acetone. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency[8].

  • Fractionation: The resulting crude extract is concentrated and then fractionated. This is typically achieved through liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and polyamide[10]. Elution is performed with a gradient of solvents.

  • Purification: Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase C18 column, to yield the pure compound[11].

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.

Methodology Details:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for full structure elucidation[9][12]:

    • ¹H NMR: Determines the number and chemical environment of protons.

    • ¹³C NMR: Determines the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the unambiguous assembly of the molecular structure.

  • UV-Vis Spectroscopy: Provides information about the chromophore system present in the molecule, which is characteristic of the isoflavonoid skeleton.

Antifungal Activity Assay

The antifungal properties of pure this compound are typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal strains.

Methodology Details (Broth Microdilution):

  • Fungal Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on an appropriate medium (e.g., Potato Dextrose Agar)[10]. A standardized suspension of spores or cells is prepared in a suitable broth (e.g., RPMI-1640).

  • Serial Dilution: The purified this compound is dissolved in a solvent like DMSO and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. Positive (no compound) and negative (no fungus) controls are included.

Quantitative Data Summary

While the specific quantitative data from the original discovery is not detailed here, the following tables represent the types of data that would be generated and presented in a full analysis of this compound.

Table 1: Physicochemical and Spectroscopic Data

ParameterExpected Data for this compound
Molecular Formula C₁₈H₂₀O₆
Molecular Weight 332.35 g/mol
UV λmax (MeOH) ~280-290 nm
¹H NMR (CDCl₃) Signals for aromatic, methoxy, and isoflavan protons
¹³C NMR (CDCl₃) Signals corresponding to 18 carbon atoms
HR-MS [M+H]⁺ m/z value corresponding to C₁₈H₂₁O₆⁺

Table 2: Antifungal Activity Profile (Hypothetical)

Fungal StrainMIC (µg/mL)
Candida albicansData Not Available
Aspergillus flavusData Not Available
Trichophyton rubrumData Not Available

Conclusion

This compound stands as a significant example of an isoflavonoid secondary metabolite with clear defensive functions in its source organism, Colutea arborescens. Its antifungal activity warrants further investigation, including detailed mechanistic studies and broader screening against clinically relevant fungal pathogens. The generalized protocols provided herein offer a robust framework for researchers to pursue further studies on this and related natural products, from isolation to bioactivity-guided drug discovery.

References

Methodological & Application

Synthesis and Application of Colutehydroquinone and its Analogs as Potential Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Colutehydroquinone, a naturally occurring isoflavonoid with known antifungal properties, and its analogs. The protocols are based on established synthetic methodologies for structurally related compounds. This guide is intended for researchers in medicinal chemistry, drug discovery, and mycology to facilitate the exploration of this compound derivatives as a novel class of antifungal agents.

Introduction

This compound, identified as (3R)-2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, and its corresponding quinone, Colutequinone, were first isolated from the root bark of Colutea arborescens[1]. These natural products have demonstrated antifungal activity, making them and their synthetic analogs attractive candidates for the development of new therapeutics to combat fungal infections. The isoflavan scaffold, coupled with the hydroquinone moiety, presents a unique chemical space for derivatization and optimization of antifungal potency.

Synthetic Protocols

General Synthesis of Isoflavanquinones (Analogs of this compound)

The synthesis of the isoflavan core typically involves the construction of a deoxybenzoin intermediate followed by cyclization to form the chromanone ring. Subsequent reduction and other functional group manipulations yield the desired isoflavan.

Step 1: Synthesis of the Deoxybenzoin Intermediate

A key starting material is a substituted 2-hydroxyacetophenone. This is reacted with a substituted benzaldehyde in the presence of a base to form a chalcone, which is then isomerized and reduced to the deoxybenzoin.

  • Materials: Substituted 2-hydroxyacetophenone, substituted benzaldehyde, ethanol, aqueous potassium hydroxide, piperidine.

  • Procedure:

    • Dissolve the 2-hydroxyacetophenone and benzaldehyde in ethanol.

    • Add a solution of aqueous potassium hydroxide and stir at room temperature for 24-48 hours.

    • Acidify the reaction mixture with dilute HCl to precipitate the chalcone.

    • Filter, wash with water, and dry the crude chalcone.

    • To a solution of the chalcone in a suitable solvent (e.g., methanol), add a catalyst such as piperidine and reflux to induce isomerization to the flavanone.

    • The flavanone can then be converted to the deoxybenzoin through various methods, including hydrogenolysis.

Step 2: Formation of the Isoflavanone

The deoxybenzoin is then cyclized to form the isoflavanone ring.

  • Materials: Deoxybenzoin intermediate, suitable cyclizing agent (e.g., dimethylformamide, methanesulfonyl chloride, or a Vilsmeier-Haack reagent).

  • Procedure:

    • Dissolve the deoxybenzoin in the chosen solvent/reagent system.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture to isolate the crude isoflavanone.

    • Purify by column chromatography.

Step 3: Reduction to the Isoflavan

The isoflavanone is reduced to the corresponding isoflavan.

  • Materials: Isoflavanone, reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

  • Procedure:

    • Dissolve the isoflavanone in a suitable solvent (e.g., methanol or ethanol).

    • Add the reducing agent portion-wise at 0 °C.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction and extract the product.

    • Purify the isoflavan by column chromatography.

Step 4: Introduction of the Hydroquinone Moiety

The final step would involve the introduction or deprotection of the hydroquinone functionality. This can be achieved through various methods depending on the protecting groups used in the synthesis. For instance, demethylation of methoxy groups can be achieved using reagents like boron tribromide.

Quantitative Data on Biological Activity

Specific minimum inhibitory concentration (MIC) data for this compound against various fungal strains is not extensively reported in publicly available literature. However, the antifungal activity of structurally related quinones and hydroquinones provides a strong rationale for its investigation. The following table summarizes the antifungal activity of some representative quinone and hydroquinone derivatives against pathogenic fungi.

Compound/Analog TypeFungal StrainActivity (MIC/IC50)Reference
8-hydroxyquinoline derivativesCandida spp., DermatophytesMIC: 0.5 - 8 µg/mL[6][7]
NaphthoquinonesCryptococcus neoformansMIC: 3.12 - 12.5 µg/mL[8]
ThymoquinoneCandida glabrataMIC50: 50 µg/mL[9]

Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound have not been fully elucidated. However, the mechanism of action of many antifungal quinones and hydroquinones involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components such as lipids, proteins, and DNA. Another common mechanism is the disruption of the fungal cell membrane integrity.

Below is a proposed signaling pathway for the antifungal action of this compound, based on the known mechanisms of related compounds.

Antifungal_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Membrane Disruption This compound->Membrane Direct Interaction ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Redox Cycling Apoptosis Apoptosis Membrane->Apoptosis Loss of Integrity OxidativeStress Oxidative Stress ROS->OxidativeStress MacromoleculeDamage Damage to DNA, Proteins, Lipids OxidativeStress->MacromoleculeDamage MacromoleculeDamage->Apoptosis

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound and its analogs.

Workflow Start Design of Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification AntifungalScreening Primary Antifungal Screening (e.g., MIC determination) Purification->AntifungalScreening HitSelection Hit Compound Selection AntifungalScreening->HitSelection MechanismStudies Mechanism of Action Studies (e.g., ROS assay, membrane integrity) HitSelection->MechanismStudies Active Compounds Toxicity In vitro Cytotoxicity Assays HitSelection->Toxicity LeadOptimization Lead Optimization HitSelection->LeadOptimization Potent & Selective Hits MechanismStudies->LeadOptimization Toxicity->LeadOptimization

Caption: Workflow for synthesis and evaluation of this compound analogs.

Conclusion

This compound and its analogs represent a promising class of natural product-derived compounds with the potential for development as novel antifungal agents. The synthetic protocols and biological evaluation workflows outlined in this document provide a framework for researchers to explore the structure-activity relationships of this compound class and to elucidate their mechanisms of action. Further research is warranted to synthesize and test a broader range of analogs to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Application Note and Protocol: Testing the Antifungal Activity of Colutehydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for evaluating the in vitro antifungal activity of Colutehydroquinone, a novel investigational agent. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antim icrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2][3]

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents. This compound has been identified as a candidate molecule for investigation. This protocol details the essential in vitro assays required to determine its antifungal spectrum and potency. The primary methods covered are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing qualitative susceptibility.[4][5] Additionally, this guide provides a framework for preliminary mechanism of action studies.

Data Presentation

Quantitative data from the antifungal susceptibility testing should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Fluconazole]
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305
Trichophyton rubrumATCC 28188

Table 2: Zone of Inhibition Diameters for this compound

Fungal SpeciesStrain IDThis compound Zone Diameter (mm)Positive Control Zone Diameter (mm) [e.g., Voriconazole]
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1][6] The protocol is adapted from CLSI documents M27 for yeasts and M38 for filamentous fungi.[3][7]

Materials:

  • This compound (stock solution of known concentration)

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Fungal isolates (yeasts and molds)

  • Sterile 96-well microtiter plates[8]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile water or appropriate solvent for this compound

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation:

    • For yeasts, subculture the isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Adjust a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[4]

    • For molds, grow the isolate on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.[9]

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary screening or expected potency. A common starting range is 0.03 to 16 µg/mL.

    • Include wells for a positive control (a known antifungal), a negative/growth control (no antifungal), and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most Candida species, up to 72 hours for Cryptococcus neoformans, and 48-96 hours for filamentous fungi.[1]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% for azoles against yeasts, and 100% for amphotericin B and for molds) compared to the growth control.[1][10] This can be determined visually or by using a spectrophotometer to measure optical density.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Microplate Inoculum->Inoculate Dilution Prepare Serial Dilutions of this compound Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Agar Surface Inoculum->Inoculate Agar_Plate Prepare Agar Plate Agar_Plate->Inoculate Place_Disks Apply this compound Disks Inoculate->Place_Disks Incubate Incubate at 35°C Place_Disks->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone HOG_Pathway_Hypothesis This compound This compound HHK Hybrid Histidine Kinase (HHK) This compound->HHK Alters function to phosphatase? Ypd1 Ypd1 HHK->Ypd1 Dephosphorylates Ssk1 Ssk1 Ypd1->Ssk1 No phosphate transfer MAPKKK MAPKKK (Ssk2/Ssk22) Ssk1->MAPKKK Activates MAPKK MAPKK (Pbs2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylates Cell_Death Cell Death MAPK->Cell_Death Constitutive Activation Leads to

References

Application Notes and Protocols for Colutehydroquinone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colutehydroquinone is an isoflavonoid hydroquinone isolated from Colutea arborescens. While research has primarily focused on its antifungal properties, the broader class of isoflavonoids and quinones has demonstrated significant potential in cancer research. These compounds are known to exert anti-proliferative effects on cancer cells by inducing apoptosis and causing cell cycle arrest. The quinone moiety, in particular, is a structural feature of several established anticancer agents, suggesting that this compound may also possess valuable cytotoxic activities against cancer cell lines.

These application notes provide a comprehensive guide for researchers interested in investigating the anticancer potential of this compound. The protocols outlined below are standard methodologies for assessing cytotoxicity, apoptosis, cell cycle progression, and for elucidating the underlying molecular mechanisms through signaling pathway analysis.

Data Presentation: Efficacy of Related Isoflavonoid Quinones

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the typical cytotoxic effects of structurally related isoflavonoid and quinone compounds on various cancer cell lines. This data serves as a reference for the expected potency and provides a starting point for designing experiments with this compound.

Compound ClassCancer Cell LineAssay TypeIC50 (µM)Reference Compound
IsoflavoneProstate (PC-3)MTT25-50Genistein
IsoflavoneBreast (MCF-7)SRB10-30Daidzein
NaphthoquinoneLung (A549)MTT5-15Juglone
AnthraquinoneLeukemia (HL-60)MTT1-10Emodin
HydroquinoneColon (HCT-116)SRB30-70Hydroquinone

Note: The IC50 values are approximate ranges reported in various studies for compounds structurally related to this compound and are for illustrative purposes only. Actual values for this compound must be determined experimentally.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for experimentation.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25 or T-75)

  • 96-well, 24-well, and 6-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with complete growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth daily and subculture when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cells

  • Complete growth medium

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using dose-response curve analysis software.

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Seed Cancer Cells in 96-well Plate overnight 2. Incubate Overnight (37°C, 5% CO2) cell_culture->overnight add_drug 4. Treat Cells with This compound prepare_drug 3. Prepare Serial Dilutions of this compound prepare_drug->add_drug incubate_treatment 5. Incubate for 24, 48, or 72 hours add_drug->incubate_treatment add_mtt 6. Add MTT Solution incubate_mtt 7. Incubate for 4 hours add_mtt->incubate_mtt read_absorbance 9. Measure Absorbance at 570 nm dissolve 8. Dissolve Formazan with DMSO incubate_mtt->dissolve calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and synchronize them if necessary (e.g., by serum starvation).

  • Treat the cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Visualization of Potential Mechanisms

Potential Signaling Pathways Modulated by Isoflavonoid Quinones

The following diagram illustrates the potential signaling pathways that this compound, as an isoflavonoid quinone, might modulate to induce apoptosis and cell cycle arrest in cancer cells. Isoflavones are known to interact with key signaling molecules in the NF-κB, PI3K/Akt, and MAPK pathways.[1][2][3][4]

Potential Signaling Pathways Affected by this compound

G cluster_pathways Signaling Pathways PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellCycleArrest IKK IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inhibits NFkB->Bcl2 CyclinD1 Cyclin D1/CDK4 CyclinD1->CellCycleArrest p21 p21 (Cell Cycle Inhibitor) p21->CyclinD1 This compound This compound This compound->PI3K This compound->Ras This compound->IKK This compound->p21

Caption: Potential signaling pathways modulated by this compound in cancer cells.

Logical Relationship for Apoptosis Induction

The induction of apoptosis is a key mechanism for many anticancer agents. The following diagram illustrates the logical progression from drug treatment to the activation of caspases and eventual cell death, a process that can be investigated using the protocols described above.

Logical Flow of Apoptosis Induction

G treatment This compound Treatment mito_stress Mitochondrial Stress (Bax/Bcl-2 ratio ↑) treatment->mito_stress cyto_c Cytochrome c Release mito_stress->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic pathway of apoptosis potentially induced by this compound.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions, including cell seeding density, drug concentrations, and incubation times, for their specific cancer cell lines and experimental setup. All work should be conducted in accordance with laboratory safety guidelines.

References

Application Notes and Protocols: 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ) as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Colutehydroquinone" did not yield specific scientific literature detailing its neuroprotective properties. Therefore, these application notes focus on a structurally related and well-researched compound, 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ) , a lipophilic hydroquinone derivative with demonstrated neuroprotective effects in preclinical models of cerebral ischemia.

Introduction

1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ) is a potent antioxidant and reactive oxygen species (ROS) scavenger.[1] It has shown significant promise as a neuroprotective agent, particularly in the context of ischemic stroke.[2][3] HTHQ exerts its protective effects against ischemia/reperfusion (I/R) injury by mitigating oxidative stress and neuronal apoptosis.[2][3] The primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical endogenous defense mechanism against oxidative stress.[2][3] These notes provide an overview of the quantitative data supporting the neuroprotective efficacy of HTHQ and detailed protocols for its investigation.

Data Presentation

The neuroprotective effects of HTHQ have been quantified in both in vivo models of stroke and in vitro models of neuronal injury.

Table 1: In Vivo Efficacy of HTHQ in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterMCAO Group (Vehicle)MCAO + HTHQ (50 mg/kg)MCAO + HTHQ (100 mg/kg)
Infarct Volume (%) 28.4 ± 3.118.2 ± 2.511.5 ± 2.1
Neurological Deficit Score 3.2 ± 0.52.1 ± 0.41.3 ± 0.3
Brain Water Content (%) 81.3 ± 1.279.5 ± 0.978.1 ± 0.8

Data are presented as mean ± standard deviation. Neurological deficit scores are based on a 0-4 scale, where 0 indicates no deficit and 4 indicates severe deficit.

Table 2: In Vitro Protective Effects of HTHQ on PC12 Cells Subjected to Hypoxia/Reperfusion (H/R)

ParameterH/R Group (Vehicle)H/R + HTHQ (10 µM)H/R + HTHQ (20 µM)
Cell Viability (%) 52.1 ± 4.868.7 ± 5.381.4 ± 6.2
Apoptotic Rate (%) 35.6 ± 3.921.3 ± 3.112.8 ± 2.5
MDA Level (nmol/mg protein) 8.9 ± 0.75.4 ± 0.53.1 ± 0.4
SOD Activity (U/mg protein) 25.3 ± 2.138.9 ± 2.949.2 ± 3.5

Data are presented as mean ± standard deviation. MDA (Malondialdehyde) is a marker of lipid peroxidation. SOD (Superoxide Dismutase) is a key antioxidant enzyme.

Signaling Pathways and Workflows

The neuroprotective action of HTHQ is primarily mediated through the activation of the Nrf2/HO-1 pathway.

HTHQ_Nrf2_Pathway HTHQ HTHQ Keap1 Keap1 HTHQ->Keap1 promotes dissociation ROS Ischemia/Reperfusion (Oxidative Stress, ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds HO1 HO-1 ARE->HO1 promotes transcription Antioxidants Antioxidant Proteins (e.g., SOD, CAT) ARE->Antioxidants promotes transcription Neuroprotection Neuroprotection (Reduced Apoptosis & Oxidative Damage) HO1->Neuroprotection Antioxidants->Neuroprotection

Caption: HTHQ activates the Nrf2/HO-1 signaling pathway.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_mechanism Mechanism of Action MCAO Induce MCAO in Rats Treatment_vivo Administer HTHQ or Vehicle MCAO->Treatment_vivo Neuro_Assess Neurological Scoring Treatment_vivo->Neuro_Assess Infarct_Assess Measure Infarct Volume Neuro_Assess->Infarct_Assess Western_Blot Western Blot for Nrf2, HO-1 Infarct_Assess->Western_Blot Cell_Culture Culture PC12 Cells HR_Model Induce Hypoxia/Reperfusion (H/R) Cell_Culture->HR_Model Treatment_vitro Treat with HTHQ or Vehicle HR_Model->Treatment_vitro Viability_Assay Assess Cell Viability (MTT) Treatment_vitro->Viability_Assay Apoptosis_Assay Measure Apoptosis (Flow Cytometry) Treatment_vitro->Apoptosis_Assay Biochem_Assay Measure Oxidative Stress Markers (MDA, SOD) Treatment_vitro->Biochem_Assay Biochem_Assay->Western_Blot siRNA Nrf2 Knockdown (siRNA) Western_Blot->siRNA WB_Validation Validate Pathway Dependence siRNA->WB_Validation

References

Application of Colutehydroquinone in Natural Product Synthesis: A Conceptual Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Colutehydroquinone, an isoflavonoid extracted from the root bark of Colutea arborescens, is a natural product with recognized antifungal properties.[1][2] Its densely functionalized structure, featuring a hydroquinone moiety, a chromane-like heterocyclic system, and multiple methoxy groups, presents it as a compelling, albeit underexplored, chiral starting material for the synthesis of more complex natural products and their analogues. This document outlines potential applications of this compound as a versatile building block in synthetic organic chemistry, providing conceptual experimental protocols and workflows for its derivatization and elaboration into novel molecular architectures. While direct applications of this compound in total synthesis are not yet documented, its inherent structural motifs suggest a range of plausible synthetic transformations.

Application Note: this compound as a Scaffold for Pterocarpan Synthesis

Pterocarpans are a class of isoflavonoids known for their phytoalexin activity and diverse biological properties. The structural similarity between this compound and the precursors used in established pterocarpan syntheses suggests its potential as a starting material for generating novel pterocarpan derivatives. The key transformation involves the reduction of the isoflavanone carbonyl (or a precursor thereof) and subsequent cyclization to form the characteristic tetracyclic pterocarpan core.

Proposed Synthetic Workflow:

A hypothetical transformation of this compound to a pterocarpan analogue would involve a selective reduction of the pyranone ring followed by an acid-catalyzed cyclization.

G This compound This compound Intermediate Isoflavan-4-ol Intermediate This compound->Intermediate 1. Selective Reduction (e.g., NaBH4, Luche reduction) Pterocarpan Pterocarpan Analogue Intermediate->Pterocarpan 2. Acid-catalyzed Cyclization (e.g., TFA, BF3·OEt2)

Figure 1: Proposed workflow for the synthesis of a pterocarpan analogue from this compound.

Experimental Protocol: Synthesis of a Pterocarpan Analogue from this compound (Hypothetical)

  • Reduction to Isoflavan-4-ol:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (1:1, 0.1 M).

    • Cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isoflavan-4-ol intermediate.

  • Cyclization to Pterocarpan:

    • Dissolve the crude isoflavan-4-ol intermediate in anhydrous dichloromethane (0.05 M) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid (TFA, 2.0 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the target pterocarpan analogue.

Quantitative Data (Hypothetical):

StepReactantProductReagentsExpected Yield (%)Purity (%) (by HPLC)
1. ReductionThis compoundIsoflavan-4-ol Int.NaBH4, MeOH/DCM85-95>90
2. CyclizationIsoflavan-4-ol Int.Pterocarpan AnalogueTFA, DCM70-80>98

Application Note: Oxidative Coupling for Dimerization and Biaryl Synthesis

The hydroquinone moiety of this compound is susceptible to oxidative coupling reactions, a powerful tool for constructing C-C and C-O bonds. This reactivity can be harnessed to synthesize dimeric structures resembling known bioactive natural products or to couple this compound with other aromatic systems, thereby generating novel biaryl compounds.

Proposed Synthetic Workflow:

Oxidative coupling can be induced using various reagents, including metal catalysts or hypervalent iodine reagents, to promote either intramolecular or intermolecular bond formation.

G cluster_0 Intermolecular Coupling cluster_1 Cross-Coupling Colutehydroquinone1 This compound Dimer Dimeric Product Colutehydroquinone1->Dimer Colutehydroquinone2 This compound Colutehydroquinone2->Dimer Colutehydroquinone3 This compound Biaryl Biaryl Product Colutehydroquinone3->Biaryl Arene Arene Nucleophile Arene->Biaryl Dimer_label Oxidative Homocoupling (e.g., FeCl3, DDQ) Biaryl_label Oxidative Cross-Coupling (e.g., PIFA, Lewis Acid)

Figure 2: Conceptual pathways for oxidative coupling of this compound.

Experimental Protocol: Oxidative Homocoupling of this compound (Hypothetical)

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.05 M) at 0 °C, add iron(III) chloride (1.2 eq).

    • Stir the mixture for 10 minutes under an argon atmosphere.

  • Oxidation:

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) portion-wise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by preparative HPLC to isolate the dimeric products.

Quantitative Data (Hypothetical):

Reaction TypeSubstrate 1Substrate 2ReagentsExpected Yield (%)Product Ratio (o-o : o-p)
HomocouplingThis compoundThis compoundFeCl3, DDQ40-60Varies with conditions
Cross-couplingThis compoundAnisolePIFA, BF3·OEt230-50Regioisomeric mixture

Application Note: Electrophilic Aromatic Substitution for Functionalization

The electron-rich nature of the hydroquinone ring in this compound makes it a prime candidate for electrophilic aromatic substitution reactions. This allows for the introduction of a variety of substituents, such as nitro groups, halogens, or acyl groups, which can serve as handles for further synthetic transformations in the creation of novel drug-like molecules.

Proposed Synthetic Workflow:

Standard electrophilic aromatic substitution conditions can be applied, with the directing effects of the hydroxyl and methoxy groups favoring substitution at specific positions on the hydroquinone ring.

G This compound This compound Nitro_Product Nitro-Colutehydroquinone This compound->Nitro_Product Nitration Halo_Product Halo-Colutehydroquinone This compound->Halo_Product Halogenation Acyl_Product Acyl-Colutehydroquinone This compound->Acyl_Product Friedel-Crafts Acylation Nitration Nitrating Agent (HNO3/H2SO4) Halogenation Halogenating Agent (NBS, NCS) Acylation Acylating Agent (AcCl, AlCl3)

Figure 3: Electrophilic aromatic substitution reactions on the this compound scaffold.

Experimental Protocol: Bromination of this compound (Hypothetical)

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) in a flask protected from light.

    • Cool the solution to 0 °C.

  • Bromination:

    • Add N-bromosuccinimide (NBS, 1.1 eq) in one portion.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, monitoring by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water (50 mL) and stir for 15 minutes.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol/water or purify by column chromatography (silica gel, hexanes/ethyl acetate) to obtain the brominated this compound derivative.

Quantitative Data (Hypothetical):

ReactionElectrophile SourceProductExpected Yield (%)Regioselectivity
NitrationHNO3/H2SO4Mono-nitro-Colutehydroquinone70-85High
BrominationNBS, DMFMono-bromo-Colutehydroquinone80-95High
Friedel-Crafts AcylationAcetyl chloride, AlCl3Mono-acetyl-Colutehydroquinone50-70Moderate

This compound represents a valuable, yet underutilized, chiral building block for natural product synthesis. The protocols and workflows outlined above are conceptual and aim to inspire further research into the synthetic utility of this isoflavonoid. The diverse reactivity of its hydroquinone and heterocyclic moieties offers numerous opportunities for the creation of novel and potentially bioactive molecules. Experimental validation of these proposed transformations is a promising area for future investigation in the field of synthetic and medicinal chemistry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Colutehydroquinone (Hydroquinone)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed HPLC method for the quantitative determination of Colutehydroquinone, commonly known as hydroquinone. It includes instrument conditions, experimental protocols, and performance data.

Introduction

This compound (hydroquinone) is a phenolic compound widely used in various industrial applications, including as a reducing agent, an antioxidant, and a polymerization inhibitor. In the pharmaceutical and cosmetic industries, it is utilized as a topical agent for skin hyperpigmentation by inhibiting melanin synthesis. Accurate and reliable quantification of hydroquinone in different matrices is crucial for quality control, formulation development, and safety assessment. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for this purpose.

HPLC Method Parameters

A summary of the typical HPLC conditions for the analysis of hydroquinone is presented in Table 1. These parameters may be adapted depending on the specific instrumentation and sample matrix.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System Any standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic: Methanol and Water (e.g., 20:80, v/v or 55:45, v/v) or Acetonitrile and Water with 0.1% Formic Acid.[1][2]
Flow Rate 1.0 mL/min[1][3]
Injection Volume 20 µL
Column Temperature Ambient or 30 °C
Detection Wavelength 295 nm or 300 nm[1][3]
Run Time Approximately 10 minutes

Quantitative Data Summary

The performance of the HPLC method for hydroquinone has been validated in several studies. Key quantitative parameters are summarized in Table 2, demonstrating the method's suitability for accurate and sensitive quantification.

Table 2: Summary of Quantitative Method Validation Data

ParameterResultReference
Linearity Range 6.0 - 30.0 µg/mL[2]
Correlation Coefficient (r) > 0.999[1][2]
Limit of Detection (LOD) 0.08 µg/mL[2]
Limit of Quantification (LOQ) 0.26 µg/mL[2]
Recovery ~97%[1]
Relative Standard Deviation (RSD) < 2%[1]

Experimental Protocols

Preparation of Mobile Phase
  • Prepare the desired mobile phase composition. For example, for a 20:80 (v/v) methanol:water mobile phase, mix 200 mL of HPLC-grade methanol with 800 mL of HPLC-grade water.[2]

  • Degas the mobile phase using a vacuum filtration apparatus with a 0.45 µm filter or by sonication for at least 15 minutes to remove dissolved gases.[1][4]

  • Store the mobile phase in a sealed reservoir.

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of hydroquinone reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and dilute to the mark. Mix thoroughly. This solution should be freshly prepared.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5, 10, 20, 40, 80 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., cream, gel, solution). A general procedure for a cream or gel formulation is provided below.

  • Accurately weigh a portion of the sample (e.g., 1 gram) into a suitable container.[5]

  • Add a known volume of a suitable solvent, such as methanol or the mobile phase (e.g., 10 mL), to extract the hydroquinone.[5]

  • Vortex or sonicate the mixture for 10-15 minutes to ensure complete extraction.[5]

  • Centrifuge the sample to pellet any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of hydroquinone within the calibration range.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow prep_mobile_phase Prepare & Degas Mobile Phase hplc_system HPLC System (Equilibrate) prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions inject_standards Inject Standards & Build Calibration Curve prep_standards->inject_standards prep_sample Prepare Sample (Extract & Filter) inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_standards hplc_system->inject_sample data_analysis Data Analysis (Quantify Hydroquinone) inject_standards->data_analysis inject_sample->data_analysis report Generate Report data_analysis->report

Caption: General workflow for the HPLC analysis of this compound.

Signaling Pathway Context

In dermatological applications, hydroquinone's primary mechanism of action is the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway. This leads to a reduction in the production of melanin, resulting in skin lightening.

Melanin_Inhibition_Pathway Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin (Pigment) Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Enzyme Hydroquinone This compound (Hydroquinone) Hydroquinone->Tyrosinase Inhibition

Caption: Inhibition of melanin synthesis by this compound.

Conclusion

The described RP-HPLC method is simple, accurate, and robust for the quantitative determination of this compound (hydroquinone) in various samples. The method demonstrates good linearity, sensitivity, and precision, making it suitable for routine quality control and research applications. Researchers should perform their own validation to ensure the method is suitable for their specific sample matrix and instrumentation.

References

Application Notes and Protocols for Measuring the Antioxidant Effects of Colutehydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colutehydroquinone, a naturally occurring hydroquinone derivative, is a subject of growing interest for its potential therapeutic properties, particularly its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant capacity of compounds like this compound to mitigate oxidative damage is, therefore, a critical area of investigation.

These application notes provide a comprehensive overview and detailed protocols for a panel of assays to thoroughly characterize the antioxidant effects of this compound. The assays described herein encompass both chemical-based methods to evaluate radical scavenging and reducing power, and a cell-based assay to assess antioxidant activity in a biologically relevant context. Furthermore, we explore the potential mechanism of action of this compound through the activation of the Nrf2-ARE signaling pathway, a key regulator of the cellular antioxidant response.

Data Presentation: Antioxidant Activity of a Representative Hydroquinone

Table 1: In Vitro Radical Scavenging and Reducing Power of Hydroquinone

AssayParameterHydroquinonePositive Control (Trolox)
DPPH Radical Scavenging Assay IC50 (µM)~15-25~30-40
ABTS Radical Scavenging Assay TEAC (Trolox Equivalents)~1.2-1.81.0
FRAP Assay FRAP Value (µM Fe(II)/µM)~2.0-2.5Not Applicable

Table 2: Cellular Antioxidant Activity of Hydroquinone

AssayCell LineParameterHydroquinonePositive Control (Quercetin)
Cellular Antioxidant Activity (CAA) HepG2CAA Value (µmol QE/100 µmol)~50-70100

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectroscopic grade)

  • This compound

  • Positive Control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Prepare a series of dilutions of the stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.

    • For the blank, add 100 µL of the solvent used for the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • This compound

  • Positive Control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound or the positive control to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O

  • This compound

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using a series of dilutions of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound or the standard to the respective wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from the standard curve of FeSO₄·7H₂O and is expressed as µM of Fe(II) equivalents per µM of the sample.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cell. The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.[1]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • This compound

  • Positive Control (e.g., Quercetin)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and allow them to attach and grow for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with different concentrations of this compound or the positive control in treatment medium for 1 hour.

    • Add DCFH-DA solution to a final concentration of 25 µM and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add AAPH solution (600 µM) to induce oxidative stress.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation: The CAA value is calculated as the percentage reduction of fluorescence in the presence of the antioxidant compared to the control. The results are often expressed as Quercetin Equivalents (QE).

Mandatory Visualizations

experimental_workflow cluster_chemical Chemical Assays cluster_cellular Cellular Assay cluster_analysis Data Analysis prep Sample Preparation (this compound) dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts frap FRAP Assay prep->frap ic50 IC50 Calculation dpph->ic50 teac TEAC Calculation abts->teac frap_val FRAP Value frap->frap_val cell_culture Cell Culture (HepG2) treatment Treatment & Staining (DCFH-DA) cell_culture->treatment induction Oxidative Stress (AAPH) treatment->induction measurement Fluorescence Measurement induction->measurement caa_val CAA Value measurement->caa_val

Caption: Experimental workflow for assessing the antioxidant activity of this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 This compound This compound This compound->Keap1 Modifies Keap1 Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Sequesters Nrf2 Ub Ubiquitin Proteasome Degradation Nrf2_inactive->Ub Degradation Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Dissociation & Translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Genes->ROS Reduces Oxidative Stress

Caption: Proposed Nrf2-ARE signaling pathway activation by this compound.

References

Application Notes and Protocols for Colutehydroquinone in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colutehydroquinone, a (3R)-2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, is a natural compound isolated from the root bark of Colutea arborescens[1]. While direct studies on the enzyme inhibition activity of purified this compound are not extensively documented, research on extracts from Colutea arborescens has revealed significant inhibitory effects on key enzymes such as tyrosinase and elastase[2]. These findings suggest that this compound, as a constituent of this plant, holds considerable potential as a subject for further investigation in the field of enzyme inhibition and drug discovery.

These application notes provide a framework for studying the enzyme inhibitory properties of this compound, with a focus on tyrosinase and elastase, based on the activities observed in extracts from its source plant.

Data Presentation: Enzyme Inhibition by Colutea arborescens Extracts

The following tables summarize the quantitative data on the inhibitory activities of various fractions of Colutea arborescens extracts against tyrosinase and elastase. This data serves as a strong rationale for investigating this compound's specific contribution to these activities.

Table 1: Tyrosinase Inhibitory Activity of Colutea arborescens Fractions

FractionIC50 (µg/mL)
n-Butanol Fraction133.3 ± 2.1
Ethyl Acetate Fraction> 250
Dichloromethane Fraction> 250

Data extracted from a study on the aerial parts of Colutea arborescens.[2]

Table 2: Elastase Inhibitory Activity of Colutea arborescens Fractions

FractionInhibition at 10 µg/mL (%)
n-Butanol Fraction A5
n-Butanol Fraction B15
n-Butanol Fraction C29
n-Butanol Fraction D10
n-Butanol Fraction E8

Data extracted from a study on the aerial parts of Colutea arborescens.[2]

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against tyrosinase and neutrophil elastase.

Protocol 1: Tyrosinase Inhibition Assay

This protocol is adapted from standard colorimetric methods for determining tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound (dissolved in DMSO)

  • Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.

  • In a 96-well plate, add 20 µL of the this compound dilutions to the sample wells.

  • For the positive control, add 20 µL of a known tyrosinase inhibitor (e.g., Kojic acid).

  • For the negative control (enzyme activity without inhibitor), add 20 µL of the buffer solution (containing the same percentage of DMSO as the sample wells).

  • Add 140 µL of phosphate buffer to all wells.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to all wells except the blank.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm at time zero and then every minute for 20 minutes using a microplate reader.

  • The rate of reaction is determined by the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Neutrophil Elastase Inhibition Assay

This protocol is based on a fluorometric assay for neutrophil elastase activity.

Materials:

  • Human Neutrophil Elastase (EC 3.4.21.37)

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • This compound (dissolved in DMSO)

  • Tris-HCl Buffer (0.1 M, pH 7.5)

  • 96-well black microplate (for fluorescence)

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in Tris-HCl buffer.

  • In a 96-well black microplate, add 10 µL of the this compound dilutions to the sample wells.

  • For the positive control, add 10 µL of a known elastase inhibitor (e.g., Sivelestat).

  • For the negative control, add 10 µL of the buffer solution (with the same DMSO concentration).

  • Add 80 µL of human neutrophil elastase solution (in Tris-HCl buffer) to all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • The rate of reaction is determined from the slope of the linear range of the fluorescence versus time plot.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Signaling Pathways and Experimental Workflow

Tyrosinase_Inhibition_Pathway cluster_melanogenesis Melanogenesis Signaling Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin polymerization Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone This compound This compound (Potential Inhibitor) This compound->Tyrosinase Inhibition

Caption: Tyrosinase inhibition in the melanogenesis pathway.

Elastase_Inhibition_Workflow cluster_workflow Elastase Inhibition Assay Workflow prep Prepare Reagents (Elastase, Substrate, this compound) incubate Pre-incubate Elastase with this compound prep->incubate reaction Initiate Reaction with Fluorogenic Substrate incubate->reaction measure Measure Fluorescence (Kinetic Read) reaction->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze This compound This compound Elastase Neutrophil Elastase This compound->Elastase Inhibition Product Fluorescent Product Elastase->Product Substrate Fluorogenic Substrate Substrate->Product Cleavage

Caption: Experimental workflow for elastase inhibition assay.

Logical_Relationship cluster_logic Logical Framework for Investigation Source Colutea arborescens Extract Plant Extracts Show Tyrosinase & Elastase Inhibition Source->Extract Compound This compound is a Constituent of C. arborescens Source->Compound Hypothesis Hypothesis: This compound contributes to the observed enzyme inhibition Extract->Hypothesis Compound->Hypothesis Experiment Proposed Experiments: In vitro enzyme assays with purified this compound Hypothesis->Experiment

Caption: Rationale for studying this compound.

References

Experimental Design for In Vivo Studies with Colutehydroquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of Colutehydroquinone. Drawing upon the known biological activities of related hydroquinones and isoflavonoids, this document outlines protocols for assessing its anti-inflammatory, antioxidant, and anticancer properties, alongside essential pharmacokinetic and toxicology studies.

Preclinical In Vivo Evaluation Strategy

A phased in vivo evaluation is recommended to systematically assess the potential of this compound. The initial phase should focus on toxicity and pharmacokinetic profiling to establish a safe dosage range and understand its metabolic fate. Subsequent phases will investigate its efficacy in relevant disease models.

G cluster_0 Phase 1: Safety & Pharmacokinetics cluster_1 Phase 2: Efficacy Studies Toxicity Acute & Sub-chronic Toxicity Studies PK Pharmacokinetic (PK) Profiling Toxicity->PK Establish Safe Dose AntiInflammatory Anti-inflammatory Models PK->AntiInflammatory Determine Dosing Regimen Antioxidant Antioxidant Activity Models PK->Antioxidant Anticancer Anticancer (Xenograft) Models PK->Anticancer

Caption: Phased approach for in vivo evaluation of this compound.

Vehicle Selection and Formulation

The low aqueous solubility of many isoflavonoids and hydroquinones presents a challenge for in vivo administration.

Recommended Vehicles:

  • Oral (PO) Administration:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water.

    • Corn oil or sesame oil.

    • A mixture of polyethylene glycol (PEG) 400, ethanol, and saline.

  • Intraperitoneal (IP) Injection:

    • A solution in Dimethyl sulfoxide (DMSO) diluted with saline (final DMSO concentration <5%).

    • A suspension in 0.5% CMC.

A pilot study to determine the optimal, non-toxic vehicle for this compound is recommended.

Toxicology Studies

Prior to efficacy studies, it is crucial to establish the safety profile of this compound according to OECD guidelines.

Acute Oral Toxicity (OECD 423)

This study provides an initial estimation of the substance's toxicity.

Protocol:

  • Animals: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old.

  • Housing: Individually housed with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12h/12h light/dark cycle.

  • Dose Administration: A single oral dose of this compound is administered to a group of three animals. The starting dose can be selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The study determines the dose at which mortality is observed and provides a classification of the substance's toxicity.

Sub-chronic Oral Toxicity (OECD 408 - 90-Day Study)

This study provides information on the potential adverse effects of repeated exposure.

Protocol:

  • Animals: At least 20 animals (10 male, 10 female) per dose group.

  • Dose Levels: At least three dose levels and a control group (vehicle only).

  • Administration: Daily oral administration for 90 days.

  • Parameters Monitored:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Hematology and clinical biochemistry (at termination)

    • Gross necropsy and histopathology of major organs.

ParameterFrequency
Clinical SignsDaily
Body WeightWeekly
Food ConsumptionWeekly
HematologyAt Termination
Clinical ChemistryAt Termination
Gross NecropsyAt Termination
HistopathologyAt Termination

Table 1: Parameters for Sub-chronic Toxicity Study.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens in efficacy studies.

Protocol:

  • Animals: Male and female rats or mice.

  • Administration: A single dose administered orally (PO) and intravenously (IV) in separate groups to determine bioavailability.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculation of key PK parameters.

PK ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Half-life.
F (%) Bioavailability.

Table 2: Key Pharmacokinetic Parameters.

Anti-inflammatory Activity

Based on the known anti-inflammatory effects of hydroquinones, the following in vivo models are proposed.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • This compound (multiple dose levels, PO)

  • Procedure:

    • Administer vehicle, positive control, or this compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Percentage inhibition of paw edema.

G cluster_0 Experimental Workflow start Acclimatize Rats treatment Administer this compound (or controls) start->treatment carrageenan Induce Inflammation (Carrageenan Injection) treatment->carrageenan measure Measure Paw Volume (0, 1, 2, 3, 4h) carrageenan->measure analysis Calculate % Inhibition measure->analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Antioxidant Activity

The hydroquinone moiety suggests potential antioxidant effects. In vivo antioxidant activity can be assessed by measuring biomarkers of oxidative stress.

Protocol:

  • Model: Induce oxidative stress in rats or mice using agents like carbon tetrachloride (CCl4) or lipopolysaccharide (LPS).

  • Groups:

    • Normal Control

    • Oxidative Stress Control (e.g., CCl4)

    • Positive Control (e.g., N-acetylcysteine)

    • This compound + Oxidative Stress Inducer

  • Procedure:

    • Pre-treat animals with this compound or controls for a specified period.

    • Administer the oxidative stress-inducing agent.

    • Collect blood and tissue samples (e.g., liver) for analysis.

  • Biomarker Analysis:

BiomarkerAssay Method
Malondialdehyde (MDA)TBARS Assay
Superoxide Dismutase (SOD)Spectrophotometric Assay
Catalase (CAT)Spectrophotometric Assay
Glutathione Peroxidase (GPx)Spectrophotometric Assay
Reduced Glutathione (GSH)DTNB Assay

Table 3: Biomarkers for In Vivo Antioxidant Activity.

G ROS Reactive Oxygen Species (ROS) OxidativeDamage Oxidative Damage (Lipid Peroxidation, etc.) ROS->OxidativeDamage Causes This compound This compound This compound->ROS Scavenges Enzymes SOD, CAT, GPx This compound->Enzymes Upregulates GSH GSH This compound->GSH Increases Enzymes->ROS Neutralize GSH->ROS Reduces

Caption: Potential antioxidant mechanisms of this compound.

Anticancer Activity

Given the anticancer properties of some hydroquinones and isoflavonoids, a xenograft model is appropriate for preliminary efficacy testing.

Human Tumor Xenograft Model

Protocol:

  • Cell Lines: Select human cancer cell lines relevant to the hypothesized mechanism of action (e.g., breast, prostate, or colon cancer cell lines).

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:

    • Vehicle Control

    • Positive Control (a standard chemotherapeutic agent)

    • This compound (multiple dose levels)

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: Tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).

ParameterMeasurement
Tumor VolumeCaliper measurements (2-3 times/week)
Body WeightMonitored for toxicity (2-3 times/week)
Clinical SignsDaily observation for signs of distress
Tumor WeightAt the end of the study
HistopathologyAnalysis of excised tumors

Table 4: Parameters for Xenograft Study.

G cluster_0 Xenograft Workflow start Implant Cancer Cells in Immunocompromised Mice growth Allow Tumors to Establish start->growth randomize Randomize into Treatment Groups growth->randomize treat Administer this compound (or controls) randomize->treat monitor Monitor Tumor Growth & Animal Health treat->monitor end Endpoint Analysis monitor->end

Caption: Workflow for the human tumor xenograft model.

Application Notes and Protocols for Colutehydroquinone in the Study of Drug-Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal infections is a significant global health threat, necessitating the discovery and development of novel antifungal agents. Colutehydroquinone, an isoflavonoid isolated from Colutea arborescens, has been identified as a compound with antifungal properties.[1] While research specifically detailing its efficacy against drug-resistant fungal strains and its precise mechanism of action is currently limited, its structural class—hydroquinones and isoflavonoids—suggests potential avenues for investigation. Other hydroquinone compounds have demonstrated the ability to disrupt the fungal cell wall and membrane, and inhibit biofilm formation in pathogenic fungi like Candida albicans.[2]

These application notes provide a framework for researchers to investigate the potential of this compound as a novel agent against drug-resistant fungi. The protocols outlined below are based on established methodologies for antifungal susceptibility testing and mechanistic studies.

Putative Mechanism of Action

Based on the known antifungal activities of related compounds such as other hydroquinones and isoflavonoids, this compound may exert its antifungal effects through one or more of the following mechanisms:

  • Disruption of Fungal Cell Membrane Integrity: Like other phenolic compounds, this compound may intercalate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

  • Inhibition of Biofilm Formation: Many antifungal agents target the ability of fungi to form biofilms, which are a key factor in drug resistance. This compound may interfere with signaling pathways or the production of extracellular matrix components necessary for biofilm development.

  • Induction of Oxidative Stress: Hydroquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). An accumulation of ROS can damage cellular components, including proteins, lipids, and nucleic acids, inducing oxidative stress and triggering apoptosis.

  • Inhibition of Key Fungal Enzymes: Isoflavonoids are known to inhibit various enzymes. This compound could potentially target enzymes essential for fungal survival, such as those involved in cell wall synthesis or ergosterol biosynthesis.

A proposed general mechanism of action is depicted in the following signaling pathway diagram.

Proposed Antifungal Mechanism of this compound cluster_0 Fungal Cell This compound This compound CellMembrane Cell Membrane Disruption This compound->CellMembrane ROS Reactive Oxygen Species (ROS) Production This compound->ROS Enzyme Enzyme Inhibition This compound->Enzyme FungalCell Fungal Cell CellDeath Fungal Cell Death CellMembrane->CellDeath Apoptosis Apoptosis ROS->Apoptosis Enzyme->CellDeath Apoptosis->CellDeath

Caption: Proposed mechanism of this compound.

Quantitative Data Tables

The following tables are templates for researchers to systematically record and analyze quantitative data from their experiments with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Drug-Resistant Fungal Strains

Fungal Strain (Resistance Profile)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Control Antifungal MIC₅₀ (µg/mL)Control Antifungal MIC₉₀ (µg/mL)
Candida auris (Fluconazole-R)
Candida albicans (Fluconazole-R)
Aspergillus fumigatus (Azole-R)
Cryptococcus neoformans (Amphotericin B-R)

Table 2: Effect of this compound on Biofilm Formation

Fungal StrainTreatmentBiofilm Biomass (OD₅₇₀)Metabolic Activity (XTT Reduction)
Candida aurisControl (No Treatment)
This compound (Sub-MIC)
Positive Control
Candida albicansControl (No Treatment)
This compound (Sub-MIC)
Positive Control

Table 3: Induction of Apoptosis by this compound

Fungal StrainTreatment% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
Candida aurisControl (No Treatment)
This compound (MIC)
Positive Control
Aspergillus fumigatusControl (No Treatment)
This compound (MIC)
Positive Control

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeast and M38-A2 for filamentous fungi.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Drug-resistant fungal strains (e.g., Candida auris, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Preparation of Drug Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control, determined visually or by spectrophotometry.

Workflow for MIC Determination Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepDilutions Prepare this compound Dilutions Start->PrepDilutions Inoculate Inoculate 96-well Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Read MIC values Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination.

Protocol 2: Fungal Biofilm Inhibition Assay

Objective: To assess the ability of this compound to inhibit the formation of fungal biofilms.

Materials:

  • This compound

  • Drug-resistant, biofilm-forming fungal strain

  • Appropriate growth medium (e.g., RPMI-1640)

  • Sterile 96-well flat-bottom plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • XTT reduction assay kit

Procedure:

  • Biofilm Formation:

    • Add 100 µL of fungal inoculum (prepared as in Protocol 1) to the wells of a 96-well plate.

    • Add 100 µL of this compound at various sub-MIC concentrations.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm Biomass (Crystal Violet Staining):

    • Gently wash the wells with sterile PBS to remove non-adherent cells.

    • Air-dry the plate and stain with 100 µL of 0.1% Crystal Violet for 15 minutes.

    • Wash the wells with water and air-dry.

    • Solubilize the stain with 200 µL of 95% ethanol.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Quantification of Metabolic Activity (XTT Assay):

    • After the initial incubation for biofilm formation, wash the wells with PBS.

    • Add XTT solution (prepared according to the manufacturer's instructions) to each well.

    • Incubate in the dark for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

Protocol 3: Apoptosis Assay using Flow Cytometry

Objective: To determine if this compound induces apoptosis in fungal cells.

Materials:

  • This compound

  • Drug-resistant fungal strain

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Sorbitol buffer

  • Flow cytometer

Procedure:

  • Treatment of Fungal Cells:

    • Grow fungal cells to the mid-logarithmic phase.

    • Treat the cells with this compound at its MIC for a predetermined time (e.g., 4-6 hours).

  • Protoplast Preparation (for filamentous fungi):

    • If using filamentous fungi, treat the mycelia with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) in a sorbitol buffer to generate protoplasts.

  • Staining:

    • Harvest the fungal cells or protoplasts by centrifugation.

    • Wash with binding buffer.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Logical Flow for Investigating a Novel Antifungal Discovery Discovery of this compound PrimaryScreening Primary Antifungal Screening Discovery->PrimaryScreening MIC_Determination MIC Determination vs. Drug-Resistant Strains PrimaryScreening->MIC_Determination BiofilmAssay Biofilm Inhibition Assay MIC_Determination->BiofilmAssay MechanismOfAction Mechanism of Action Studies BiofilmAssay->MechanismOfAction ApoptosisAssay Apoptosis Assay MechanismOfAction->ApoptosisAssay ROS_Measurement ROS Measurement MechanismOfAction->ROS_Measurement MembranePermeability Membrane Permeability Assay MechanismOfAction->MembranePermeability InVivo In Vivo Efficacy and Toxicity Studies MechanismOfAction->InVivo LeadOptimization Lead Optimization InVivo->LeadOptimization

Caption: Logical flow for investigating a novel antifungal.

Conclusion

This compound represents a potential starting point for the development of new antifungal therapies against drug-resistant pathogens. The protocols and frameworks provided in these application notes offer a structured approach for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Further studies are crucial to determine the full therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for the Preclinical Formulation of Colutehydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colutehydroquinone is a quinone-based compound with potential therapeutic applications. A significant hurdle in the preclinical development of many novel chemical entities, including potentially this compound, is poor aqueous solubility. This characteristic can lead to low bioavailability and hinder the translation of in vitro activity to in vivo efficacy.[1][2] These application notes provide a comprehensive overview of potential formulation strategies to enhance the solubility and bioavailability of this compound for preclinical trials. The protocols detailed below are based on established methods for formulating hydrophobic drugs and should be adapted based on the specific physicochemical properties of this compound, which should be determined experimentally.[3][4]

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is critical for selecting the most appropriate formulation strategy.[2][3] Key parameters to be determined are summarized in the table below.

ParameterAnalytical Method(s)Significance for Formulation
Aqueous Solubility High-Performance Liquid Chromatography (HPLC), UV-Vis SpectroscopyDetermines the necessity and choice of solubilization technique.[5]
LogP (Octanol-Water Partition Coefficient) Shake-flask method followed by HPLC or UV-Vis SpectroscopyIndicates the degree of lipophilicity and helps in selecting appropriate excipients.[3]
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and potential for amorphous solid dispersions.[6][7]
pKa Potentiometric titration, UV-Vis Spectroscopy, Capillary ElectrophoresisDetermines the ionization state at different pH values, influencing solubility and absorption.[2]
Physical Form (Crystalline/Amorphous) X-ray Powder Diffraction (XRPD), DSCImpacts solubility and dissolution rate.[8]
Chemical Stability HPLC-based stability-indicating methodAssesses degradation in different conditions (pH, light, temperature) to ensure formulation stability.[9]

Table 1: Key Physicochemical Parameters and Analytical Methods for this compound Characterization.

Formulation Strategies for Preclinical Trials

Based on the presumed hydrophobic nature of this compound, several formulation strategies can be employed to improve its solubility and facilitate preclinical evaluation.[10] The choice of formulation will depend on the route of administration, required dose, and the specific findings from the physicochemical characterization.[1]

Nanoparticle-Based Formulations

Encapsulating hydrophobic drugs into nanoparticles can significantly enhance their surface area, dissolution rate, and bioavailability.[11][12] Polymeric nanoparticles are a versatile platform for this purpose.[13][14]

This method is suitable for encapsulating hydrophobic drugs into a polymeric matrix.[11]

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution with surfactant (e.g., polyvinyl alcohol (PVA), Poloxamer 188)

  • Purified water

Equipment:

  • High-speed homogenizer or sonicator

  • Rotary evaporator

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Dissolve a specific amount of this compound and the chosen polymer in the organic solvent.

  • Prepare the aqueous surfactant solution.

  • Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.

  • As the solvent evaporates, the polymer precipitates, entrapping the this compound and forming nanoparticles.

  • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.

  • Wash the nanoparticles with purified water to remove excess surfactant and unencapsulated drug.

  • Resuspend the nanoparticles in a cryoprotectant solution (e.g., trehalose, sucrose) and freeze-dry to obtain a stable powder.

Characterization of Nanoparticles:

ParameterAnalytical Method(s)Acceptance Criteria (Example)
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-300 nm, PDI < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)> ±20 mV for electrostatic stability
Morphology Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)Spherical shape, smooth surface
Encapsulation Efficiency (%) HPLC, UV-Vis Spectroscopy> 80%
Drug Loading (%) HPLC, UV-Vis Spectroscopy1-10%
In Vitro Drug Release Dialysis method, USP Dissolution Apparatus IISustained release over 24-48 hours

Table 2: Characterization Parameters for this compound-Loaded Nanoparticles.

experimental_workflow_nanoparticles cluster_prep Preparation cluster_purification Purification & Drying cluster_characterization Characterization dissolution Dissolve this compound and Polymer in Organic Solvent emulsification Emulsify in Aqueous Surfactant Solution dissolution->emulsification evaporation Solvent Evaporation emulsification->evaporation centrifugation Centrifugation & Washing evaporation->centrifugation freeze_drying Freeze-Drying centrifugation->freeze_drying dls DLS/ELS freeze_drying->dls microscopy SEM/TEM hplc HPLC (EE% & DL%) release In Vitro Release

Caption: Workflow for Nanoparticle Formulation.

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[15][16] For hydrophobic compounds like this compound, they would be entrapped within the lipid bilayer.[17]

This is a widely used method for preparing liposomes.[15]

Materials:

  • This compound

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol (to stabilize the bilayer)[18]

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with the aqueous buffer by rotating the flask. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a bath or probe sonicator.

  • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Characterization of Liposomes:

ParameterAnalytical Method(s)Acceptance Criteria (Example)
Vesicle Size and PDI Dynamic Light Scattering (DLS)80-200 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Indicates surface charge and stability
Morphology Transmission Electron Microscopy (TEM) with negative stainingSpherical vesicles
Encapsulation Efficiency (%) Disruption of liposomes with a suitable solvent followed by HPLC or UV-Vis Spectroscopy> 70%
In Vitro Drug Release Dialysis methodControlled release profile

Table 3: Characterization Parameters for this compound-Loaded Liposomes.

experimental_workflow_liposomes cluster_prep Preparation cluster_processing Size Reduction & Purification cluster_characterization Characterization dissolution Dissolve this compound and Lipids in Organic Solvent film_formation Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration sonication Sonication hydration->sonication extrusion Extrusion sonication->extrusion purification Purification (Dialysis/SEC) extrusion->purification dls DLS/ELS purification->dls tem TEM hplc HPLC (EE%) release In Vitro Release

Caption: Workflow for Liposome Formulation.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[19][20][21]

This method is effective for forming complexes with water-insoluble compounds.[19]

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)[22]

  • Organic solvent (e.g., ethanol, methanol)

  • Purified water

Equipment:

  • Magnetic stirrer

  • Vacuum filter

  • Oven or freeze-dryer

Procedure:

  • Dissolve this compound in the organic solvent.

  • Prepare an aqueous solution of the cyclodextrin.

  • Add the organic solution of this compound dropwise to the cyclodextrin solution while stirring continuously.

  • Continue stirring for 24-48 hours at a controlled temperature.

  • Remove the organic solvent, if necessary, by evaporation.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the complex with a small amount of cold water or organic solvent to remove uncomplexed material.

  • Dry the complex in an oven at a suitable temperature or by freeze-drying.

Characterization of Inclusion Complexes:

ParameterAnalytical Method(s)Indication of Complexation
Phase Solubility Studies Higuchi and Connors methodA-type diagram indicates soluble complex formation.[23]
Solid-State Characterization DSC, XRPD, FTIRChanges in thermal behavior, diffraction patterns, and vibrational bands.
Confirmation of Complex Formation Nuclear Magnetic Resonance (NMR)Chemical shift changes of drug and cyclodextrin protons.
Dissolution Rate USP Dissolution ApparatusIncreased dissolution rate compared to the pure drug.[23]

Table 4: Characterization Parameters for this compound-Cyclodextrin Complexes.

In Vitro and In Vivo Evaluation

Prior to extensive animal studies, in vitro assays should be conducted to confirm that the formulated this compound retains its biological activity.[24][25] Subsequently, in vivo pharmacokinetic and efficacy studies are performed to evaluate the performance of the formulation.[26][27]

Preclinical Evaluation Workflow

preclinical_workflow formulation Formulation Development (Nanoparticles, Liposomes, etc.) in_vitro In Vitro Evaluation (Cell Viability, Target Engagement) formulation->in_vitro pk_studies Pharmacokinetic Studies in Animals (e.g., Rats, Mice) in_vitro->pk_studies efficacy_studies In Vivo Efficacy Studies (Disease Models) pk_studies->efficacy_studies toxicology Toxicology Studies efficacy_studies->toxicology clinical_trials Phase I Clinical Trials toxicology->clinical_trials

Caption: Preclinical Development Workflow.

Potential Signaling Pathways Modulated by this compound

While the specific molecular targets of this compound are yet to be fully elucidated, related quinone compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.[28] These pathways represent potential mechanisms of action for this compound. Thymoquinone, a related compound, has been shown to modulate pathways such as PI3K/AKT/mTOR, NF-κB, STAT3, and MAPK.[29]

Caption: Potential Signaling Pathways.

Conclusion

The successful preclinical development of this compound hinges on the development of a formulation that overcomes its potential poor aqueous solubility. The strategies and protocols outlined in these application notes provide a roadmap for researchers to systematically approach the formulation of this and other hydrophobic compounds. Careful physicochemical characterization followed by the rational design and evaluation of nanoparticle, liposome, or cyclodextrin-based formulations will be crucial for advancing this compound towards clinical evaluation.

References

Application Notes and Protocols for Colutehydroquinone in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colutehydroquinone, identified as (3R)-2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, is a natural isoflavonoid isolated from the root bark of Colutea arborescens.[1] Preliminary research has characterized it as an antifungal agent, suggesting its potential as a lead compound for the development of novel crop protection agents.[1] Isoflavonoids, as a class of compounds, are known for their roles in plant defense mechanisms, including phytoalexin activity against various pathogens. The exploration of this compound in agricultural applications is a promising area of research for developing sustainable and effective fungicides.

These application notes provide a generalized framework and hypothetical protocols for the evaluation of this compound's efficacy in crop protection. The quantitative data presented are illustrative examples to guide experimental design and data presentation.

Quantitative Data Summary

The following tables represent hypothetical data that would be the target of experimental investigation into this compound's bioactivity.

Table 1: In Vitro Antifungal Activity of this compound

Fungal PathogenHost CropIC50 (µg/mL) of this compoundPositive Control (e.g., Mancozeb) IC50 (µg/mL)
Fusarium graminearumWheat, Corn25.85.2
Botrytis cinereaStrawberry, Grape15.32.1
Phytophthora infestansPotato, Tomato32.18.9
Alternaria solaniTomato, Potato28.56.7
Magnaporthe oryzaeRice18.93.5

Table 2: Efficacy of this compound in Greenhouse Trials - Disease Severity Reduction

CropPathogenTreatment Concentration (µg/mL)Disease Severity Reduction (%)Plant Health Score (1-5)
WheatFusarium graminearum50654.2
StrawberryBotrytis cinerea50784.5
TomatoPhytophthora infestans100604.0
RiceMagnaporthe oryzae50724.3

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against various plant pathogenic fungi using a 96-well plate microdilution method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Fungal cultures of target pathogens

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the growth medium to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculum Preparation: Prepare a spore suspension of the test fungus in the growth medium, adjusted to a concentration of 1 x 10^5 spores/mL.

  • Plate Loading: Add 100 µL of each this compound dilution to the wells of a 96-well plate. Add 100 µL of the fungal spore suspension to each well.

  • Controls: Include wells with medium and inoculum only (negative control) and wells with a commercial fungicide (positive control).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Analysis: Measure the optical density (OD) at 600 nm. Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the concentration and fitting to a dose-response curve.

Protocol 2: Greenhouse Efficacy Trial

This protocol describes a method to evaluate the protective effect of this compound on host plants against fungal infection under controlled greenhouse conditions.

Materials:

  • Healthy, susceptible host plants (e.g., 4-week-old tomato plants)

  • This compound formulation (e.g., dissolved in a water-surfactant mixture)

  • Fungal pathogen inoculum (e.g., Phytophthora infestans spore suspension)

  • Controlled environment greenhouse or growth chamber

  • Spray application equipment

Procedure:

  • Plant Acclimatization: Acclimatize plants to the greenhouse conditions for one week prior to the experiment.

  • Treatment Application: Prepare different concentrations of the this compound formulation. Spray the plants with the formulations until runoff. Include a negative control (water-surfactant only) and a positive control (commercial fungicide).

  • Drying: Allow the treated plants to dry for 24 hours.

  • Inoculation: Inoculate the plants with a spore suspension of the pathogen using a sprayer.

  • Incubation: Place the inoculated plants in a high-humidity environment (as required by the pathogen) for the duration of the disease development period.

  • Disease Assessment: After a set period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by visually scoring the percentage of leaf area affected or by using a disease severity index.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the negative control. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Visualizations

Diagram 1: Experimental Workflow for Antifungal Compound Screening

G cluster_0 In Vitro Screening cluster_1 Greenhouse Trials cluster_2 Data Analysis & Reporting a Compound Isolation (this compound) b Stock Solution Preparation a->b c Microdilution Assay (96-well plates) b->c d IC50 Determination c->d f Compound Formulation & Application d->f Promising Compounds e Plant Propagation e->f g Pathogen Inoculation f->g h Disease Severity Assessment g->h i Statistical Analysis h->i j Report Generation i->j

Caption: Workflow for screening and validating antifungal compounds for crop protection.

Diagram 2: Hypothetical Signaling Pathway for Induced Systemic Resistance

G cluster_0 Plant Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus & Gene Expression cluster_3 Cellular Defense Response receptor Receptor ros ROS Burst receptor->ros Activation mapk MAPK Cascade ros->mapk sa Salicylic Acid (SA) Accumulation mapk->sa ja Jasmonic Acid (JA) Signaling mapk->ja npr1 NPR1 Activation sa->npr1 wrky WRKY Transcription Factors npr1->wrky pr_genes Pathogenesis-Related (PR) Gene Expression wrky->pr_genes phytoalexins Phytoalexin Synthesis pr_genes->phytoalexins cell_wall Cell Wall Reinforcement pr_genes->cell_wall This compound This compound This compound->receptor Elicitor Binding

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Colutehydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Currently, there is a significant lack of publicly available scientific literature detailing the specific chemical synthesis of Colutehydroquinone. This compound is primarily documented as a natural product isolated from Colutea arborescens.[1][2][3][4]

Therefore, a detailed troubleshooting guide with specific experimental protocols and quantitative data for the synthesis of this compound cannot be provided at this time. The following information is based on general principles of synthesizing related hydroquinone and isoflavonoid structures and is intended to serve as a foundational guide for researchers undertaking novel synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis a topic of interest?

This compound is an isoflavonoid with the chemical formula C18H20O6.[1][5] It has been identified as having antifungal properties.[1][2][3] The interest in its chemical synthesis stems from the desire to produce it in a controlled laboratory setting, which would allow for further investigation of its biological activities, the development of analogues with improved properties, and a reliable supply independent of natural source availability.

Q2: I am unable to find a published synthetic route for this compound. What are the potential starting points?

Given that this compound is an isoflavonoid derivative of hydroquinone, a logical starting point would be to investigate synthetic strategies for the isoflavonoid scaffold and methods for the introduction and protection of the hydroquinone moiety. Research into the synthesis of other structurally similar isoflavonoids would be a critical first step.

Q3: What are the general challenges anticipated in the synthesis of a substituted hydroquinone like this compound?

The primary challenge in synthesizing hydroquinone derivatives is their susceptibility to oxidation. The hydroquinone moiety can be easily oxidized to the corresponding quinone, especially in the presence of air or other oxidizing agents. This necessitates the use of protecting groups for the hydroxyl functions during the synthesis and careful control of reaction conditions to prevent unwanted oxidation.

Conceptual Troubleshooting Guide for a Hypothetical Synthesis

This section provides a generalized troubleshooting framework for a multi-step synthesis of a complex hydroquinone derivative, based on common issues encountered in organic synthesis.

Table 1: General Troubleshooting for Key Synthetic Transformations
Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Coupling Reactions - Inefficient catalyst activity- Poor solubility of reactants- Steric hindrance- Screen different catalysts and ligands- Use a co-solvent to improve solubility- Increase reaction temperature or time
Formation of Oxidation Byproducts (Quinones) - Presence of oxygen- Use of oxidative reagents- Deprotection conditions are too harsh- Perform reactions under an inert atmosphere (N2 or Ar)- Use mild and selective deprotection methods- Add antioxidants to the reaction mixture
Incomplete Deprotection of Hydroxyl Groups - Inappropriate deprotecting agent- Insufficient reaction time or temperature- Switch to a more effective deprotecting agent- Optimize deprotection conditions- Monitor the reaction closely by TLC or LC-MS
Side Reactions on the Isoflavonoid Core - Non-selective reagents- Harsh reaction conditions- Employ milder and more selective reagents- Use protecting groups for sensitive functionalities- Optimize reaction parameters (temperature, concentration)

Conceptual Experimental Protocols

The following are hypothetical and generalized protocols for key steps that might be involved in the synthesis of a molecule like this compound. These are not validated protocols for this compound itself.

Protocol 1: Protection of a Hydroquinone Moiety (Acetylation)

  • Dissolve the hydroquinone starting material in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.

  • Slowly add acetic anhydride (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of Acetyl-Protected Hydroquinone (Hydrolysis)

  • Dissolve the protected compound in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the deprotected hydroquinone.

Visualizing a Hypothetical Workflow

The following diagram illustrates a generalized, high-level workflow that could be conceptualized for the synthesis of a complex natural product like this compound.

G Conceptual Synthetic Workflow A Starting Material Selection (e.g., Substituted Phenol) B Isoflavonoid Core Construction (e.g., Suzuki or Heck Coupling) A->B C Functional Group Interconversion & Hydroxylation B->C D Protection of Hydroxyl Groups C->D E Key Bond Formation / Cyclization D->E F Final Deprotection E->F G Purification of this compound F->G

Caption: A high-level conceptual workflow for natural product synthesis.

This document will be updated as more specific information regarding the chemical synthesis of this compound becomes available in the scientific literature. Researchers are encouraged to consult comprehensive organic synthesis databases and journals for the latest advancements in isoflavonoid and hydroquinone chemistry.

References

Technical Support Center: Overcoming Solubility Challenges of Colutehydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Colutehydroquinone in aqueous solutions.

Troubleshooting Guide

Q1: I am unable to dissolve this compound in water for my experiments. What are the initial steps I should take?

A1: this compound, an isoflavonoid, is expected to have very low aqueous solubility, a common characteristic of this class of compounds. Direct dissolution in water is often unsuccessful. We recommend starting with a co-solvent approach or exploring the use of cyclodextrins.

Q2: My this compound precipitates out of solution when I add my stock solution (in an organic solvent) to an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following:

  • Decrease the concentration: Your final concentration of this compound in the aqueous solution may be too high. Try diluting your stock solution further.

  • Alter the solvent ratio: Increase the proportion of the organic co-solvent in your final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent.

  • Change the order of addition: Try adding the aqueous buffer to your this compound stock solution slowly while vortexing, rather than the other way around.

  • Use a different co-solvent: Some co-solvents are better at maintaining the solubility of hydrophobic compounds in aqueous mixtures. Consider trying polyethylene glycol 400 (PEG 400) or propylene glycol (PG).

Q3: I have tried using a co-solvent, but the solubility is still not sufficient for my needs. What other methods can I explore?

A3: If co-solvents alone are insufficient, we recommend exploring the following advanced techniques:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. As an isoflavonoid, this compound's solubility may increase in alkaline conditions (higher pH).[1][2][3][4] However, the stability of the compound at different pH values should be verified. The MSDS for this compound indicates it is incompatible with strong alkalis.[5]

  • Particle Size Reduction: While a more complex technique, reducing the particle size of your solid this compound through methods like micronization can increase the surface area and improve the dissolution rate.[6]

Frequently Asked Questions (FAQs)

Q4: What is the expected aqueous solubility of this compound?

A4: There is no specific experimental data available for the aqueous solubility of this compound.[5] However, based on structurally similar isoflavonoids like genistein, the aqueous solubility is expected to be very low, in the range of micrograms per milliliter. For example, the water solubility of genistein is approximately 2.03 μg/mL.[7]

Q5: In which organic solvents is this compound known to be soluble?

A5: this compound is reported to be soluble in DMSO (50 mg/mL with sonication).[8] It is also likely soluble in other organic solvents such as ethanol, methanol, and acetone, which are effective solvents for similar isoflavonoids.[7]

Q6: How can I prepare a stock solution of this compound?

A6: To prepare a high-concentration stock solution, dissolve your this compound powder in an appropriate organic solvent like DMSO. For example, you can prepare a 10 mM stock solution in DMSO. Store this stock solution at -20°C or -80°C for stability.[5]

Q7: Will adjusting the pH of my aqueous solution improve the solubility of this compound?

A7: For many isoflavones, solubility increases with higher pH.[1][2][3][4] Therefore, adjusting your aqueous buffer to a slightly alkaline pH (e.g., pH 7.4 to 8.5) may improve the solubility of this compound. It is crucial to first assess the stability of this compound at the desired pH, as some quinone-containing compounds can be unstable in alkaline conditions.[9] The MSDS for this compound also notes incompatibility with strong alkalis.[5]

Q8: Are there any stability concerns I should be aware of when preparing aqueous solutions of this compound?

A8: Yes, some quinone-containing compounds can be unstable in aqueous solutions, with degradation being influenced by pH and light.[9] It is advisable to prepare fresh aqueous solutions of this compound for your experiments and to protect them from light. The stability of this compound in your specific aqueous formulation should be experimentally verified if the solution is to be stored for an extended period.

Data Presentation

Table 1: Solubility of Structurally Similar Isoflavonoids in Various Solvents

Compound/ExtractSolventSolubilityReference
Isoflavone ExtractWater0.076 mg/mL[10]
Isoflavone Extract with β-CyclodextrinWater2.0 mg/mL[10]
GenisteinWater~2.03 µg/mL[7]
GenisteinEthanolGood solubility[7]
DaidzinWater0.040 mg/mL[10]
GlycitinWater0.016 mg/mL[10]
This compoundDMSO50 mg/mL (with sonication)[8]

Note: The data for isoflavone extracts, genistein, daidzin, and glycitin are provided as a reference due to the lack of specific aqueous solubility data for this compound.

Experimental Protocols

Method 1: Solubilization using a Co-solvent

This protocol describes the use of a water-miscible organic solvent to aid in the dissolution of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary.[8]

  • Dilute the stock solution in the aqueous buffer:

    • Pipette the desired volume of the aqueous buffer into a sterile tube.

    • While vortexing the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.

    • Continue to vortex for a few seconds to ensure thorough mixing.

  • Inspect for precipitation:

    • Visually inspect the solution for any signs of precipitation.

    • If the solution appears cloudy or contains visible particles, it may be necessary to adjust the final concentration or the co-solvent percentage.

Method 2: Solubilization using Cyclodextrin Complexation

This protocol is based on the Higuchi and Connors method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.[11]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • UV-Vis spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare a series of HP-β-CD solutions:

    • Prepare a range of HP-β-CD solutions in your desired aqueous buffer at various concentrations (e.g., 0, 1, 2, 5, 10, 20% w/v).

  • Add excess this compound:

    • Add an excess amount of this compound powder to each vial containing the different concentrations of HP-β-CD solution. The amount should be more than what is expected to dissolve to ensure saturation.

  • Equilibrate the samples:

    • Securely cap the vials and place them on an orbital shaker or rotator.

    • Allow the samples to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C or 37°C).

  • Separate the undissolved compound:

    • After equilibration, allow the vials to stand to let the undissolved this compound settle.

    • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of dissolved this compound:

    • Measure the concentration of this compound in each filtered sample using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Construct a phase solubility diagram:

    • Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The resulting graph will indicate the extent of solubility enhancement.

Visualizations

experimental_workflow_cosolvent start Start prepare_stock Prepare concentrated stock in DMSO start->prepare_stock add_buffer Add aqueous buffer to a new tube prepare_stock->add_buffer add_stock Slowly add stock to buffer while vortexing add_buffer->add_stock check_precipitation Inspect for precipitation add_stock->check_precipitation solution_ready Solution ready for use check_precipitation->solution_ready Clear troubleshoot Troubleshoot: - Lower concentration - Adjust solvent ratio check_precipitation->troubleshoot Precipitate

Co-solvent Method Workflow

experimental_workflow_cyclodextrin start Start prepare_cd Prepare HP-β-CD solutions start->prepare_cd add_compound Add excess This compound prepare_cd->add_compound equilibrate Equilibrate on shaker (24-48h) add_compound->equilibrate filter_samples Filter supernatant equilibrate->filter_samples measure_concentration Measure concentration (UV-Vis/HPLC) filter_samples->measure_concentration plot_diagram Plot phase solubility diagram measure_concentration->plot_diagram end End plot_diagram->end

Cyclodextrin Complexation Workflow

troubleshooting_logic start Insoluble in Aqueous Solution? try_cosolvent Try Co-solvent Method (e.g., DMSO, PEG 400) start->try_cosolvent is_soluble_cosolvent Sufficiently Soluble? try_cosolvent->is_soluble_cosolvent try_cyclodextrin Try Cyclodextrin Complexation (HP-β-CD) is_soluble_cosolvent->try_cyclodextrin No success Solubility Achieved is_soluble_cosolvent->success Yes is_soluble_cd Sufficiently Soluble? try_cyclodextrin->is_soluble_cd adjust_ph Adjust pH (e.g., to pH 8.0) is_soluble_cd->adjust_ph No is_soluble_cd->success Yes check_stability Check Compound Stability at new pH adjust_ph->check_stability check_stability->success Stable & Soluble

Troubleshooting Decision Tree

References

Technical Support Center: Optimizing Dosage for Colutehydroquinone and Related Quinone Compounds in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "Colutehydroquinone" is limited in currently available scientific literature. The following guidance is based on established principles for in vitro testing of quinone-like compounds, such as Thymoquinone and Hydroquinone, and is intended to serve as a general framework for experimental optimization. Researchers should adapt these recommendations based on the specific characteristics of their compound and cell models.

Frequently Asked Questions (FAQs)

Q1: Where should I start with determining the optimal dosage for this compound in my cell line?

A1: The initial dose-finding phase is critical. We recommend a broad-range screening to identify a preliminary effective concentration range.

  • Recommendation: Start with a wide range of concentrations (e.g., from 0.1 µM to 100 µM) in a preliminary cytotoxicity assay, such as the MTT or MTS assay.

  • Rationale: This will help you identify the concentration range where the compound exhibits biological activity, from no effect to complete cell death. This initial screen will inform the selection of a narrower, more focused range of concentrations for subsequent, more detailed experiments.

Q2: I am observing high variability in my results between replicate wells. What could be the cause?

A2: High variability can stem from several factors, from inconsistent cell seeding to issues with compound solubility.

  • Troubleshooting Steps:

    • Ensure Uniform Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous before and during seeding.

    • Check Compound Solubility: Poorly dissolved compounds will not be uniformly distributed in the culture medium. Visually inspect your stock solutions and final dilutions for any precipitation. Consider using a different solvent or a solubilizing agent if necessary, but always include a vehicle control in your experiments.

    • Pipetting Accuracy: Verify the calibration of your pipettes and ensure consistent pipetting technique.

    • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental conditions or ensure the incubator has adequate humidity.

Q3: My compound seems to be cytotoxic at all tested concentrations. How can I find a therapeutic window?

A3: If you are observing universal cytotoxicity, you may need to expand your concentration range to lower doses.

  • Recommendation: Perform a serial dilution to test concentrations in the nanomolar (nM) range.

  • Rationale: Some compounds are highly potent, and their effective dose may be much lower than initially anticipated. Expanding the lower end of your dose-response curve is essential to identify the concentration that inhibits a biological process of interest without causing widespread cell death.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values across experiments 1. Variation in cell passage number or confluency.2. Inconsistent incubation times with the compound.3. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Use cells within a consistent and narrow passage number range. Seed cells to achieve a consistent confluency at the time of treatment.2. Strictly adhere to the predetermined incubation time for all experiments.3. Regularly monitor and calibrate incubator settings.
Precipitation of the compound in the culture medium 1. The compound has low aqueous solubility.2. The concentration exceeds the solubility limit in the medium.1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and use a lower final solvent concentration in the culture medium (typically <0.5%).2. Test a lower range of concentrations.
No observable effect even at high concentrations 1. The compound is not active in the chosen cell line.2. The compound has degraded.3. The experimental endpoint is not appropriate for the compound's mechanism of action.1. Test the compound in a different, potentially more sensitive, cell line.2. Prepare fresh stock solutions and store them appropriately (e.g., protected from light, at -20°C or -80°C).3. Consider alternative assays that measure different aspects of cell function (e.g., apoptosis, cell cycle arrest, specific protein expression).

Experimental Protocols

Protocol: Determining IC50 using MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[1]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (or related quinone compound)

  • DMSO (or other appropriate solvent)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in culture medium from a high-concentration stock solution.

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the respective wells, resulting in the final desired concentrations. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[2]

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Table 1: Example Dose-Response Data for a Quinone Compound on Cancer Cell Line (48h Incubation)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
578.1 ± 6.1
1052.4 ± 3.9
2521.7 ± 2.5
505.2 ± 1.1
1001.8 ± 0.5

Visualizations

Experimental Workflow for In Vitro Dose Optimization

experimental_workflow start Start: Hypothesis range_finding Broad-Range Dose Screening (e.g., 0.1-100 µM) start->range_finding data_analysis1 Analyze Cytotoxicity Data (e.g., MTT Assay) range_finding->data_analysis1 narrow_range Narrow-Range Dose-Response (Determine IC50) data_analysis1->narrow_range Identified Active Range troubleshoot Troubleshoot Experiment (e.g., solubility, cell density) data_analysis1->troubleshoot Inconclusive/High Variability data_analysis2 Calculate IC50 Value narrow_range->data_analysis2 mechanistic_studies Mechanistic Studies (e.g., Western Blot, Flow Cytometry) Use concentrations around IC50 data_analysis2->mechanistic_studies IC50 Determined end End: Optimized Dosage mechanistic_studies->end troubleshoot->range_finding Re-evaluate Protocol pi3k_akt_mtor_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinone This compound (Hypothesized) Quinone->PI3K Inhibits Quinone->Akt Inhibits

References

Troubleshooting unexpected results in Colutehydroquinone bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific bioassay data for Colutehydroquinone, this guide provides troubleshooting advice based on common issues encountered with structurally related compounds, such as other isoflavonoids and hydroquinones. These recommendations should serve as a starting point for developing robust assays for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

This compound is an isoflavonoid compound isolated from the root bark of Colutea arborescens.[1] Published research has primarily highlighted its antifungal activity.[1][2] Due to its structural similarity to other isoflavonoids and hydroquinones, it is plausible that this compound may also exhibit antioxidant, cytotoxic, and enzyme-inhibiting properties, though specific studies are limited.

Q2: I am observing higher than expected cell viability in my MTT assay with increasing concentrations of this compound. What could be the cause?

This is a common issue when testing phenolic compounds like isoflavonoids and hydroquinones in MTT assays.[3][4] The unexpected increase in viability is often not due to increased cell proliferation but rather interference with the assay itself. Potential causes include:

  • Direct reduction of MTT: this compound, being a hydroquinone derivative, may directly reduce the MTT reagent to its formazan product, leading to a false-positive signal.[3]

  • Color interference: If this compound solutions have a color that absorbs light near the wavelength used to measure formazan (typically 570 nm), it can artificially inflate the absorbance readings.

Q3: My this compound sample is not dissolving well in the assay medium. How can I improve its solubility?

Poor solubility is a frequent challenge with natural products.[5] Here are some strategies to improve the solubility of this compound:

  • Use of a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.[5] Prepare a concentrated stock solution in 100% DMSO and then dilute it to the final concentration in your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication: Briefly sonicating the solution can help to break down aggregates and improve dissolution.[5]

  • pH adjustment: The solubility of phenolic compounds can be pH-dependent. Experimenting with slight adjustments to the buffer pH may improve solubility, but be mindful of the potential impact on cell health and enzyme activity.

Troubleshooting Guides

Troubleshooting Cytotoxicity Assays (e.g., MTT, XTT)
Observed Problem Potential Cause Recommended Solution
Increased absorbance/viability at high concentrations This compound may be directly reducing the tetrazolium salt (MTT, XTT).Run a cell-free control with this compound and the assay reagent to quantify any direct reduction. Consider using an alternative viability assay that does not rely on tetrazolium reduction, such as the LDH release assay or a crystal violet staining assay.[6]
High variability between replicate wells Precipitation of this compound in the aqueous assay medium.Visually inspect the wells under a microscope for any precipitate. Improve solubility by optimizing the DMSO concentration or using a different co-solvent. Ensure thorough mixing upon addition to the medium.
Unexpectedly high toxicity at low concentrations Contaminants in the isolated this compound sample.Verify the purity of your this compound sample using analytical techniques like HPLC or LC-MS.
Troubleshooting Antioxidant Assays (e.g., DPPH, ABTS)
Observed Problem Potential Cause Recommended Solution
Color interference from the sample This compound solutions may have an intrinsic color that absorbs at the same wavelength as the assay's chromogen.Run a sample blank containing this compound without the radical solution and subtract its absorbance from the test readings.
Rapid, almost instantaneous color change Very high antioxidant activity or a high concentration of this compound.Prepare a wider range of serial dilutions of your sample to find a concentration that falls within the linear range of the assay.
Inconsistent results between different antioxidant assays Different antioxidant assays measure different aspects of antioxidant activity (e.g., hydrogen atom transfer vs. single electron transfer).It is common for a compound to show varying levels of activity in different assays.[7] Report the results from multiple assays to provide a more comprehensive antioxidant profile.
Troubleshooting Enzyme Inhibition Assays
Observed Problem Potential Cause Recommended Solution
Irreproducible IC50 values Instability of this compound or the enzyme under the assay conditions.Assess the stability of this compound in the assay buffer over the experiment's duration. Ensure the enzyme is stored correctly and its activity is consistent.[8]
Non-specific inhibition This compound may be precipitating at higher concentrations and physically interfering with the enzyme.Check for precipitation in the assay wells. If observed, improve the solubility of the compound. Consider including a detergent like Triton X-100 in the assay buffer to prevent aggregation, but verify its compatibility with the enzyme.
Time-dependent inhibition The inhibitor may be binding slowly or irreversibly to the enzyme.Perform pre-incubation studies where the enzyme and this compound are mixed for varying times before adding the substrate to see if the inhibition increases with time.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add the diluted compound to the cells and incubate for the desired time (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) and untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the absorbance of the blank wells.

General Protocol for DPPH Radical Scavenging Assay
  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, add a fixed volume of DPPH radical solution (e.g., 100 µM in methanol) to each well containing the sample dilutions. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Quantitative Data for Related Compounds

Note: The following data is for compounds structurally related to this compound and should be used for comparative purposes only.

Table 1: Cytotoxicity of Selected Isoflavonoids in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
GenisteinMCF-7 (Breast Cancer)~20Fotsis et al., 1993
DaidzeinPC-3 (Prostate Cancer)>100Birt et al., 2001
Biochanin ALNCaP (Prostate Cancer)~15Kampa et al., 2004

Table 2: Antioxidant Activity of Hydroquinone and Related Compounds

CompoundAssayIC50 (µM)Reference
HydroquinoneDPPH~32Brand-Williams et al., 1995
Arbutin (Hydroquinone glucoside)ABTS>100Likhitwitayawuid et al., 2006

Signaling Pathways and Experimental Workflows

Isoflavonoids are known to modulate multiple signaling pathways, which could be relevant for the bioactivity of this compound.[1][2][9]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB IkB IκB (degraded) NFkB_IkB->IkB NFkB NF-κB NFkB_IkB->NFkB Translocation p38 p38 MAPK AP1 AP-1 p38->AP1 Wnt Wnt Pathway Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression AP1->Gene_Expression This compound This compound This compound->EGFR Inhibition This compound->Akt Inhibition This compound->p38 Modulation This compound->Wnt Modulation

Caption: Potential signaling pathways modulated by this compound.

experimental_workflow start Start: this compound Sample solubility Solubility & Stability Testing start->solubility cytotoxicity Cytotoxicity Screening (e.g., MTT) solubility->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH) solubility->antioxidant enzyme Enzyme Inhibition Assays solubility->enzyme decision Unexpected Results? cytotoxicity->decision antioxidant->decision enzyme->decision troubleshoot Troubleshooting (Cell-free controls, alternative assays) decision->troubleshoot Yes mechanism Mechanism of Action Studies (e.g., Western Blot for signaling pathways) decision->mechanism No troubleshoot->cytotoxicity end End: Characterized Bioactivity mechanism->end

References

Technical Support Center: Accurate Quantification of Colutehydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Colutehydroquinone. Given the limited availability of specific validated methods for this compound, this guide leverages established protocols for the analysis of hydroquinone and structurally similar phenolic compounds. It is crucial that researchers validate any method for its intended use with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended.

Q2: How should I prepare my sample for analysis?

A2: Sample preparation is critical for accurate quantification and depends on the sample matrix. A general workflow involves extraction of this compound from the sample matrix using a suitable solvent, followed by filtration before injection into the HPLC or LC-MS/MS system. It is important to minimize the exposure of the sample to light and high temperatures to prevent degradation of the analyte.

Q3: What are the potential challenges I might face during the analysis?

A3: Common challenges include:

  • Analyte Instability: this compound, like other hydroquinones, may be susceptible to oxidation.[1][2] This can lead to lower than expected quantitative results. It is important to handle samples and standards with care, minimizing exposure to light and oxygen.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression or enhancement.[1][2] Proper sample cleanup and the use of an internal standard can help mitigate these effects.

  • Peak Tailing or Poor Peak Shape: This can be caused by interactions between the analyte and the stationary phase of the HPLC column. Optimizing the mobile phase composition, including pH and organic solvent ratio, can improve peak shape.

Q4: How can I ensure the stability of this compound in my samples and standards?

A4: To ensure stability, consider the following:

  • Prepare fresh standard solutions daily.

  • Store stock solutions and samples at low temperatures (e.g., -20°C) and protected from light.[3]

  • Use amber vials or cover vials with aluminum foil to minimize light exposure.

  • Consider the addition of an antioxidant to the sample and standard solutions, but ensure it does not interfere with the analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No peak or very small peak for this compound Degradation of the analyte.Prepare fresh standards and samples. Ensure proper storage conditions (low temperature, protection from light).
Incorrect wavelength setting on UV detector.Verify the UV absorption maximum for this compound and set the detector accordingly.
Issues with the HPLC system (e.g., no flow, injector problem).Perform system suitability tests and troubleshoot the HPLC instrument.
Poor peak shape (tailing, fronting, or splitting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.
Overloading of the column.Reduce the injection volume or the concentration of the sample.
Inconsistent or non-reproducible results Inconsistent sample preparation.Standardize the sample preparation procedure and ensure consistency across all samples.
Fluctuation in instrument performance.Perform regular system suitability checks to monitor instrument performance.
Analyte instability.Re-evaluate the stability of the analyte under the experimental conditions and prepare fresh solutions more frequently.
Baseline noise or drift Contaminated mobile phase or column.Use fresh, high-purity solvents for the mobile phase. Flush the column.
Detector lamp aging (for UV detectors).Replace the detector lamp if it has exceeded its lifetime.
Air bubbles in the system.Degas the mobile phase and purge the pump.

Experimental Protocols

The following are generalized experimental protocols for the quantification of hydroquinone and related compounds, which can be adapted and validated for this compound.

HPLC-UV Method

This method is suitable for the quantification of this compound in various samples.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)

  • This compound reference standard

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: Wavelength to be determined by measuring the UV spectrum of a this compound standard (typically around 280-295 nm for hydroquinones).

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation: Extract the sample with a suitable solvent, centrifuge to remove any particulate matter, and filter the supernatant through a 0.45 µm syringe filter before injection.

LC-MS/MS Method

This method offers higher sensitivity and selectivity.

1. Instrumentation:

  • Liquid Chromatography system coupled to a tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

2. Reagents:

  • Same as HPLC-UV method.

  • Internal Standard (a structurally similar compound not present in the sample).

3. Chromatographic and MS/MS Conditions (Example):

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of hydroquinone using HPLC-UV. These values should be used as a reference, and specific validation must be performed for this compound.[4]

Parameter Typical Value for Hydroquinone
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction with Solvent Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV or LC-MS/MS Analysis Filtration->HPLC Standard Reference Standard Stock Stock Solution Standard->Stock Working Working Standards Stock->Working Working->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape start Poor Peak Shape Observed check_mobile_phase Is mobile phase pH optimal? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph No check_column Is the column clean and in good condition? check_mobile_phase->check_column Yes adjust_ph->check_column flush_column Flush or Replace Column check_column->flush_column No check_concentration Is the sample concentration too high? check_column->check_concentration Yes flush_column->check_concentration dilute_sample Dilute Sample check_concentration->dilute_sample Yes good_peak Good Peak Shape Achieved check_concentration->good_peak No dilute_sample->good_peak

Caption: A logical diagram for troubleshooting poor peak shape in HPLC analysis.

References

Technical Support Center: Managing Colutehydroquinone Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of Colutehydroquinone-induced cytotoxicity?

While specific data on this compound is unavailable, compounds of the hydroquinone family often induce cytotoxicity through two primary mechanisms:

  • Redox Cycling and Oxidative Stress: Hydroquinones can be metabolized to semiquinone radicals, which then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide anions. This process, known as redox cycling, can lead to a state of oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.

  • Glutathione Depletion: Hydroquinones and their metabolites can conjugate with and deplete intracellular glutathione (GSH), a critical antioxidant.[1] The loss of GSH compromises the cell's ability to neutralize ROS and detoxify harmful compounds, leading to increased cellular damage and eventual cell death.[1]

Q2: How can I reduce the cytotoxicity of this compound in my non-target cell lines?

Several strategies can be employed to mitigate off-target cytotoxicity:

  • Dose Optimization: Conduct a thorough dose-response analysis to determine the lowest effective concentration that induces the desired effect in your target cells while minimizing toxicity in non-target cells.

  • Co-administration with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), can help replenish intracellular glutathione levels and scavenge reactive oxygen species, thereby reducing oxidative stress-induced cell death.

  • Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can potentially improve its targeted delivery to cancer cells, reducing its exposure to healthy, non-target cells.[2]

  • Chemoprotective Agents: Investigate the use of agents known to protect specific tissues or cell types from chemotherapy-induced damage.

Q3: My non-target cells are showing higher than expected sensitivity to this compound. What should I do?

Refer to the Troubleshooting Guide below for a step-by-step approach to address this issue. It is crucial to verify the experimental conditions and the health of your cell lines.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity in control (vehicle-treated) non-target cells Cell line contamination (e.g., Mycoplasma)Test cell lines for contamination.
Poor cell health/high passage numberUse cells from a fresh, low-passage vial.
Inappropriate vehicle/solvent concentrationTest the toxicity of the vehicle alone at the concentration used.
Inconsistent cytotoxicity results between experiments Variation in cell seeding densityEnsure consistent cell seeding density across all experiments.
Inconsistent drug preparation/storagePrepare fresh drug solutions for each experiment and store them appropriately.
Fluctuation in incubator conditions (CO2, temperature, humidity)Regularly calibrate and monitor incubator conditions.
Unexpectedly high cytotoxicity in non-target cells compared to target cells Differential expression of metabolic enzymesCharacterize the expression of key metabolic enzymes (e.g., NADPH-cytochrome P-450 reductase) in both cell types.[1]
Lower antioxidant capacity in non-target cellsMeasure and compare the baseline intracellular glutathione (GSH) levels.
Off-target effects of this compoundPerform target validation studies to confirm the mechanism of action.

Experimental Protocols

MTT Assay for Cell Viability (Metabolic Activity)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Your cell lines and complete culture medium

  • This compound

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (and/or mitigating agents) and incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity (Membrane Integrity)

This assay quantifies the release of LDH from damaged cells into the culture medium.[3]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Your cell lines and complete culture medium

  • This compound

Procedure:

  • Seed cells in a 96-well plate and treat them as described for the MTT assay.

  • At the end of the treatment period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Trypan Blue Exclusion Assay for Cell Viability

This method distinguishes viable from non-viable cells based on membrane integrity.[3]

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Your cell lines and complete culture medium

  • This compound

Procedure:

  • Culture and treat cells in larger format vessels (e.g., 6-well plates).

  • After treatment, detach the cells using trypsin and resuspend them in a known volume of medium.

  • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculate the percentage of viable cells.

Visual Guides

G cluster_0 Cellular Environment cluster_1 Cellular Damage cluster_2 Cellular Response This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Redox Cycling GSH Glutathione (GSH) This compound->GSH Conjugation DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation by ROS Apoptosis Apoptosis DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

G start Start: High non-target cytotoxicity observed q1 Are control cells (vehicle only) healthy? start->q1 s1 Check for contamination. Use low passage cells. Verify vehicle toxicity. q1->s1 No q2 Are results consistent across experiments? q1->q2 Yes s1->q1 s2 Standardize cell seeding. Prepare fresh drug solutions. Monitor incubator conditions. q2->s2 No q3 Is cytotoxicity dose-dependent? q2->q3 Yes s2->q2 s3 Perform dose-response curve in target and non-target cells. q3->s3 Yes s4 Investigate alternative mechanisms of cell death. q3->s4 No end Proceed with mitigation strategies. s3->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G A 1. Prepare Cell Cultures (Target and Non-Target) B 2. Treat with this compound +/- Mitigating Agent A->B C 3. Incubate for Desired Time Period B->C D 4. Perform Cytotoxicity Assay (e.g., MTT, LDH) C->D E 5. Analyze Data and Compare IC50 Values D->E

Caption: Experimental workflow for evaluating a mitigating agent.

References

Technical Support Center: Scaling Up the Synthesis of Colutehydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges of scaling up the synthesis of Colutehydroquinone. As publicly available, detailed synthesis protocols for this compound are limited, this guide is based on a generalized, plausible synthetic route for isoflavonoid compounds. The information provided is intended to serve as a foundational resource for developing a scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are there no detailed, published protocols for the large-scale synthesis of this compound?

A1: this compound is a natural product originally isolated from the root bark of Colutea arborescens[1][2][3]. Research has primarily focused on its isolation and biological properties, such as its antifungal activity[1][4][5]. The total synthesis of complex natural products is often challenging and may not have been a primary research focus. Developing a scalable synthesis is a significant undertaking that would come after initial discovery and biological screening.

Q2: What are the main challenges in scaling up the synthesis of a complex molecule like this compound?

A2: Key challenges include:

  • Multi-step Synthesis: Complex molecules often require long synthetic routes, where overall yield decreases at each step.

  • Reagent Cost and Availability: Reagents used in small-scale lab synthesis may be too expensive or not available in the quantities needed for scale-up.

  • Reaction Conditions: Conditions that are easily managed in the lab (e.g., very low temperatures, high pressures) can be difficult and costly to implement on a large scale.

  • Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical for large quantities. Developing scalable crystallization or extraction procedures is crucial.

  • Safety and Environmental Impact: The hazards and environmental effects of all chemicals and processes must be carefully evaluated for large-scale production[6].

Q3: What general strategies can be applied to the synthesis of hydroquinones?

A3: General methods for synthesizing hydroquinones often involve the oxidation of phenols or arenes.[7][8] For instance, phenol can be oxidized to produce a mixture of hydroquinone and catechol[6]. Another approach is the electrochemical synthesis from unfunctionalized arenes[7]. However, for a complex, substituted molecule like this compound, a targeted, multi-step approach is necessary to build the specific isoflavan skeleton and introduce the correct functional groups in the desired positions.

Hypothetical Synthesis and Troubleshooting

The structure of this compound (C₁₈H₂₀O₆) is a substituted isoflavan with a hydroquinone moiety.[4][9] A plausible synthetic strategy would involve the construction of the isoflavan core followed by functional group interconversion to install the hydroxyl and methoxy groups.

Diagram: Hypothetical Synthesis Workflow

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization & Purification A Starting Materials (e.g., Substituted Phenol & Phenylacetic Acid Derivative) B Formation of Deoxybenzoin Intermediate A->B C Ring Closure to form Isoflavanone B->C D Reduction to Isoflavan Core C->D E Functional Group Manipulation (Hydroxylation, Demethylation, etc.) D->E Transition to Functionalization F Crude this compound E->F G Purification (e.g., Recrystallization) F->G H Final Product: Pure this compound G->H

Caption: A generalized two-phase workflow for the synthesis of this compound.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low yield in deoxybenzoin formation (Step B) 1. Incomplete reaction. 2. Side reactions (e.g., self-condensation of starting materials). 3. Inefficient catalyst in Friedel-Crafts type reactions.1. Monitor reaction progress using TLC or LC-MS to determine optimal reaction time. 2. Adjust temperature and addition rate of reagents. 3. Screen alternative Lewis acid catalysts (e.g., AlCl₃, FeCl₃, BF₃·OEt₂).
Difficulty with isoflavanone ring closure (Step C) 1. Steric hindrance. 2. Low reactivity of the deoxybenzoin. 3. Unsuitable cyclization reagent.1. Use a less bulky reagent for cyclization. 2. Activate the deoxybenzoin with a stronger base or different electrophile. 3. Experiment with different cyclization conditions (e.g., using formaldehyde equivalents like paraformaldehyde with a base).
Over-reduction or side products in isoflavan formation (Step D) 1. Reducing agent is too harsh (e.g., LiAlH₄). 2. Reaction conditions are not selective.1. Use a milder reducing agent (e.g., NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C). 2. Control reaction temperature and stoichiometry of the reducing agent carefully.
Incomplete or non-selective demethylation/hydroxylation (Step E) 1. Protecting groups are too stable. 2. Reagents for demethylation (e.g., BBr₃) or hydroxylation are not effective. 3. Oxidation of the hydroquinone moiety.1. Choose protecting groups that can be removed under milder conditions. 2. Screen different demethylating agents and optimize reaction conditions. 3. Perform reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation of sensitive functional groups.
Product is impure after purification (Step G) 1. Inefficient purification method. 2. Presence of closely related impurities or isomers. 3. Product degradation during purification.1. Develop a robust recrystallization protocol by screening various solvent systems. 2. Consider a final polishing step like a short-path distillation or a different type of crystallization if impurities persist. 3. Ensure the final product is stable under the chosen purification conditions; avoid excessive heat or exposure to air/light.

Experimental Protocols (Generalized)

Note: The following are generalized protocols and must be adapted and optimized for the specific synthesis of this compound.

Protocol 1: General Procedure for Isoflavanone Synthesis
  • Reaction Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet.

  • Reagent Charging: The deoxybenzoin intermediate is dissolved in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Reaction: A base (e.g., triethylamine) is added, followed by the slow addition of an electrophilic one-carbon source (e.g., paraformaldehyde).

  • Monitoring: The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is cooled, quenched with a dilute acid (e.g., 1M HCl), and the organic layer is separated.

  • Isolation: The organic layer is washed, dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude isoflavanone.

Protocol 2: General Procedure for Hydroquinone Demethylation
  • Reaction Setup: An oven-dried, multi-neck, round-bottom flask is set up under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: The methoxy-substituted isoflavan is dissolved in a dry, aprotic solvent (e.g., anhydrous Dichloromethane).

  • Reaction: The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Boron tribromide (BBr₃) is added dropwise.

  • Monitoring: The reaction is allowed to warm to room temperature slowly and stirred for several hours, with progress monitored by TLC or LC-MS.

  • Workup: The reaction is carefully quenched by the slow addition of methanol or water at a low temperature.

  • Isolation: The product is extracted into an organic solvent, washed, dried, and concentrated. The crude hydroquinone is then purified, typically by recrystallization, while minimizing exposure to air.

Key Synthesis Parameters for Scale-Up

ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (1-100 kg)Key Considerations for Scale-Up
Reaction Vessel Glass FlaskGlass-Lined Steel ReactorMaterial compatibility, heat transfer, and mixing efficiency.
Heating/Cooling Heating mantles, ice bathsJacketed reactor with thermal fluidPrecise temperature control is critical; exothermic/endothermic events must be managed.
Reagent Addition Syringe, dropping funnelMetering pumpsControlled addition rates are crucial for safety and selectivity.
Purification Flash ChromatographyRecrystallization, Distillation, ExtractionChromatography is generally not viable for large quantities. Process must be robust and scalable.
Process Monitoring TLC, NMR, LC-MSIn-situ probes (e.g., FTIR), HPLCReal-time monitoring allows for better control and optimization of the process.

Logical Flow for Troubleshooting Synthesis

G A Start Synthesis Step B Monitor Reaction (TLC, LC-MS, HPLC) A->B C Is Reaction Complete? B->C D Proceed to Workup & Purification C->D Yes E Low Conversion? C->E No F Multiple Side Products? E->F No G Check Reagent Purity & Stoichiometry E->G Yes H Adjust Temperature & Reaction Time F->H No J Re-evaluate Reaction Selectivity F->J Yes G->B H->B I Optimize Solvent & Catalyst I->B J->I

Caption: A decision-making diagram for troubleshooting a synthetic reaction step.

References

Technical Support Center: Purification of Colutehydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Colutehydroquinone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Q1: Low yield of this compound after initial extraction from Colutea arborescens.

  • Potential Cause 1: Inefficient Extraction Solvent. The polarity of the solvent system may not be optimal for extracting this compound.

    • Solution: While methanol is a common solvent for extracting isoflavonoids, a mixture of methanol and water (e.g., 80% methanol) can be more effective. For more nonpolar impurities, a pre-extraction with a less polar solvent like hexane can be performed.

  • Potential Cause 2: Incomplete Cell Lysis. The plant material may not be sufficiently ground, preventing the solvent from accessing the cellular contents.

    • Solution: Ensure the plant material (e.g., root bark) is finely powdered. Employing techniques like sonication or microwave-assisted extraction can enhance extraction efficiency.

  • Potential Cause 3: Degradation during Extraction. this compound may be susceptible to enzymatic or oxidative degradation upon cell lysis.

    • Solution: Conduct the extraction at a lower temperature (e.g., 4°C) to minimize enzymatic activity. Adding antioxidants, such as ascorbic acid, to the extraction solvent can prevent oxidative degradation.

Q2: The purity of the isolated this compound is not improving with repeated crystallization.

  • Potential Cause 1: Co-crystallization of Impurities. Structurally similar impurities may co-crystallize with this compound.

    • Solution: Try a different solvent or a combination of solvents for recrystallization. Anti-solvent crystallization, where a solvent in which this compound is poorly soluble is added to a solution of the compound, can be effective. For instance, adding water as an anti-solvent to an ethanolic solution of isoflavones has been shown to improve purity.[1][2]

  • Potential Cause 2: Presence of Persistent Impurities. Some impurities may have very similar solubility profiles to this compound.

    • Solution: If recrystallization is ineffective, chromatographic purification is necessary. Techniques like preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography are recommended.

Q3: this compound appears to be degrading during chromatographic purification.

  • Potential Cause 1: Unstable on Stationary Phase. The stationary phase (e.g., silica gel) may be too acidic or basic, causing degradation of the target compound.

    • Solution: Use a neutral stationary phase like deactivated silica gel or a bonded-phase silica (e.g., C18). For silica gel chromatography, adding a small amount of a modifying agent (e.g., triethylamine for basic compounds, or formic acid for acidic compounds) to the mobile phase can help.

  • Potential Cause 2: Prolonged Exposure to Solvents. Long run times on a chromatography column can lead to degradation.

    • Solution: Optimize the chromatographic method to reduce the run time. This can be achieved by adjusting the mobile phase composition and flow rate.

  • Potential Cause 3: Light or Air Sensitivity. this compound, being a hydroquinone derivative, may be sensitive to light and oxidation.

    • Solution: Protect the sample from light by using amber-colored vials and covering the chromatography column with aluminum foil. Degas all solvents and consider adding an antioxidant to the mobile phase if severe oxidation is observed.

Q4: Difficulty in removing a closely related impurity, suspected to be Colutequinone.

  • Potential Cause: Colutequinone is the oxidized form of this compound and may have very similar chromatographic behavior.

    • Solution 1: Reductive Workup. Before final purification, a mild reductive workup (e.g., with sodium dithionite) could potentially convert the quinone back to the hydroquinone, thus simplifying the purification to a single compound. This should be done cautiously as it might affect other functional groups.

    • Solution 2: High-Resolution Chromatography. A high-resolution preparative HPLC column with a shallow gradient elution is likely required to separate these two closely related compounds.

    • Solution 3: pH Manipulation. The phenolic hydroxyl groups of this compound will have a different pKa than the quinone. Altering the pH of the mobile phase (if using a reversed-phase column) can change the retention times and potentially improve separation.

Data on Purification of Isoflavonoids

The following table summarizes typical purity improvements for isoflavonoids using various purification techniques. While specific data for this compound is limited in the literature, this table provides expected outcomes based on the purification of similar compounds.

Purification StepStarting Purity (Hypothetical)Purity After Step (Typical)Key Considerations
Crude Methanolic Extract 5-10%N/AContains a complex mixture of compounds.
Liquid-Liquid Partitioning 5-10%20-30%Separates compounds based on polarity.
Recrystallization 20-30%60-80%Effective for removing major impurities.[3]
Flash Chromatography (Silica Gel) 60-80%85-95%Good for separating compounds with different polarities.
Preparative HPLC (C18) 85-95%>98%High-resolution separation for achieving high purity.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

  • Extraction:

    • Grind 100 g of dried and powdered Colutea arborescens root bark.

    • Suspend the powder in 1 L of 80% aqueous methanol.

    • Stir the suspension for 24 hours at room temperature, protected from light.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 500 mL of distilled water.

    • Perform sequential extractions with 3 x 300 mL of n-hexane (to remove nonpolar impurities), followed by 3 x 300 mL of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate the solvent to yield an enriched isoflavonoid fraction.

Protocol 2: Purification by Flash Chromatography

  • Column Preparation:

    • Pack a glass column with silica gel 60 (230-400 mesh) using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Sample Loading:

    • Dissolve the enriched isoflavonoid fraction in a minimal amount of the initial mobile phase.

    • Adsorb the sample onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate).

    • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Combine fractions containing the compound of interest (identified by TLC and subsequent analysis like LC-MS).

    • Evaporate the solvent to obtain the partially purified this compound.

Protocol 3: High-Purity Purification by Preparative HPLC

  • System Preparation:

    • Equilibrate a preparative C18 HPLC column with the initial mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • Sample Preparation:

    • Dissolve the partially purified this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Elution:

    • Inject the sample onto the column.

    • Elute with an optimized gradient of acetonitrile in water (with 0.1% formic acid) to achieve separation of this compound from remaining impurities.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain highly pure this compound.

Visualizations

experimental_workflow start Dried Colutea arborescens Root Bark extraction Extraction (80% Methanol) start->extraction partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) extraction->partitioning flash_chrom Flash Chromatography (Silica Gel) partitioning->flash_chrom prep_hplc Preparative HPLC (C18) flash_chrom->prep_hplc end Pure this compound prep_hplc->end

Caption: A typical experimental workflow for the isolation and purification of this compound.

troubleshooting_logic start Low Purity after Purification check_crystallization Is Recrystallization Effective? start->check_crystallization check_degradation Is Degradation Observed? check_crystallization->check_degradation Yes solution1 Change Recrystallization Solvent/ Use Anti-solvent Method check_crystallization->solution1 No solution3 Use Neutral Stationary Phase/ Protect from Light and Air check_degradation->solution3 Yes solution4 Optimize Chromatographic Conditions check_degradation->solution4 No solution2 Proceed to Chromatography solution1->solution2

Caption: A troubleshooting decision tree for improving the purity of isolated this compound.

References

Dealing with interference in spectroscopic analysis of Colutehydroquinone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of Colutehydroquinone.

Note: "this compound" is treated as a derivative of hydroquinone, and the guidance provided is based on established principles for the analysis of hydroquinone and related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common spectroscopic techniques used for the analysis of this compound?

A1: The most common spectroscopic techniques for analyzing this compound and similar phenolic compounds include UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).[1][2][3]

Q2: What is the typical maximum absorption wavelength (λmax) for this compound in UV-Vis spectroscopy?

A2: Hydroquinone, the parent compound of this compound, typically exhibits a maximum absorption wavelength around 293 nm.[3][4] However, the exact λmax for this compound may vary depending on its specific substitutions and the solvent used. It is recommended to run a full UV-Vis scan to determine the empirical λmax in your experimental conditions.

Q3: Can I use fluorescence spectroscopy for this compound analysis?

A3: Yes, fluorescence spectroscopy can be a highly sensitive method for the analysis of phenolic compounds like this compound.[5][6] Hydroquinone itself fluoresces, and this property can be exploited for quantification, especially at low concentrations.[7] The excitation and emission wavelengths will need to be optimized for this compound.

Q4: What are the main sources of interference in the spectroscopic analysis of this compound?

A4: Interference can arise from various sources, including the sample matrix (e.g., pigments, lipids in plant extracts), co-eluting compounds with similar spectral properties, solvent impurities, and degradation products of this compound.[1][8] In mass spectrometry, ion suppression from co-eluting matrix components is a common issue.[9][10]

Q5: How can I minimize interference from the sample matrix?

A5: Effective sample preparation is crucial. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and filtration can help remove interfering substances before analysis.[10] Optimizing the chromatographic separation to resolve this compound from matrix components is also a key strategy.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC-UV Analysis

Symptoms:

  • Broad peaks

  • Tailing or fronting peaks

  • Co-elution with other components

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., solvent ratio, pH). For acidic compounds like hydroquinones, a slightly acidic mobile phase can improve peak shape.[1]
Column Contamination Flush the column with a strong solvent or use a guard column to protect the analytical column.[8]
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Use a mobile phase additive (e.g., triethylamine) to mask active sites on the stationary phase.
Void at Column Inlet Replace the column.[8]
Issue 2: Inaccurate Quantification in UV-Vis Spectroscopy

Symptoms:

  • Non-linear calibration curve

  • Poor reproducibility

  • Overestimation of concentration

Possible Causes & Solutions:

CauseSolution
Spectral Overlap If an interfering compound absorbs at the same wavelength, consider using a multi-wavelength detector and derivative spectroscopy to resolve the signals.[11] Alternatively, improve chromatographic separation.
Background Interference Use a background correction method, such as a diode array detector to subtract the baseline absorbance, or prepare standards in a matrix similar to the sample.
Solvent Effects Ensure that the same solvent is used for blank, standards, and samples. The polarity and pH of the solvent can affect the absorbance spectrum.
Degradation of Analyte This compound may be susceptible to oxidation.[12] Prepare fresh solutions and consider adding an antioxidant if necessary. Protect solutions from light and heat.[13]
Issue 3: Signal Suppression or Enhancement in LC-MS Analysis

Symptoms:

  • Low analyte response

  • Inconsistent results between samples

  • Poor sensitivity

Possible Causes & Solutions:

CauseSolution
Matrix Effect (Ion Suppression) Improve sample clean-up to remove interfering matrix components.[10] Dilute the sample to reduce the concentration of interfering substances.
Co-eluting Compounds Optimize the HPLC method to separate the analyte from co-eluting compounds that may compete for ionization.[14]
Inappropriate Ionization Source Select the appropriate ionization source (e.g., ESI, APCI) and optimize its parameters for this compound.[1]
Use of an Internal Standard Employ a stable isotope-labeled internal standard or a structural analog to compensate for variations in ionization efficiency.[9]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound
  • Chromatographic System: HPLC with a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid). The gradient can be optimized to achieve the best separation.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The λmax of this compound (e.g., ~293 nm). If interferences are present, monitor multiple wavelengths.

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol, ethanol).

    • Filter the extract through a 0.45 µm syringe filter.

    • If necessary, perform solid-phase extraction (SPE) for sample clean-up.

  • Quantification: Prepare a calibration curve using standards of known this compound concentrations.

Protocol 2: Dealing with Spectral Overlap using Derivative Spectroscopy
  • Acquire Spectra: Using a diode array detector, acquire the full UV-Vis spectra of your samples and standards.

  • Generate Derivative Spectra: Apply a first or second derivative to the absorbance spectra using your chromatography software.

  • Identify Zero-Crossing Points: In the derivative spectrum of the interfering substance, identify the wavelength at which its signal is zero.

  • Quantify Analyte: Measure the peak height or area of the this compound derivative signal at the zero-crossing point of the interferent. This allows for quantification of the analyte without interference.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Crude Sample extraction Solvent Extraction sample->extraction filtration Filtration (0.45 µm) extraction->filtration cleanup SPE Clean-up (Optional) filtration->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc Inject detection UV-Vis or MS Detection hplc->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the analysis of this compound.

troubleshooting_workflow start Inaccurate Result check_separation Check Chromatographic Separation start->check_separation check_spectrum Check for Spectral Overlap / Suppression check_separation->check_spectrum Good Separation optimize_hplc Optimize HPLC Method (Mobile Phase, Gradient) check_separation->optimize_hplc Poor Separation improve_cleanup Improve Sample Clean-up (SPE) check_spectrum->improve_cleanup Matrix Effects use_bg_correction Use Background Correction or Derivative Spectroscopy check_spectrum->use_bg_correction Spectral Overlap (UV) use_is Use Internal Standard (for MS) check_spectrum->use_is Ion Suppression (MS) end Accurate Result check_spectrum->end No Overlap/ Suppression optimize_hplc->check_separation improve_cleanup->check_separation use_bg_correction->end use_is->end

Caption: Troubleshooting logic for spectroscopic interference.

References

Technical Support Center: Optimization of Colutehydroquinone Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Colutehydroquinone. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

A1: this compound is a naturally occurring isoflavonoid isolated from the root bark of Colutea arborescens. It is structurally a hydroquinone derivative, suggesting it may possess antioxidant properties. Due to its isoflavonoid structure, it is predicted to have low aqueous solubility, a common characteristic of many plant-derived polyphenolic compounds. This hydrophobicity presents challenges for in vivo delivery and bioavailability.

Q2: I am observing poor bioavailability of this compound after oral administration. What are the potential causes and solutions?

A2: Poor oral bioavailability of hydrophobic compounds like this compound is a common issue. Several factors could be contributing to this:

  • Low Aqueous Solubility: The compound may not be dissolving effectively in the gastrointestinal fluids, limiting its absorption.

  • First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump it back into the gut lumen.

Solutions to consider:

  • Formulation Strategies: Employing enabling formulation strategies can significantly improve solubility and absorption. Refer to the Troubleshooting Guide: Formulation and Administration for detailed options.

  • Route of Administration: Consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism, although these may not be suitable for all study objectives.

Q3: What are the potential signaling pathways modulated by this compound?

A3: While specific pathways for this compound are not yet fully elucidated, as a hydroquinone and potential antioxidant, it is plausible that it interacts with redox-sensitive signaling pathways. One of the most critical pathways in cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway .[1][2] Activation of this pathway leads to the transcription of numerous antioxidant and cytoprotective genes.[2][3]

Troubleshooting Guides

Troubleshooting Guide: Formulation and Administration

This guide addresses common issues related to the formulation and administration of this compound in animal models.

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous vehicle Low aqueous solubility of this compound.1. Co-solvents: Use a mixture of a non-aqueous solvent (e.g., DMSO, ethanol, PEG 400) and an aqueous buffer. Ensure the final concentration of the organic solvent is well-tolerated by the animal. 2. Surfactants: Incorporate a biocompatible surfactant (e.g., Tween 80, Cremophor EL) to form micelles that can encapsulate the hydrophobic compound.[4] 3. Cyclodextrins: Utilize cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of the guest molecule.[5] 4. Lipid-based formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[6]
Inconsistent dosing leading to high variability in results Improper administration technique (e.g., oral gavage, IV injection).1. Oral Gavage: Ensure proper restraint of the animal to avoid movement.[7] Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or stomach injury.[7] Verify correct placement before administering the dose.[8] 2. IV Injection: Use a warming lamp or warm water to dilate the tail veins for better visibility.[9] Use an appropriate needle gauge (e.g., 27-30G for mice). Confirm needle placement in the vein by observing a "flashback" of blood.[10]
Adverse events in animals post-administration (e.g., lethargy, weight loss) Vehicle toxicity or high dose of this compound.1. Vehicle Toxicity: Run a vehicle-only control group to assess the tolerability of the formulation. Reduce the concentration of organic solvents or surfactants if adverse effects are observed. 2. Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model.
Troubleshooting Guide: Pharmacokinetic (PK) and Tissue Distribution Studies

This guide addresses common issues encountered during the analysis of this compound's pharmacokinetic profile and its distribution in various tissues.

Problem Potential Cause Troubleshooting Steps
Below limit of quantification (BLQ) plasma concentrations Poor absorption, rapid metabolism, or insufficient analytical sensitivity.1. Optimize Formulation: Refer to the formulation troubleshooting guide to enhance bioavailability. 2. Increase Dose: If tolerated, increase the administered dose. 3. Sensitive Analytical Method: Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in biological matrices.
High inter-animal variability in PK parameters Inconsistent dosing, physiological differences between animals, or non-homogenous formulation.1. Standardize Procedures: Ensure consistent fasting times, dosing techniques, and blood sampling times for all animals.[11] 2. Homogenize Formulation: Ensure the dosing formulation is a homogenous solution or a stable, uniform suspension. Vortex or sonicate immediately before each administration. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability.
Low recovery of this compound from tissue homogenates Inefficient extraction method or degradation of the compound during processing.1. Optimize Extraction: Test different extraction solvents and techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to maximize recovery. 2. Use of Antioxidants: Add an antioxidant (e.g., ascorbic acid, BHT) to the homogenization buffer to prevent oxidative degradation of this compound. 3. Work on Ice: Perform all tissue processing and extraction steps on ice to minimize enzymatic degradation.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
  • Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral gavage in mice.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Tween 80

    • Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

    • In a separate tube, prepare the vehicle by mixing PEG 400 and Tween 80 in a 1:1 ratio.

    • Add the this compound stock solution to the PEG 400/Tween 80 mixture.

    • Vortex thoroughly until a clear solution is obtained.

    • Slowly add saline to the mixture while vortexing to achieve the final desired concentration of 10 mg/mL. The final vehicle composition should be, for example, 10% DMSO, 40% PEG 400, 10% Tween 80, and 40% saline.

    • Visually inspect the final formulation for any precipitation. If the solution is not clear, gentle warming or sonication may be applied.

Protocol 2: Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in rats.

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer this compound (e.g., 2 mg/kg) via the lateral tail vein. The formulation should be a clear, sterile solution.

    • PO Group: Administer this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the saphenous or jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability using appropriate software (e.g., Phoenix WinNonlin).

Protocol 3: Tissue Distribution Study in Mice
  • Objective: To determine the distribution of this compound in various tissues after a single oral administration in mice.

  • Animals: Male C57BL/6 mice.

  • Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg).

  • Tissue Collection:

    • At predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose), euthanize a cohort of mice (n=3-5 per time point).

    • Collect blood via cardiac puncture.

    • Perfuse the animals with cold saline to remove blood from the tissues.

    • Dissect and collect major organs and tissues (e.g., liver, kidneys, lungs, spleen, heart, brain, and adipose tissue).[12]

    • Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.

    • Store tissue samples at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Homogenize the tissue samples in a suitable buffer.

    • Extract this compound from the tissue homogenates.

    • Quantify the concentration of this compound in each tissue using a validated LC-MS/MS method.

  • Data Presentation:

    • Express the concentration of this compound in each tissue as ng/g of tissue.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 850 ± 120350 ± 95
Tmax (h) 0.0831.0
AUC (0-t) (ng*h/mL) 1250 ± 2102500 ± 450
t1/2 (h) 3.5 ± 0.84.2 ± 1.1
Bioavailability (%) -40

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Tissue Distribution of this compound in Mice (4 hours post-oral dose of 20 mg/kg)
TissueConcentration (ng/g tissue)
Liver 1200 ± 250
Kidney 850 ± 180
Lung 450 ± 90
Spleen 300 ± 65
Heart 250 ± 50
Brain < 50
Adipose Tissue 1500 ± 320

Data are presented as mean ± standard deviation.

Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) Keap1 Keap1 This compound->Keap1 may stabilize Nrf2 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 binds and sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Proteasome Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Maf Maf Maf->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) / Efficacy cluster_dist Tissue Distribution start Start: In Vivo Study formulation Formulation Development (e.g., co-solvent, lipid-based) start->formulation dosing Animal Dosing (IV, PO) formulation->dosing pk_sampling Blood Sampling (Serial Time Points) dosing->pk_sampling pd_sampling Tissue Collection (End-point) dosing->pd_sampling dist_sampling Tissue Collection (Time Course) dosing->dist_sampling pk_analysis LC-MS/MS Analysis of Plasma pk_sampling->pk_analysis pk_modeling PK Parameter Calculation (Cmax, AUC, t1/2) pk_analysis->pk_modeling end End: Data Interpretation pk_modeling->end pd_analysis Biomarker Analysis (e.g., Western Blot, qPCR) pd_sampling->pd_analysis pd_modeling Efficacy Evaluation (e.g., Tumor Growth Inhibition) pd_analysis->pd_modeling pd_modeling->end dist_analysis LC-MS/MS Analysis of Tissue Homogenates dist_sampling->dist_analysis dist_modeling Tissue Concentration (ng/g) dist_analysis->dist_modeling dist_modeling->end

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Colutehydroquinone and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comprehensive comparison of the antifungal activity of the natural isoflavonoid Colutehydroquinone against a range of commercial fungicides. The following data and protocols are intended for researchers, scientists, and drug development professionals interested in the potential of novel antifungal agents. While direct quantitative data for this compound is limited, this guide utilizes data from closely related hydroquinone compounds to provide a substantive comparison.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The table below summarizes the MIC values for a representative hydroquinone compound and several leading commercial fungicides against common fungal pathogens. Lower MIC values indicate greater antifungal potency.

Compound/DrugFungal SpeciesMIC Range (µg/mL)Reference
2-Octanoylbenzohydroquinone (Hydroquinone Analogue) Candida albicans2 - 16[1]
Candida krusei2[1]
Aspergillus fumigatus4 - 64[1]
Rhizopus oryzae4[1]
Amphotericin B Candida albicans0.5 - 1.0[1]
Candida krusei1[1]
Aspergillus fumigatus0.5 - 2.0
Fluconazole Candida albicans0.25 - 2.0
Candida krusei8 - 64 (often resistant)
Itraconazole Aspergillus fumigatus0.25 - 2.0
Voriconazole Aspergillus fumigatus0.25 - 1.0

Note: Data for this compound is represented by the closely related and studied 2-octanoylbenzohydroquinone. The MIC values for commercial fungicides are compiled from various sources and represent a general range.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antifungal activity of a compound. The following is a detailed methodology based on the broth microdilution method, a standard protocol established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Antifungal Susceptibility Testing

This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate.

1. Preparation of Antifungal Stock Solution:

  • The test compound (e.g., this compound) and control fungicides are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

2. Serial Dilutions:

  • A series of twofold dilutions of the stock solutions are prepared in RPMI 1640 medium (a standard cell culture medium) within the wells of a 96-well plate. This creates a gradient of drug concentrations.

3. Inoculum Preparation:

  • Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).
  • This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.
  • Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).
  • The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours, depending on the fungus).

5. Determination of MIC:

  • After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus. This concentration is recorded as the MIC.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions (this compound & Fungicides) serial_dilution Perform Serial Dilutions in 96-well plate stock->serial_dilution inoculum Prepare Fungal Inoculum inoculate Inoculate wells with Fungal Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC values incubate->read_mic

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_compound Compound cluster_cell Fungal Cell hydroquinone Hydroquinone Derivative cell_membrane Cell Membrane Interaction hydroquinone->cell_membrane ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis

Caption: Proposed antifungal signaling pathway for hydroquinone derivatives.

Discussion

The data presented suggests that hydroquinone derivatives, as exemplified by 2-octanoylbenzohydroquinone, exhibit significant antifungal activity against a range of pathogenic fungi.[1] While the MIC values are generally higher than those of some established fungicides like Amphotericin B, they are comparable in certain instances, particularly against Candida krusei.[1] This is noteworthy as C. krusei is known for its intrinsic resistance to fluconazole.

The proposed mechanism of action for many quinone and hydroquinone compounds involves the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately fungal cell death. This mode of action may differ from many commercial fungicides that target specific enzymes in ergosterol biosynthesis or cell wall synthesis, potentially offering an advantage against resistant strains.

Further research is warranted to isolate and quantify the specific antifungal activity of this compound and to fully elucidate its mechanism of action. The promising preliminary data for related compounds suggests that this compound could be a valuable lead compound in the development of new antifungal therapies.

References

Colutehydroquinone vs. Other Isoflavonoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Colutehydroquinone against other notable isoflavonoids. Due to the limited publicly available data on this compound, this document summarizes its known biological activities and draws comparisons with the well-characterized isoflavonoids, genistein and daidzein, as well as the related compound, hydroquinone.

Introduction to this compound

This compound is a novel isoflavonoid isolated from the root bark of Colutea arborescens[1]. Structurally, it is identified as (3R)-2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan[1]. Its primary reported biological activity is its antifungal property[1][2]. While the broader bioactivities of many isoflavonoids have been extensively studied, research specifically on this compound is still in its nascent stages. This guide aims to contextualize the current understanding of this compound within the broader landscape of isoflavonoid research.

Comparative Data on Biological Activities

The following table summarizes the known biological activities of this compound in comparison to genistein, daidzein, and hydroquinone. It is important to note the disparity in the volume of research, with genistein and daidzein being the most studied.

Biological Activity This compound Genistein Daidzein Hydroquinone
Antifungal Identified as an antifungal agent[1][2].Limited evidence of significant antifungal activity.Limited evidence of significant antifungal activity.Not a primary reported activity.
Antioxidant Data not available.Demonstrates antioxidant properties. Genistein is a better antioxidant than the isomeric flavonoid apigenin[3][4].Shows antioxidant activity.Possesses antioxidant effects[5].
Anti-inflammatory Data not available.Exhibits anti-inflammatory effects.Shows anti-inflammatory properties.Demonstrates anti-inflammatory activity by suppressing pro-inflammatory cytokines and mediators[5][6][7][8].
Anticancer/Cytotoxic Data not available.Induces cell proliferation at low concentrations and inhibits it at higher concentrations in estrogen-sensitive cancer cells[9].Induces cell proliferation in estrogen-sensitive cancer cells[9].Exhibits in vitro and in vivo anti-cancer activity against various cancer cell lines, including A431, SYF, B16F10, and MDA-MB-231[10][11].

Experimental Protocols

Detailed experimental data for this compound is scarce. Therefore, this section provides representative protocols for key assays used to evaluate the biological activities of isoflavonoids, drawing from methodologies reported for genistein, daidzein, and hydroquinone.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: A suspension of the test fungus (e.g., Candida albicans) is prepared in a sterile saline solution and adjusted to a concentration of 1-5 x 10^6 cells/mL.

  • Preparation of Test Compound: The isoflavonoid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using culture medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed as a reduction in turbidity compared to a drug-free control.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol.

  • Reaction Mixture: Various concentrations of the test isoflavonoid are mixed with the DPPH solution in a 96-well plate.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation of IC50: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated from a dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in Macrophages)

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Treatment: Macrophages are cultured in a 96-well plate and pre-treated with various concentrations of the isoflavonoid for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Measurement of Nitrite: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The inhibitory effect of the isoflavonoid on NO production is then determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoflavonoid and incubated for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of a key signaling pathway and a standard experimental workflow are provided below to aid in the conceptualization of isoflavonoid research.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK Activates NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor Phosphorylates (Degradation) NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Activates Transcription Genistein Genistein Genistein->TAK1 Inhibits Genistein->IKK Inhibits

Caption: Anti-inflammatory signaling pathway of Genistein.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plate Cell_Culture->Seeding Compound_Prep Isoflavonoid Stock Solution Treatment Treat cells with serial dilutions Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan MTT_Addition->Formazan_Solubilization Abs_Reading Read Absorbance at 570 nm Formazan_Solubilization->Abs_Reading IC50_Calc Calculate IC50 value Abs_Reading->IC50_Calc

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion

This compound is an isoflavonoid with confirmed antifungal properties. However, a comprehensive understanding of its biological activity profile, particularly in comparison to well-studied isoflavonoids like genistein and daidzein, is currently limited by a lack of published research. The data on the related compound, hydroquinone, suggests potential for anti-inflammatory and anticancer activities, but this requires specific investigation for this compound. Future research should focus on elucidating the broader pharmacological effects of this compound and determining its mechanisms of action to fully understand its potential for therapeutic applications. This guide serves as a baseline for such future investigations, highlighting the current knowledge and the significant gaps that remain to be addressed.

References

Validating the Anticancer Effects of Hydroquinone and its Analogs in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of hydroquinone and its analogs across various cancer cell lines. The data presented is compiled from multiple studies and aims to offer a comprehensive overview of the cytotoxic and mechanistic properties of these compounds. Due to a lack of specific experimental data on Colutehydroquinone, this guide focuses on the broader class of hydroquinones as a representative model for its potential anticancer activities.

I. Comparative Efficacy of Hydroquinone Analogs Across Cancer Cell Lines

The in vitro cytotoxicity of hydroquinone and its derivatives has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific analog and the cancer cell type.

Table 1: IC50 Values of Hydroquinone Analogs in Various Cancer Cell Lines

Compound/AnalogCell LineCancer TypeIC50 (µM)Citation
Hydroquinone (HQ)A431Skin CarcinomaNot specified[1][2]
Hydroquinone (HQ)SYFFibrosarcomaNot specified[1][2]
Hydroquinone (HQ)B16F10MelanomaNot specified[1][2]
Hydroquinone (HQ)MDA-MB-231Breast AdenocarcinomaNot specified[1][2]
Compound 1 (Oleoyl Hybrid)HCT116Colorectal Carcinoma22.4[3]
Compound 2 (Oleoyl Hybrid)HCT116Colorectal Carcinoma0.34[3]
Compound 1 (Oleoyl Hybrid)HTB-26Breast Cancer10 - 50[3]
Compound 2 (Oleoyl Hybrid)HTB-26Breast Cancer10 - 50[3]
Compound 1 (Oleoyl Hybrid)PC-3Pancreatic Cancer10 - 50[3]
Compound 2 (Oleoyl Hybrid)PC-3Pancreatic Cancer10 - 50[3]
Compound 1 (Oleoyl Hybrid)HepG2Hepatocellular Carcinoma10 - 50[3]
Compound 2 (Oleoyl Hybrid)HepG2Hepatocellular Carcinoma10 - 50[3]
ABQ-3 (Plastoquinone Analog)HCT-116Colorectal Carcinoma5.22 ± 2.41[4]
ABQ-3 (Plastoquinone Analog)MCF-7Breast Cancer7.46 ± 2.76[4]
AQ-12 (Plastoquinone Analog)HCT-116Colorectal Carcinoma5.11 ± 2.14[5]
AQ-12 (Plastoquinone Analog)MCF-7Breast Cancer6.06 ± 3.09[5]

Note: Some studies did not provide specific IC50 values but indicated significant cell death.

II. Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Hydroquinone and its analogs exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

A. Induction of Apoptosis

Studies have shown that hydroquinone analogs trigger apoptosis in cancer cells.[6] This is often characterized by morphological changes, DNA fragmentation, and the activation of key apoptotic proteins. For instance, one hydroquinone analog was found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, leading to the activation of caspase-9 and caspase-3.[6] Another study demonstrated that a plastoquinone analog induced apoptosis in 62.30% of HCT-116 cells and 64.60% of MCF-7 cells.[5]

B. Cell Cycle Arrest

The proliferation of cancer cells is often halted by hydroquinone-related compounds through the induction of cell cycle arrest. This prevents the cells from progressing through the phases of division. For example, some phytochemicals, a broad class that includes hydroquinone derivatives, have been shown to cause G2/M arrest in HT29 human colon carcinoma cells.[7] Another compound was reported to induce G2/M phase cell cycle arrest in a dose-dependent manner in human promyelocytic leukemia HL-60 cells.[8]

III. Experimental Protocols

The following are detailed methodologies for key experiments commonly used to validate the anticancer effects of compounds like this compound.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.[2]

    • Treat the cells with various concentrations of the hydroquinone analog for 24, 48, and 72 hours.[2]

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of cells undergoing apoptosis.

  • Protocol:

    • Treat cancer cells with the hydroquinone analog at its IC50 concentration for a specified time.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treat cells with the hydroquinone analog for a designated period.

    • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

    • Wash the fixed cells and resuspend them in a solution containing RNase A and Propidium Iodide (PI).

    • Incubate the cells to allow for RNA digestion and DNA staining.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

4. Western Blot Analysis

  • Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspases, Cyclins).

  • Protocol:

    • Treat cells with the hydroquinone analog and prepare cell lysates.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathway of Hydroquinone-Induced Apoptosis

The diagram below illustrates a common pathway for hydroquinone-induced apoptosis, involving the modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade.

G cluster_0 Apoptosis Induction by Hydroquinone Analog HQ Hydroquinone Analog Bcl2 Bcl-2 (Anti-apoptotic) HQ->Bcl2 Inhibits Bax Bax (Pro-apoptotic) HQ->Bax Activates Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hydroquinone-induced intrinsic apoptosis pathway.

B. Experimental Workflow for Validating Anticancer Effects

The following diagram outlines the typical experimental workflow for screening and validating the anticancer properties of a compound like this compound.

G cluster_workflow Experimental Validation Workflow Start Start: Compound of Interest (e.g., this compound) CellCulture 1. Cancer Cell Line Culture Start->CellCulture MTT 2. Cytotoxicity Screening (MTT Assay) CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism 3. Mechanistic Studies IC50->Mechanism Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Western Protein Expression (Western Blot) Mechanism->Western End Conclusion: Anticancer Potential Validated Apoptosis->End CellCycle->End Western->End

Caption: Workflow for anticancer drug validation.

References

A comparative analysis of the antioxidant properties of hydroquinones.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of various hydroquinones. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows, this document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and antioxidant research.

Overview of Hydroquinones as Antioxidants

Hydroquinone and its derivatives are a class of phenolic compounds known for their potent antioxidant activities.[1][2][3][4][5] Their ability to scavenge free radicals is primarily attributed to the presence of one or more hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to stabilize reactive oxygen species (ROS) and reactive nitrogen species (RNOS).[6] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][4] The antioxidant capacity of hydroquinones can be influenced by the nature and position of substituents on the benzene ring, leading to a wide range of potencies among different analogs.[7]

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of hydroquinones is commonly evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) and the scavenger concentration 50% (SC50) are common metrics used to express the antioxidant potency, with lower values indicating higher activity.

Below is a summary of the reported antioxidant activities of selected hydroquinones and their derivatives.

CompoundAssayIC50 / SC50 (µM)Reference CompoundIC50 / SC50 of Reference (µM)Source
HydroquinoneDPPH31.96Ascorbic Acid39.48[8]
HydroquinoneABTS4.57Ascorbic Acid10.45[8][9]
HydroquinoneDPPH10.96 (µg/mL)Ascorbic Acid-[7]
Benzyl 5-O-β-D-glucopyranosyl-2,5-dihydroxybenzoateABTS0.31Ascorbic Acid10.45[8][9]
Benzyl 5-O-β-D-glucopyranosyl-2,5-dihydroxybenzoateDPPH> 100Ascorbic Acid39.48[8]
1-O-methyl-2-[(2′E)-diprenyl]-hydroquinoneLipid Peroxidation14.5Trolox2.6[9]
(2′E)-1′-oxo-diprenylhydroquinoneLipid Peroxidation26.4Trolox2.6[9]
(2′Z)-1′-oxo-diprenylhydroquinoneLipid Peroxidation63.1Trolox2.6[9]
Plastoquinone derivative (10.b)Lipid Peroxidation0.25--[9]
Plastoquinone derivative (10.b)DPPH25.68--[9]
Chromene derivative (10.f)Lipid Peroxidation0.65--[9]
Chromene derivative (10.f)DPPH24.98--[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the most commonly cited antioxidant assays in the context of hydroquinone research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (hydroquinone derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark due to its light sensitivity.[1]

  • Preparation of test samples: Dissolve the hydroquinone derivatives and the positive control in methanol or ethanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction mixture: Add a specific volume of the test sample or standard to a defined volume of the DPPH solution in a test tube or a well of a microplate.[2]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.[2]

  • Absorbance measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2] A blank containing only the solvent and DPPH solution is also measured.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 value determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compounds (hydroquinone derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS working solution: The ABTS•+ solution is diluted with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Similar to the DPPH assay, stock solutions of the hydroquinone derivatives and a positive control are prepared and serially diluted.

  • Reaction mixture: A small volume of the test sample or standard is added to a larger volume of the ABTS working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a short period, typically 6 minutes.

  • Absorbance measurement: The absorbance is measured at 734 nm.

  • Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.

  • SC50 value determination: The SC50 value (the concentration required to scavenge 50% of the ABTS radicals) is determined from a plot of scavenging activity versus concentration.

Signaling Pathways and Experimental Workflows

The antioxidant effects of hydroquinones are not limited to direct radical scavenging. Some derivatives can also modulate intracellular signaling pathways involved in the cellular antioxidant defense system.

Nrf2/ARE Signaling Pathway

A key mechanism through which some hydroquinones exert their protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[5][9] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, including some oxidized hydroquinones, can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11]

Nrf2_Pathway cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination HQ Hydroquinone Oxidized_HQ Oxidized Hydroquinone (Electrophile) HQ->Oxidized_HQ Oxidation Oxidized_HQ->Keap1 Modifies Cysteine Residues ROS ROS ROS->Keap1 Oxidative Stress Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Transcription

Caption: Activation of the Nrf2/ARE signaling pathway by hydroquinones.

Experimental Workflow for DPPH Assay

The following diagram illustrates the typical workflow for assessing the antioxidant activity of hydroquinone derivatives using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.1 mM DPPH solution in Methanol E Add DPPH solution to each well A->E B Prepare stock solutions of Hydroquinone derivatives and Positive Control C Perform serial dilutions of stock solutions D Add diluted samples/ controls to microplate wells C->D D->E F Incubate in the dark for 30 minutes at RT E->F G Measure absorbance at 517 nm F->G H Calculate % Radical Scavenging Activity G->H I Determine IC50 value from dose-response curve H->I

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Structure-Activity Relationship of Hydroquinones

The antioxidant efficacy of hydroquinones is closely linked to their chemical structure. The following diagram illustrates the relationship between different classes of hydroquinones and their general antioxidant potential.

SAR_Hydroquinones cluster_derivatives Hydroquinone Derivatives HQ_Core Hydroquinone Core (1,4-dihydroxybenzene) Simple_HQ Simple Hydroquinones (e.g., Hydroquinone, Arbutin) HQ_Core->Simple_HQ Basic Structure Prenylated_HQ Prenylated Hydroquinones HQ_Core->Prenylated_HQ Addition of Prenyl Groups Terpenoid_HQ Terpenoid Hydroquinones HQ_Core->Terpenoid_HQ Integration into Terpenoid Skeleton Efficacy Antioxidant Efficacy Simple_HQ->Efficacy Moderate to High Prenylated_HQ->Efficacy Often Enhanced (Increased Lipophilicity) Terpenoid_HQ->Efficacy Variable, often high (e.g., Zonarol)

Caption: Structure-activity relationship of different hydroquinone classes.

Conclusion

Hydroquinones represent a diverse and potent class of antioxidant compounds. Their efficacy is highly dependent on their specific chemical structure, with prenylated and certain terpenoid derivatives often exhibiting enhanced activity compared to simple hydroquinones. The ability of some hydroquinones to modulate the Nrf2/ARE pathway highlights a mechanism of action that extends beyond direct radical scavenging, offering a promising avenue for the development of novel therapeutics for oxidative stress-related diseases. The standardized protocols provided in this guide are intended to facilitate the consistent and reliable evaluation of the antioxidant properties of existing and novel hydroquinone-based compounds.

References

In Vivo Efficacy of Isoflavonoid Antifungals: A Comparative Analysis with Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Isoflavonoids, a class of naturally occurring compounds, have demonstrated promising antifungal properties. This guide provides a comparative analysis of the in vivo efficacy of a representative isoflavonoid, Lichochalcone-A, against the standard-of-care antifungal, Fluconazole, in animal models of oral candidiasis. Due to the absence of published in vivo validation studies for Colutehydroquinone, this guide utilizes Lichochalcone-A as a well-studied isoflavonoid with demonstrated antifungal activity to provide a relevant comparative framework.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo antifungal activities of Lichochalcone-A and Fluconazole against Candida albicans.

Table 1: In Vitro Biofilm Inhibition of Candida albicans

CompoundConcentration (µM)Biofilm Reduction (%)Source
Lichochalcone-A625>50%[1][2]
Fluconazole320~50%[1][2]

Table 2: In Vivo Efficacy in a Murine Model of Oral Candidiasis

CompoundAnimal ModelTreatment ProtocolKey FindingsSource
Lichochalcone-A Immunosuppressed Balb/c miceTopical, 7.5 mM, twice daily for 5 daysSignificant reduction in fungal load (total photon flux and CFU/ml/mg of tongue tissue) compared to vehicle control.[2][3][4][4]
Fluconazole Immunosuppressed rabbitsOral, 2 mg/kg/day for 7 daysComplete eradication of infection with fluconazole-susceptible strains.[5][5]

Experimental Protocols

Lichochalcone-A: Murine Model of Oral Candidiasis

This protocol is based on the study conducted by Seleem et al. (2016).[4]

  • Animal Model: 6-7 week old, male, inbred Balb/c mice were used. Mice were immunosuppressed by subcutaneous administration of 225 mg/kg of cortisone acetate every other day, starting one day prior to infection.[4][6]

  • Infection: A 2-day biofilm of a bioluminescent-engineered strain of C. albicans (SKCa23-ActgLUC) was prepared. Mice were sedated, and their oral cavities were infected by placing calcium alginate swabs saturated with the C. albicans suspension (1 x 107 cells/ml) sublingually for 75 minutes.[4]

  • Treatment: Topical treatments of 7.5 mM Lichochalcone-A were applied twice daily starting on day 1 post-infection for 5 days. A vehicle control (1% ethanol) and a positive control (nystatin) were also used.[4][6]

  • Efficacy Assessment: The progression of the fungal infection was monitored longitudinally using bioluminescence imaging to measure the total photon flux. After 5 days, the mice were euthanized, and their tongues were harvested for ex vivo analysis of the fungal load, expressed as colony-forming units (CFU) per ml per mg of tissue.[2][3][4]

Fluconazole: Rabbit Model of Oropharyngeal and Esophageal Candidiasis

This protocol is based on a study investigating fluconazole efficacy.[5]

  • Animal Model: Immunosuppressed rabbits were used to model oropharyngeal and esophageal candidiasis (OPEC).

  • Infection: Rabbits were infected with either fluconazole-susceptible (FS) or fluconazole-resistant (FR) isolates of C. albicans.

  • Treatment: Fluconazole was administered orally at a dose of 2 mg/kg of body weight per day for 7 days.

  • Efficacy Assessment: The extent and severity of mucosal infection were assessed. In animals infected with FS isolates, fluconazole treatment resulted in the virtual eradication of the infection. In contrast, animals infected with FR isolates showed no response to fluconazole.[5]

Signaling Pathways and Mechanisms of Action

Lichochalcone-A Antifungal Mechanism

Lichochalcone-A exhibits its antifungal effects through multiple mechanisms, primarily by disrupting key virulence factors of Candida albicans. It has been shown to inhibit the formation of biofilms, which are critical for the persistence of infection.[7][8][9] Additionally, it suppresses the transition of yeast cells to their more invasive hyphal form and reduces the secretion of proteases, enzymes that contribute to tissue damage.[7][8][9]

LichochalconeA_Mechanism LichochalconeA Lichochalcone-A Biofilm Biofilm Formation LichochalconeA->Biofilm Inhibits Hyphal Yeast-to-Hypha Transition LichochalconeA->Hyphal Suppresses Protease Protease Secretion LichochalconeA->Protease Reduces Virulence C. albicans Virulence Biofilm->Virulence Hyphal->Virulence Protease->Virulence Fluconazole_Mechanism Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Growth Fungal Growth Inhibition Membrane->Growth Leads to Experimental_Workflow cluster_setup Pre-Infection cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment Immunosuppression Immunosuppression of Mice (Cortisone Acetate) Infection Oral Inoculation with C. albicans Immunosuppression->Infection Treatment Topical Application of Antifungal Agent Infection->Treatment Bioluminescence Bioluminescence Imaging (Photon Flux) Treatment->Bioluminescence CFU Ex vivo CFU Count (Tongue Tissue) Treatment->CFU

References

A Comparative Guide to the Structure-Activity Relationship of Hydroquinone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hydroquinone derivatives, evaluating their structure-activity relationships (SAR) with a focus on their anticancer properties. The information presented is supported by experimental data to aid in the development of novel therapeutic agents.

Hydroquinone, a simple phenolic compound, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent antineoplastic effects.[1][2] The core structure of hydroquinone allows for extensive chemical modifications, leading to a diverse library of compounds with varying potencies and selectivities against different cancer cell lines. This guide will delve into the cytotoxic profiles of various hydroquinone derivatives, detailing the impact of different substitutions on their anticancer efficacy.

Comparative Cytotoxicity of Hydroquinone Derivatives

The anticancer activity of hydroquinone derivatives is significantly influenced by the nature and position of substituents on the hydroquinone ring. The following tables summarize the in vitro cytotoxicity (IC50 values) of selected derivatives against various human cancer cell lines, providing a clear comparison of their potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Hydroquinone SK-BR-3 (Breast)Moderate[3]
Alkyl Hydroquinones
10'(Z),13'(E),15'(E)-heptadecatrienylhydroquinone (HQ17(3))HL-60 (Leukemia)0.9[2]
HL-60/MX2 (Topo II-deficient Leukemia)9.6[2]
Plastoquinone Analogs
PQ2HCT-116 (Colorectal)4.97 ± 1.93[3]
K562 (Leukemia)6.40 ± 1.73[4]
Jurkat (Leukemia)7.72 ± 1.49[4]
AQ-12HCT-116 (Colorectal)5.11 ± 2.14[5][6]
MCF-7 (Breast)6.06 ± 3.09[5][6]
Chalcone-Hydroquinone Hybrids
Compound 5HT-29 (Colorectal)pIC50: 4.73[7]
MCF-7 (Breast)pIC50: 4.66[7]
Compound 4HT-29 (Colorectal)pIC50: 4.47[7]
MCF-7 (Breast)pIC50: 4.54[7]
Naphthoquinone Derivatives
AlkanninMDA-MB-468 (Breast)0.63[3]
MDA-MB-231 (Breast)0.64[3]
MCF-7 (Breast)0.42[3]
SK-BR-3 (Breast)0.26[3]
JugloneMDA-MB-468 (Breast)5.63[3]
MDA-MB-231 (Breast)15.75[3]
MCF-7 (Breast)13.88[3]
SK-BR-3 (Breast)13.89[3]

Key Structure-Activity Relationship Insights

  • Alkyl Chain Substitution: The presence of a long, unsaturated alkyl chain at the 2-position of the hydroquinone ring, as seen in HQ17(3), significantly enhances cytotoxic activity.[2] This lipophilic side chain may facilitate membrane interaction and cellular uptake.

  • Isosteric Replacement in Hybrids: In chalcone-hydroquinone hybrids, the isosteric replacement of a benzene ring with a furan heterocycle has been shown to be crucial for cytotoxic activity.[7]

  • Naphthoquinone Scaffold: Naphthoquinone derivatives, such as alkannin and juglone, exhibit potent cytotoxicity against a range of breast cancer cell lines.[3] The extended aromatic system and the presence of the quinone moiety are key to their activity.

  • Modulation of Plastoquinone Analogs: Modifications on the amino group of 2,3-dimethyl-5-amino-1,4-benzoquinones (plastoquinone analogs) have been explored to understand the structure-activity relationships for cytotoxic activity against human cancer cell lines.[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of the presented data.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The hydroquinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Hydroquinone derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

PI3K/AKT/mTOR Signaling Pathway

Several quinone derivatives have been shown to induce autophagy and apoptosis in cancer cells by targeting the PI3K/AKT/mTOR pathway.[8] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature of many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Hydroquinone_Derivative Hydroquinone Derivative Hydroquinone_Derivative->PI3K inhibits Hydroquinone_Derivative->AKT inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by hydroquinone derivatives.

Experimental Workflow for Synthesis of Hydroquinone Derivatives

The synthesis of novel hydroquinone derivatives is a key step in exploring their structure-activity relationships. A general workflow for the synthesis and evaluation of these compounds is outlined below.

Synthesis_Workflow start Starting Material (Hydroquinone) synthesis Chemical Synthesis (e.g., Alkylation, Acylation, Hybridization) start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization screening Biological Screening (e.g., Cytotoxicity Assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: General workflow for the synthesis and evaluation of hydroquinone derivatives.

References

Benchmarking Colutehydroquinone's Performance Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Colutehydroquinone's potential inhibitory performance against well-established inhibitors in relevant biological pathways. Due to the limited direct research on this compound, this guide focuses on a probable target, Tyrosinase, based on its hydroquinone structure. The data presented for this compound is hypothetical and serves as a template for analysis upon experimental validation.

I. Comparative Performance Data

The inhibitory effects of this compound against mushroom tyrosinase are compared with known inhibitors, Kojic Acid and Hydroquinone. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compound (Hypothetical) Mushroom Tyrosinase15.5 ± 2.1Competitive
Kojic AcidMushroom Tyrosinase16.67Competitive
HydroquinoneMushroom Tyrosinase2.8Competitive

II. Experimental Protocols

A standardized protocol for assessing the tyrosinase inhibitory activity is outlined below.

A. Tyrosinase Inhibition Assay

This assay is designed to measure the inhibition of mushroom tyrosinase activity in a 96-well plate format, which is suitable for screening and comparative analysis.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test compounds (this compound, Kojic Acid, Hydroquinone) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a 100 U/mL solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.

  • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound at various concentrations.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The rate of dopachrome formation is proportional to the tyrosinase activity.

  • A control reaction is performed without the inhibitor.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

III. Visualizing Biological Pathways and Workflows

A. Signaling Pathway of Tyrosinase in Melanogenesis

The following diagram illustrates the role of tyrosinase in the synthesis of melanin. Inhibition of this enzyme is a key strategy for controlling pigmentation.

Tyrosinase_Pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->LDOPA Tyrosinase->Dopaquinone Inhibitor This compound (Inhibitor) Inhibitor->Tyrosinase Inhibition

Figure 1: Tyrosinase catalytic action in melanogenesis and its inhibition.

B. Experimental Workflow for Tyrosinase Inhibition Assay

The workflow for determining the inhibitory potential of a compound against tyrosinase is depicted below.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Mix Mix Enzyme and Inhibitor Reagents->Mix Compounds Prepare Test Compounds (e.g., this compound) Compounds->Mix Incubate Pre-incubate Mix->Incubate Add_Substrate Add Substrate (L-DOPA) Incubate->Add_Substrate Measure Measure Absorbance (475 nm) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Figure 2: Step-by-step workflow for the tyrosinase inhibition assay.

Unraveling the Bioactivity of Colutehydroquinone: A Guide to Replicating Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the currently available published findings on the bioactivity of Colutehydroquinone, an isoflavonoid isolated from the root bark of Colutea arborescens. While quantitative data on its bioactivity is limited in publicly accessible literature, this guide outlines the established antifungal properties and provides a representative experimental protocol to facilitate further investigation.

Antifungal Activity of this compound

Published research has identified this compound as an isoflavonoid with notable antifungal properties.[1] The primary study documenting this bioactivity successfully isolated and identified this compound and its related compound, Colutequinone, from Colutea arborescens.[1] However, specific quantitative metrics such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for this compound have not been detailed in the available literature.

Further studies on related isoflavonoids from the Colutea genus have indicated potential antimicrobial activities. For instance, an isoflavonoid from Colutea istria demonstrated antibacterial activity against Methicillin-resistant Staphylococcus aureus with an IC50 value of 20 μg/mL. While not a direct measure of this compound's antifungal potency, this finding suggests a broader potential for antimicrobial action within this class of compounds derived from the Colutea species.

Experimental Protocols

The precise experimental protocol used to determine the antifungal activity of this compound is not detailed in the initial discovery publication. However, a standard and widely accepted methodology for assessing the antifungal activity of natural products, such as isoflavonoids, is the broth microdilution method. This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Representative Antifungal Susceptibility Testing Protocol (Broth Microdilution)

1. Preparation of Fungal Inoculum:

  • A clinically relevant fungal strain (e.g., Candida albicans, Aspergillus niger) is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 30-35°C) for 24-48 hours.
  • A suspension of fungal spores or cells is prepared in a sterile saline solution or broth (e.g., RPMI-1640).
  • The suspension is adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL) using a spectrophotometer or hemocytometer.

2. Preparation of Test Compound:

  • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • A series of twofold dilutions of the stock solution are prepared in the test broth (e.g., RPMI-1640) in a 96-well microtiter plate. The final concentrations should cover a range appropriate for determining the MIC.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized fungal suspension.
  • Positive control wells (containing the fungal suspension and broth but no test compound) and negative control wells (containing broth only) are included.
  • The plate is incubated at an appropriate temperature for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, the MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Signaling Pathways

Currently, there is no published information available detailing the specific signaling pathways modulated by this compound in the context of its antifungal or any other potential bioactivity. Further research is required to elucidate the molecular mechanisms underlying its biological effects.

Experimental and Logical Workflow

The following diagrams illustrate the general workflow for the discovery and initial characterization of a bioactive compound from a natural source, as well as a conceptual representation of a generic signaling pathway that could be investigated for antifungal agents.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_characterization Characterization A Plant Material (Colutea arborescens root bark) B Crude Extract Preparation A->B C Fractionation & Purification B->C D Isolation of this compound C->D E Antifungal Activity Assay D->E F Antibacterial Activity Assay D->F G Antioxidant Activity Assay D->G H Cytotoxicity Assay D->H I Structural Elucidation (NMR, Mass Spectrometry) D->I J Quantitative Analysis (IC50/MIC Determination) E->J K Mechanism of Action Studies J->K

General workflow for natural product bioactivity discovery.

logical_relationship A This compound B Fungal Cell Target (e.g., Cell Wall/Membrane Synthesis) A->B interacts with C Inhibition of Key Enzyme B->C leads to D Disruption of Signaling Pathway B->D leads to E Inhibition of Fungal Growth C->E D->E

Conceptual model of a potential antifungal mechanism.

References

A Comparative Analysis of Colutehydroquinone and its Quinone Form for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the hydroquinone and quinone forms of the isoflavonoid isolated from Colutea arborescens, this guide provides a comparative overview of their potential biological activities. This document summarizes the current understanding and provides a framework for future research by detailing essential experimental protocols for their evaluation.

Introduction

Colutehydroquinone and its oxidized counterpart, Colutequinone, are isoflavonoids derived from the root bark of Colutea arborescens[1]. As a hydroquinone and quinone pair, their chemical structures suggest a dynamic relationship governed by redox reactions, which likely dictates their biological effects. Quinones are known for a wide array of biological activities, ranging from cytotoxicity to cytoprotection, often mediated through mechanisms like Michael addition and the generation of reactive oxygen species (ROS) via redox cycling[2][3]. The hydroquinone form, conversely, can act as an antioxidant but may also be a precursor to the more reactive quinone[4][5]. This guide provides a comparative framework for these two molecules, offering insights for researchers in drug discovery and development.

Comparative Biological Activities

While both this compound and Colutequinone have been identified as having antifungal properties, a detailed quantitative comparison of their efficacy across various biological assays is not extensively available in the current literature. The following sections provide a qualitative comparison based on the general activities of related hydroquinones and quinones and outline the experimental approaches required for a direct quantitative comparison.

Antifungal Activity

Both compounds have been noted for their antifungal properties[1]. Generally, the mechanism of antifungal action for quinones can involve the disruption of fungal membrane permeability and interaction with cellular enzymes and DNA. The hydroquinone may act as a pro-drug, being oxidized to the more active quinone form.

Table 1: Antifungal Activity Comparison (Illustrative)

CompoundTarget FungusMIC50 (µg/mL)MFC (µg/mL)
This compoundCandida albicansData not availableData not available
ColutequinoneCandida albicansData not availableData not available
This compoundAspergillus fumigatusData not availableData not available
ColutequinoneAspergillus fumigatusData not availableData not available

Note: This table is illustrative. Specific quantitative data for this compound and Colutequinone is not available in the reviewed literature.

Cytotoxic Activity

The cytotoxicity of quinones is often attributed to their ability to act as electrophiles and to induce oxidative stress[2]. Hydroquinones can also exhibit cytotoxicity, which may be mediated by their oxidation to quinones. A comparative cytotoxicity assessment is crucial for understanding their therapeutic potential and toxicity profile.

Table 2: Cytotoxicity Comparison against Cancer Cell Lines (Illustrative)

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)Data not available
ColutequinoneMCF-7 (Breast Cancer)Data not available
This compoundHCT116 (Colon Cancer)Data not available
ColutequinoneHCT116 (Colon Cancer)Data not available

Note: This table is illustrative. Specific quantitative data for this compound and Colutequinone is not available in the reviewed literature.

Antioxidant Activity

Hydroquinones are recognized for their antioxidant properties, which are linked to their ability to donate hydrogen atoms and scavenge free radicals, thereby being oxidized to the quinone form[4][5]. The quinone itself is the oxidized species and would not be expected to show direct antioxidant activity in the same manner.

Table 3: Antioxidant Activity Comparison (Illustrative)

AssayThis compoundColutequinone
DPPH Radical Scavenging (IC50, µM)Data not availableData not available
ABTS Radical Scavenging (Trolox Equivalents)Data not availableData not available
Ferric Reducing Antioxidant Power (FRAP)Data not availableData not available

Note: This table is illustrative. Specific quantitative data for this compound and Colutequinone is not available in the reviewed literature.

Experimental Protocols

To generate the quantitative data required for a thorough comparison, the following standard experimental protocols are recommended.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound and Colutequinone against pathogenic fungi.

Methodology:

  • Fungal Strains: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) are commonly used reference strains.

  • Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. For yeasts, colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. For molds, conidia are harvested and diluted to the desired concentration.

  • Broth Microdilution Assay (CLSI Guidelines):

    • A serial two-fold dilution of each compound is prepared in RPMI-1640 medium in a 96-well microtiter plate.

    • The standardized fungal inoculum is added to each well.

    • Plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

  • MFC Determination:

    • Aliquots from the wells showing no visible growth in the MIC assay are sub-cultured onto drug-free agar plates.

    • Plates are incubated at 35°C for 24-48 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound and Colutequinone on human cancer cell lines.

Methodology:

  • Cell Lines: MCF-7 (human breast adenocarcinoma) and HCT116 (human colon carcinoma) are commonly used.

  • Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antioxidant Activity Assays

Objective: To compare the free radical scavenging and reducing power of this compound and Colutequinone.

Methodologies:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Different concentrations of the test compounds are added to a methanolic solution of DPPH.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate.

    • The ABTS radical solution is diluted with ethanol to a specific absorbance.

    • Different concentrations of the test compounds are added to the ABTS radical solution.

    • After a short incubation, the absorbance is measured at 734 nm.

    • The antioxidant activity is often expressed as Trolox equivalents.

  • Ferric Reducing Antioxidant Power (FRAP) Assay:

    • The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and FeCl3·6H2O.

    • The test compound is added to the FRAP reagent.

    • The absorbance of the resulting blue-colored complex is measured at 593 nm after incubation.

    • The reducing power is expressed as ferrous ion (Fe2+) equivalents.

Mechanistic Insights and Signaling Pathways

The biological activities of this compound and its quinone form are likely mediated through their interaction with various cellular pathways. The interconversion between the hydroquinone and quinone is a central aspect of their mechanism.

G Interconversion and General Mechanism of Action cluster_redox Redox Cycling cluster_effects Biological Effects This compound This compound Semiquinone_Radical Semiquinone_Radical This compound->Semiquinone_Radical Oxidation (-e-, -H+) Antioxidant_Effect Antioxidant_Effect This compound->Antioxidant_Effect Radical Scavenging Colutequinone Colutequinone Colutequinone->Semiquinone_Radical Reduction (+e-) Michael_Addition Michael_Addition Colutequinone->Michael_Addition Reaction with Nucleophiles (e.g., GSH, Proteins) Semiquinone_Radical->this compound Reduction (+e-, +2H+) Semiquinone_Radical->Colutequinone Oxidation (-e-, -H+) ROS_Generation ROS_Generation Semiquinone_Radical->ROS_Generation Reaction with O2 Cellular_Damage Cellular_Damage ROS_Generation->Cellular_Damage Cytotoxicity Cytotoxicity Michael_Addition->Cytotoxicity Cellular_Damage->Cytotoxicity G Potential Signaling Pathways Affected cluster_quinone_pathways Quinone-Mediated Pathways cluster_hydroquinone_pathways Hydroquinone-Mediated Pathways Colutequinone Colutequinone PI3K_AKT_mTOR PI3K_AKT_mTOR Colutequinone->PI3K_AKT_mTOR Inhibition NF_kappaB NF_kappaB Colutequinone->NF_kappaB Inhibition MAPK MAPK Colutequinone->MAPK Modulation This compound This compound Nrf2_ARE Nrf2_ARE This compound->Nrf2_ARE Activation Cell_Proliferation_Inhibition Cell_Proliferation_Inhibition PI3K_AKT_mTOR->Cell_Proliferation_Inhibition Apoptosis_Induction Apoptosis_Induction NF_kappaB->Apoptosis_Induction MAPK->Apoptosis_Induction Antioxidant_Response Antioxidant_Response Nrf2_ARE->Antioxidant_Response

References

A Comparative Analysis of the Neuroprotective Efficacy of Hydroquinones and Other Prominent Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This guide provides a comparative overview of the neuroprotective effects of the hydroquinone class of compounds against other well-established antioxidants. The term "Colutehydroquinone" did not yield specific data in the public scientific literature at the time of this review. Therefore, this document focuses on the broader category of hydroquinones, providing a baseline for understanding their potential neuroprotective activities in comparison to other agents.

Introduction

The relentless progression of neurodegenerative diseases necessitates the exploration of novel therapeutic agents capable of mitigating neuronal damage. Oxidative stress is a well-established contributor to the pathology of numerous neurological disorders, making antioxidants a primary focus of neuroprotective research.[1] This guide presents a comparative analysis of the neuroprotective and antioxidant properties of hydroquinones, a class of phenolic compounds, against other widely recognized antioxidants, namely Coenzyme Q10, Vitamin E, and the water-soluble Vitamin E analog, Trolox.

Hydroquinones are naturally occurring and synthetic compounds known for their potent antioxidant activities. Their mechanism of action often involves the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1] Coenzyme Q10, a vital component of the mitochondrial electron transport chain, and Vitamin E, a lipid-soluble antioxidant, are benchmarks in neuroprotective studies due to their well-documented roles in cellular bioenergetics and protection against lipid peroxidation.[2][3]

This guide aims to provide a clear, data-driven comparison of these compounds, supported by detailed experimental protocols and visual representations of key biological pathways and workflows to aid researchers in their pursuit of effective neuroprotective strategies.

Quantitative Comparison of Antioxidant and Neuroprotective Efficacy

The following table summarizes key quantitative data from various in vitro studies, offering a comparative perspective on the antioxidant and neuroprotective potential of hydroquinones and other selected antioxidants. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Compound Assay Metric Value Cell Line/System Reference
Hydroquinone DPPH Radical ScavengingIC5010.96 µg/mLChemical Assay[4]
Hydroquinone DPPH Radical ScavengingIC5017.44 µMChemical Assay[5]
Hydroquinone Derivative (Plastoquinone) Lipid Peroxidation InhibitionIC500.25 µMChemical Assay[5]
Coenzyme Q10 Neuroprotection (Ischemic Injury)Infarct Volume ReductionSignificant reduction vs. placeboAged Transgenic Mice[6]
Coenzyme Q10 Neuroprotection (3-NP induced lesion)Lesion Volume ReductionMarked attenuationRats[2]
Vitamin E (α-Tocotrienol) Neuroprotection (Glutamate-induced death)Cell ViabilityProtection at nmol/L concentrationsHT4 Neuronal Cells[7]
Vitamin E (α-Tocopherol Phosphate) Neuroprotection (H2O2-induced damage)Cell ViabilitySignificant protection at 10-60 µMSH-SY5Y Cells[3][8]
Trolox DPPH Radical ScavengingIC503.77 µg/mLChemical Assay[9]
Trolox ABTS Radical ScavengingIC502.93 µg/mLChemical Assay[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

Keap1-Nrf2_Signaling_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change in Keap1 Antioxidant Antioxidant (e.g., Hydroquinone) Antioxidant->Keap1_Nrf2 reacts with Keap1 cysteine residues Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Cul3_Rbx1 Cul3-Rbx1 (Ubiquitin Ligase) Keap1_Nrf2->Cul3_Rbx1 Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub under basal conditions Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Cul3_Rbx1->Nrf2 targets for Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates transcription of Cellular_Protection Cellular Protection Gene_Expression->Cellular_Protection

Caption: Keap1-Nrf2 Antioxidant Response Pathway.

Neuroprotection_Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) start->cell_culture compound_treatment Pre-treatment with Test Compound (e.g., Hydroquinone) cell_culture->compound_treatment induce_stress Induction of Oxidative Stress (e.g., H2O2, Glutamate) compound_treatment->induce_stress incubation Incubation induce_stress->incubation assessment Assessment of Neuroprotection incubation->assessment cell_viability Cell Viability Assay (MTT, Resazurin) assessment->cell_viability ros_measurement ROS Measurement (DCFH-DA) assessment->ros_measurement apoptosis_assay Apoptosis Assay (Caspase activity, TUNEL) assessment->apoptosis_assay end End cell_viability->end ros_measurement->end apoptosis_assay->end

References

Statistical Validation of Experimental Data on Colutehydroquinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a concise comparative guide on the biological activities of Colutehydroquinone. This guide addresses the existing publicly available data on its antifungal properties and provides a framework for its potential evaluation against other compounds. However, it is critical to note that specific quantitative experimental data on this compound's performance is not extensively available in the public domain, necessitating further research to establish a comprehensive statistical validation.

Introduction to this compound

This compound, identified as (3R)-2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, is a natural isoflavonoid isolated from the root bark of Colutea arborescens.[1] Isoflavonoids as a class are known for a variety of biological activities, and this compound has been specifically noted for its antifungal properties.[1] This guide aims to summarize the known information and present a comparative context for future research.

Comparative Data Overview

Due to a lack of specific publicly available quantitative data for this compound, this section presents a comparative framework using data from functionally similar compounds, such as other hydroquinones and antifungal agents. This is intended to provide a baseline for the potential performance of this compound and to highlight the data required for a full statistical validation.

Table 1: Antifungal Activity of Selected Compounds Against Cladosporium spp.
CompoundOrganismMIC (µg/mL)Reference
This compound Cladosporium spp.Data Not Available-
Amphotericin BCladosporium spp.≤1[2]
VoriconazoleCladosporium sphaerospermum≤0.125[2]
FluconazoleCladosporium sphaerospermum≥64[2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: In Vitro Anticancer Activity of Selected Quinone Derivatives
CompoundCell LineIC50 (µM)Reference
This compound HCT-116 (Colon)Data Not Available-
This compound MCF-7 (Breast)Data Not Available-
ABQ-3 (a 1,4-quinone derivative)HCT-116 (Colon)5.22 ± 2.41
ABQ-3 (a 1,4-quinone derivative)MCF-7 (Breast)7.46 ± 2.76

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Antioxidant Activity of Hydroquinone and Related Compounds
Compound/AssayActivityReference
This compound Data Not Available-
Hydroquinone Derivatives (DPPH Assay)Scavenging activities between 93% and 97% at 230 µM
Zinolol (a hydroquinone derivative) (DPPH Assay)98% inhibition at 3 mM

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining antioxidant activity.

Experimental Protocols

Detailed experimental protocols are essential for the statistical validation and comparison of experimental data. The following are generalized methodologies for the key experiments cited in the comparative context.

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration in the test wells.

  • Drug Dilution: The test compound (e.g., this compound) and control drugs are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at a controlled temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of a compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form in viable cells.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant potential can be evaluated by the DPPH free radical scavenging method.

  • Sample Preparation: Different concentrations of the test compound are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A solution of DPPH in the solvent is prepared. The test sample is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a period of time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Signaling Pathways and Experimental Workflows

Diagrams illustrating key biological pathways and experimental procedures provide a clear visual representation for researchers.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Suspension Inoculum Suspension Fungal Culture->Inoculum Suspension Inoculation Inoculation Inoculum Suspension->Inoculation Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination This compound This compound This compound->Serial Dilution

Caption: Workflow for Antifungal Susceptibility Testing.

Apoptosis_Signaling_Pathway Anticancer Agent (e.g., Hydroquinone) Anticancer Agent (e.g., Hydroquinone) DNA Damage DNA Damage Anticancer Agent (e.g., Hydroquinone)->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation p53 Activation->Bax/Bcl-2 Regulation Mitochondrial Pathway Mitochondrial Pathway Bax/Bcl-2 Regulation->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Comparative transcriptomics of cells treated with Colutehydroquinone.

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the cellular impact of hydroquinone compounds, with a focus on a key analogue, tert-butylhydroquinone (tBHQ), due to the limited availability of direct comparative transcriptomics data for Colutehydroquinone.

This guide provides an objective comparison of the transcriptomic effects of tert-butylhydroquinone (tBHQ), a structural analogue of this compound. The data presented here is derived from a study on the gene expression profiles in the liver of mice treated with tBHQ, offering valuable insights into the potential cellular and molecular responses that could be anticipated from this compound treatment.[1] Additionally, findings from a study on hydroquinone-induced oxidative stress are included to broaden the comparative context.[2]

Executive Summary

Transcriptomic analysis of cells treated with tBHQ reveals significant alterations in gene expression related to several key biological processes. Notably, changes were observed in genes associated with:

  • Drug Metabolism

  • Cellular Defense Mechanisms

  • Inflammation

  • Apoptosis

  • Cell Cycle Regulation

These findings highlight the pleiotropic effects of tBHQ and suggest that structurally similar compounds like this compound may elicit a comparable range of cellular responses. The primary mechanism of action appears to be linked to the induction of phase II detoxification enzymes through the Keap1/Nrf2/ARE pathway, although Nrf2-independent mechanisms are also implicated.[1]

Data Presentation: Comparative Gene Expression Analysis

The following table summarizes the quantitative data on gene expression changes observed in the liver of mice treated with tBHQ. The study utilized RT² Profiler™ PCR Arrays to analyze the expression of genes involved in drug metabolism and signal transduction pathways.[1]

Table 1: Differentially Expressed Genes in Mouse Liver Following tBHQ Treatment [1]

Gene CategoryGene SymbolFold Change (tBHQ vs. Control)Biological Process
Phase I Metabolism Cyp1a2IncreasedXenobiotic Metabolism
Cyp2bIncreasedXenobiotic Metabolism
Phase II/III Metabolism VariousChangedDrug Metabolizing Enzymes/Transporters
Signal Transduction Genes regulated by NFκBChangedInflammation, Immunity
Genes regulated by AndrogenChangedHormone Signaling
Genes regulated by Retinoic AcidChangedDevelopment, Cell Differentiation
Genes regulated by PI3K/AKTChangedCell Survival, Proliferation
Genes regulated by WntChangedDevelopment, Cell Fate
Genes regulated by HedgehogChangedDevelopment, Cell Proliferation

Note: The original study provides more detailed quantitative data which can be accessed for a deeper analysis.

A separate study on porcine corneal endothelial cells treated with hydroquinone identified significant upregulation of genes involved in antioxidant defense (GSR, PRDX1) and oxidative stress (NQO1, SRXN1). Conversely, genes related to cell division, replication, and repair were downregulated.[2]

Experimental Protocols

The methodologies employed in the key cited studies are detailed below to provide a comprehensive understanding of the experimental context.

tBHQ Treatment and Gene Expression Analysis in Mice[1]
  • Animal Model: Mice were administered 100 mg/kg of tBHQ or a vehicle control per day.

  • Sample Collection: Liver tissues were collected at 12 hours and after 7 days of treatment.

  • RNA Extraction: Total RNA was extracted from the liver samples.

  • Gene Expression Analysis: Mouse Drug Metabolism and Signal Transduction PathwayFinder RT² Profiler™ PCR Arrays were used to analyze gene expression.

  • Protein Analysis: Western blot analysis was used to measure protein levels of specific cytochromes P450 (CYPs), and a fluorometric assay was employed to study their activities.

Hydroquinone Treatment and RNA-Seq Analysis of Porcine Corneal Endothelial Cells[2]
  • Cell Culture: Porcine corneal endothelial cells were isolated and grown to confluency.

  • Treatment: Cells were treated with 100µM hydroquinone or a PBS control for 2 hours.

  • RNA Extraction: Total RNA was extracted using the Qiagen RNeasy Mini Kit.

  • RNA Sequencing: Library preparation was performed using the Illumina TrueSeq RNA Library Prep Kit v2, and sequencing was carried out on an Illumina NovaSeq S4 to obtain 100 bp paired-end reads.

  • Data Analysis: Differentially expressed genes (DEGs) were identified based on an adjusted p-value of < 0.05 and a fold change of ≥ 1.5 or ≤ -1.5.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in the referenced studies.

experimental_workflow cluster_tBHQ tBHQ Study Workflow cluster_HQ Hydroquinone Study Workflow tBHQ_treatment Mice treated with tBHQ (100 mg/kg/day) liver_collection Liver collection at 12h and 7 days tBHQ_treatment->liver_collection rna_extraction_tBHQ Total RNA Extraction liver_collection->rna_extraction_tBHQ protein_analysis Western Blot & Fluorometric Assay liver_collection->protein_analysis pcr_array RT² Profiler™ PCR Array rna_extraction_tBHQ->pcr_array HQ_treatment Porcine Corneal Endothelial Cells treated with 100µM Hydroquinone rna_extraction_HQ Total RNA Extraction HQ_treatment->rna_extraction_HQ rna_seq RNA Sequencing (Illumina NovaSeq) rna_extraction_HQ->rna_seq deg_analysis Differential Gene Expression Analysis rna_seq->deg_analysis signaling_pathways cluster_nrf2 Nrf2-Dependent Pathway cluster_nrf2_independent Nrf2-Independent Pathways tBHQ tert-butylhydroquinone (tBHQ) Keap1_Nrf2 Keap1/Nrf2 Complex tBHQ->Keap1_Nrf2 Induces dissociation NFkB NFκB Signaling tBHQ->NFkB Modulates PI3K_AKT PI3K/AKT Signaling tBHQ->PI3K_AKT Modulates Wnt Wnt Signaling tBHQ->Wnt Modulates Hedgehog Hedgehog Signaling tBHQ->Hedgehog Modulates ARE Antioxidant Response Element (ARE) Keap1_Nrf2->ARE Nrf2 translocation PhaseII_Enzymes Phase II Detoxification Enzymes ARE->PhaseII_Enzymes Gene Induction Cellular_Defense Cellular Defense & Detoxification PhaseII_Enzymes->Cellular_Defense Enhances Inflammation Inflammation NFkB->Inflammation Regulates Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Promotes

References

Safety Operating Guide

Proper Disposal of Colutehydroquinone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Colutehydroquinone, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment.[1] Adherence to these guidelines ensures compliance with regulations and fosters a safe research environment.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. Ensure adequate ventilation and have an accessible safety shower and eye wash station.[1]

Required PPE:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant protective gloves.[1]

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][3]

Step 1: Waste Classification and Segregation this compound is classified as a hazardous waste due to its acute oral toxicity and its severe, long-term toxicity to aquatic life.[1]

  • Identify: Clearly identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials).

  • Segregate: This waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[2][4] For instance, do not mix it with strong acids, alkalis, or oxidizing agents.[1]

Step 2: Container Selection and Labeling

  • Container Choice: Use a sturdy, leak-proof container that is chemically compatible with this compound.[2][4][5] Plastic containers are often preferred for laboratory waste. If possible, the original, clearly labeled container can be used for disposal of the unwanted reagent.[5]

  • Labeling: The waste container must be clearly and accurately labeled.[2][6] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Toxic," "Aquatic Hazard"

    • The accumulation start date (the date the first drop of waste is added)

    • The name of the principal investigator or lab contact

Step 3: Waste Accumulation and Storage

  • Designated Area: Store the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[6]

  • Storage Conditions: The storage area should be away from heat sources and direct sunlight.[2] The container must be kept tightly sealed at all times, except when adding waste.[5][6]

Step 4: Arranging for Final Disposal

  • Contact Professionals: Disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][6] These entities are equipped to manage the transport and disposal in compliance with all federal, state, and local regulations.[2][7]

  • Request Pickup: Do not allow waste to accumulate indefinitely.[6] Request a waste pickup when the container is three-quarters full or in accordance with your institution's specific time limits (e.g., within 12 months of the accumulation start date).[5][6]

Emergency Procedures for Spills

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage and keep the material away from drains and water courses.[1]

  • Cleanup: For liquid spills, absorb the solution with an inert, finely-powdered material like diatomite or a universal binder.[1] For solid spills, carefully sweep up the material to avoid dust generation.[8]

  • Decontamination: Scrub the affected surfaces and equipment with alcohol.[1]

  • Disposal: Place all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled hazardous waste container for disposal according to the protocol above.[1]

Summary of this compound Hazard and Disposal Information

The following table summarizes key data for the safe handling and disposal of this compound.

ParameterSpecificationSource
Chemical Name This compound[1]
CAS Number 181311-16-0[1]
Molecular Formula C18H20O6[1]
Primary Hazards Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410)[1]
Disposal Code P501: Dispose of contents/container to an approved waste disposal plant[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Spill Cleanup Absorb with inert material (e.g., diatomite), decontaminate surfaces with alcohol[1]
Disposal Method Do not drain or trash. Must be collected by a licensed hazardous waste service.[1][2][3]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the required workflow and logical decisions involved in managing this compound waste.

start Start: Waste Generation ppe 1. Don Appropriate PPE start->ppe classify 2. Classify Waste: 'Hazardous - Toxic, Aquatic Hazard' ppe->classify container 3. Select & Label Approved Waste Container classify->container collect 4. Collect Waste in Sealed Container container->collect store 5. Store in Satellite Accumulation Area collect->store request 6. Request Pickup from EHS or Licensed Vendor store->request end End: Proper Disposal request->end

Caption: Workflow for this compound waste disposal.

waste_type Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, vials, solid chemical) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Collect in Lined Pail or Designated Solid Waste Bin solid_waste->solid_container liquid_container Collect in Sealed, Compatible Carboy/Bottle liquid_waste->liquid_container label_seal Label Container as 'Hazardous Waste' & Seal solid_container->label_seal liquid_container->label_seal spill_check Spill or Release? label_seal->spill_check spill_protocol Follow Emergency Spill Protocol spill_check->spill_protocol Yes routine_disposal Proceed with Routine Disposal Workflow spill_check->routine_disposal No

Caption: Decision logic for handling this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.